molecular formula C12H22O4 B1588822 Propenyl-PEG3-Propenyl CAS No. 90736-68-8

Propenyl-PEG3-Propenyl

Cat. No.: B1588822
CAS No.: 90736-68-8
M. Wt: 230.30 g/mol
InChI Key: ZEWNANDAGSVPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propenyl-PEG3-Propenyl is a useful research compound. Its molecular formula is C12H22O4 and its molecular weight is 230.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-3-5-13-7-9-15-11-12-16-10-8-14-6-4-2/h3-4H,1-2,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWNANDAGSVPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOCCOCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446884
Record name 4,7,10,13-Tetraoxahexadeca-1,15-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90736-68-8
Record name 4,7,10,13-Tetraoxahexadeca-1,15-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Propenyl-PEG3-Propenyl: A Versatile Linker for Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propenyl-PEG3-Propenyl, also known as Triethylene glycol diallyl ether, is a bifunctional crosslinker featuring a hydrophilic triethylene glycol (PEG3) spacer flanked by two propenyl groups. This structure imparts unique properties that are highly valuable in the fields of bioconjugation and targeted protein degradation. The hydrophilic PEG linker enhances the solubility and reduces the immunogenicity of conjugated biomolecules, while the terminal propenyl groups provide reactive handles for various chemical modifications. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a particular focus on its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use in bioconjugation and for the evaluation of PROTACs are also presented.

Chemical Structure and Properties

This compound is a well-defined molecule with the chemical formula C12H22O4 and a molecular weight of 230.30 g/mol .[1] Its structure consists of a central triethylene glycol unit, which is a short polyethylene glycol chain known for its hydrophilicity and biocompatibility. This PEG spacer is ether-linked to two terminal propenyl groups.

Chemical Structure:

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueSource/Note
IUPAC Name 1-[2-(2-prop-2-enoxyethoxy)ethoxy]prop-2-ene---
Synonyms Triethylene glycol diallyl ether[1]
CAS Number 90736-68-8[1]
Molecular Formula C12H22O4[1]
Molecular Weight 230.30 g/mol [1]
Appearance Liquid[2]
Purity >95%---
Solubility Soluble in organic solvents such as DMSO and DMF.[2]
Stability Moisture-sensitive.[2]
Storage Store at -20°C for long-term stability.[2]
Boiling Point (related compound) 110 °C @ 2 Torr (for Triethylene glycol divinyl ether)[3]
Density (related compound) 1.252 g/cm³ @ 22 °C (for Triethylene glycol divinyl ether)[3]

Note: Some physical properties are provided for the closely related compound Triethylene glycol divinyl ether due to the limited availability of experimental data for this compound.

Synthesis of this compound

A general method for the synthesis of dialkoxy ethers from glycols involves a Williamson ether synthesis. The following is a representative protocol for the synthesis of Triethylene glycol diallyl ether.

Experimental Protocol: Synthesis of Triethylene glycol diallyl ether

Materials:

  • Triethylene glycol

  • Sodium hydride (NaH)

  • Allyl bromide

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triethylene glycol in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil) portion-wise to the solution under a nitrogen atmosphere. Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour to ensure complete deprotonation of the hydroxyl groups.

  • Alkylation: Cool the reaction mixture back to 0°C. Add allyl bromide dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Triethylene glycol diallyl ether.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Predicted NMR Data:

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

Assignment Predicted 1H NMR (δ, ppm) Predicted 13C NMR (δ, ppm)
=CH25.15-5.30~117
-CH=5.85-5.95~135
-CH2-O- (allyl)~4.00~72
-O-CH2-CH2-O-3.60-3.70~70

Applications in Bioconjugation and PROTACs

The terminal propenyl groups of this compound can be further functionalized to introduce a variety of reactive moieties, such as NHS esters, maleimides, or alkynes, enabling its use as a versatile crosslinker in bioconjugation.

One of the most significant applications of this class of linkers is in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase.

Role as a PROTAC Linker

The this compound core provides a flexible and hydrophilic spacer in a PROTAC molecule. The PEG component can improve the solubility and cell permeability of the PROTAC, while the length of the linker is a critical parameter that needs to be optimized for efficient ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

dot

Caption: Mechanism of action of a PROTAC utilizing a this compound based linker.

Case Study: Targeting IRAK4 with PROTACs

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator of the innate immune response and is implicated in various autoimmune diseases and cancers.[4] Developing PROTACs to degrade IRAK4 is a promising therapeutic strategy.[4][5][6][] A PROTAC targeting IRAK4 would typically consist of a ligand that binds to IRAK4, a ligand for an E3 ligase (e.g., Cereblon or VHL), and a linker, for which a derivative of this compound would be a suitable candidate.

dot

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-kB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Conjugation_Workflow start Start protein_prep Prepare Protein Solution (amine-free buffer) start->protein_prep linker_prep Prepare Linker Stock Solution (DMSO/DMF) start->linker_prep conjugation Mix Protein and Linker (1-2h RT or O/N 4°C) protein_prep->conjugation linker_prep->conjugation quenching Quench Reaction (Tris buffer) conjugation->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification characterization Characterize Conjugate (SDS-PAGE, MS) purification->characterization end End characterization->end PROTAC_Evaluation_Workflow start Start cell_culture Culture Cells start->cell_culture protac_treatment Treat with IRAK4 PROTAC (dose and time course) cell_culture->protac_treatment cell_lysis Lyse Cells protac_treatment->cell_lysis protein_quant Quantify Protein cell_lysis->protein_quant western_blot Western Blot for IRAK4 protein_quant->western_blot data_analysis Analyze Degradation (DC50) western_blot->data_analysis end End data_analysis->end

References

An In-depth Technical Guide on the Role and Mechanism of Flexible PEG-based Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the mechanism of action of Proteolysis-Targeting Chimeras (PROTACs) with a focus on the critical role of flexible polyethylene glycol (PEG)-based linkers, such as Propenyl-PEG3-Propenyl. It provides an overview of the PROTAC mechanism, quantitative data from a representative PEG-linked PROTAC, and detailed experimental protocols for their evaluation.

Introduction to PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1] A PROTAC molecule consists of three key components:

  • A ligand that binds to a protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.[2]

The PROTAC hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[1] The PROTAC is then released to repeat this catalytic cycle.[4]

The Role of the this compound Linker

While no specific PROTAC utilizing the this compound linker is detailed in publicly available literature, its structure is representative of a common class of flexible, PEG-based linkers. The characteristics of this linker type are critical for a PROTAC's success.[4]

  • Flexibility and Length: The PEG3 (triethylene glycol) core provides significant conformational flexibility. This allows the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[5] The linker's length is crucial for spanning the distance between the two proteins and facilitating favorable protein-protein interactions.[6]

  • Physicochemical Properties: PEG linkers are widely used to improve the solubility and cell permeability of PROTACs.[4] The ethylene glycol units impart hydrophilicity, which can enhance bioavailability.[1]

  • Synthetic Tractability: The terminal propenyl (allyl) groups are functional handles that can be used in various chemical reactions to attach the POI and E3 ligase ligands during PROTAC synthesis.[7]

The linker is not merely a passive spacer; its composition and flexibility directly influence the stability of the ternary complex, which is a key determinant of degradation efficiency.[5]

Mechanism of Action: A Step-by-Step Pathway

The mechanism of a PROTAC with a flexible PEG linker involves a series of coordinated events within the cell.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary POI-PROTAC-E3 Complex PROTAC->Ternary Binds POI POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligase Ternary->PROTAC Release & Recycle PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC signaling pathway from ternary complex formation to protein degradation.

  • Cellular Entry & Binary Complex Formation: The PROTAC enters the cell and binds to either the POI or the E3 ligase, forming a binary complex.[8]

  • Ternary Complex Formation: The binary complex then recruits the third partner (either the E3 ligase or the POI) to form the crucial POI-PROTAC-E3 ternary complex. The flexible PEG linker is instrumental in allowing the necessary conformational adjustments for stable complex formation.[4]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to surface lysine residues on the POI.[9] This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[1]

  • Recycling: The PROTAC molecule is released and can participate in further catalytic cycles of degradation.[4]

Data Presentation: Quantifying PROTAC Efficacy

The efficacy of a PROTAC is quantified by its ability to induce degradation of the target protein. Key parameters include DC₅₀ (the concentration of PROTAC that results in 50% degradation) and Dₘₐₓ (the maximum percentage of protein degradation achieved).[1] The following table presents representative data for GP262 , a potent dual-target PROTAC with a PEG-based linker that degrades both PI3K and mTOR.[10]

Target ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
p110α (PI3K)MDA-MB-231227.471.3
p110γ (PI3K)MDA-MB-23142.2388.6
mTORMDA-MB-23145.474.9

Table 1: Degradation data for the PEG-linked PROTAC GP262 in MDA-MB-231 breast cancer cells after 24 hours of treatment. Data sourced from a 2025 study on PI3K/mTOR dual-targeting degraders.[10]

Experimental Protocols

Evaluating a novel PROTAC requires a series of robust assays to confirm its mechanism of action and quantify its efficacy.

Western Blot for Protein Degradation

This is the most common method to directly measure the reduction in target protein levels.

WB_Workflow A 1. Cell Treatment (Varying PROTAC conc. & time) B 2. Cell Lysis & Protein Quantification (BCA) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Immunoblotting (Primary & Secondary Abs) D->E F 6. Detection & Analysis (Chemiluminescence & Densitometry) E->F

Caption: Standard experimental workflow for Western Blot analysis of PROTAC-induced degradation.

Methodology:

  • Cell Seeding and Treatment: Plate cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC (e.g., 0-5000 nM) and a vehicle control (e.g., DMSO) for a set time (e.g., 24 hours).[7][11]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[7]

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF membrane.[1]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal.[1] Quantify band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH). Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[1]

Ternary Complex Formation Assays

Confirming that the PROTAC induces a ternary complex is crucial. Several biophysical methods can be used.

Ternary_Assay_Logic cluster_assays Assay Measures Interaction PROTAC PROTAC ITC ITC (Measures Heat Change) PROTAC->ITC SPR SPR (Measures Mass Change) PROTAC->SPR AlphaLISA AlphaLISA (Measures Proximity) PROTAC->AlphaLISA POI POI POI->ITC POI->SPR POI->AlphaLISA E3 E3 Ligase E3->ITC E3->SPR E3->AlphaLISA

Caption: Logical relationship of components in biophysical assays for ternary complex analysis.

Methodology (Isothermal Titration Calorimetry - ITC):

  • Objective: To measure the binding affinity (Kₐ) and thermodynamics of the ternary complex formation.[5]

  • Binary Binding: First, determine the binding affinities of the PROTAC to the POI and the E3 ligase individually. For example, titrate the PROTAC solution into a cell containing the purified POI protein.[5]

  • Ternary Binding: To measure ternary complex formation, pre-saturate one protein (e.g., the E3 ligase) with the target protein. Then, titrate the PROTAC into this pre-formed binary complex solution in the ITC cell.[5]

  • Data Analysis: The heat changes upon each injection are measured. The resulting data is fitted to a binding model to calculate the affinity (Kₐ) and cooperativity (α) of the ternary complex. Positive cooperativity (α > 1) indicates that the binding of one partner enhances the binding of the other, which is a desirable feature for a potent PROTAC.[5]

In Vitro Ubiquitination Assay

This assay directly demonstrates that the PROTAC leads to the ubiquitination of the POI.

Methodology:

  • Reaction Setup: In a reaction tube, combine purified recombinant proteins: the POI, the E3 ligase complex (e.g., CRL4^CRBN^), E1 activating enzyme, an E2 conjugating enzyme, biotinylated ubiquitin, and ATP.[12][13]

  • PROTAC Addition: Add the PROTAC or a vehicle control to the reaction mixture.[12]

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes) to allow the ubiquitination cascade to occur.

  • Detection: The ubiquitination of the POI can be detected in several ways:

    • Western Blot: Stop the reaction, run the samples on an SDS-PAGE gel, and blot for the POI. A high-molecular-weight smear or ladder of bands above the unmodified POI indicates polyubiquitination.[2]

    • AlphaLISA: If using tagged proteins (e.g., GST-tagged POI and biotin-ubiquitin), the reaction can be detected in a plate-based format using streptavidin-donor beads and anti-GST-acceptor beads, providing a quantifiable luminescent signal.[13]

Cell Viability Assay

To assess the functional consequence of POI degradation (e.g., in cancer cells), a cell viability assay is performed.

Methodology (MTT/CellTiter-Glo Assay):

  • Cell Treatment: Seed cells in a 96-well plate and treat them with a range of PROTAC concentrations for an extended period (e.g., 72 hours).[9][14]

  • Reagent Addition:

    • MTT: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.[9][14] Add a solubilizing agent to dissolve the crystals.

    • CellTiter-Glo: Add CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolic activity).[15]

  • Measurement: Read the absorbance (for MTT) at ~570 nm or luminescence (for CellTiter-Glo) using a plate reader.[9][15]

  • Analysis: The results are used to calculate the IC₅₀ (the concentration of PROTAC that inhibits cell growth by 50%), providing insight into the PROTAC's anti-proliferative or cytotoxic effects.

References

Propenyl-PEG3-Propenyl: An In-Depth Technical Guide to a Bifunctional Crosslinker for Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propenyl-PEG3-Propenyl, also known as Triethylene glycol diallyl ether, is a flexible, hydrophilic bifunctional crosslinker. Its structure features a triethylene glycol (PEG3) spacer flanked by two propenyl (allyl) groups. These terminal alkene functionalities make it an ideal reagent for thiol-ene "click" chemistry reactions, enabling the efficient and specific conjugation of biomolecules. A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a versatile linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. This guide provides a comprehensive overview of the properties, applications, and experimental considerations for using this compound in research and drug development.

Core Properties and Specifications

This compound is a well-defined molecule with properties that make it suitable for a range of bioconjugation applications. Its key characteristics are summarized in the table below.

PropertyValue
Chemical Name This compound
Synonyms Triethylene glycol diallyl ether
CAS Number 90736-68-8
Molecular Formula C12H22O4
Molecular Weight 230.30 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in organic solvents (e.g., DMSO, DMF)
Reactive Groups Two terminal propenyl (allyl) groups
Spacer Arm PEG3 (Triethylene glycol)

Mechanism of Action: Thiol-Ene "Click" Chemistry

The propenyl groups of this compound are amenable to reaction with thiol (-SH) groups, commonly found in cysteine residues of proteins and peptides, via a thiol-ene "click" reaction. This reaction proceeds through a radical-mediated mechanism, resulting in the formation of a stable thioether bond.

The thiol-ene reaction is favored for bioconjugation due to its high efficiency, specificity, and ability to be conducted under mild, biocompatible conditions. The reaction can be initiated using either a photoinitiator (e.g., LAP, Irgacure) and UV light or through redox initiation. Thermal initiation is also possible but may be less efficient for conjugating large biomolecules.[1]

Application in PROTAC Synthesis

A significant application of this compound is as a linker in the construction of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[2]

The this compound linker connects the two key components of a PROTAC:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase (e.g., for Cereblon or VHL).

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The PEG3 spacer of the linker provides flexibility and hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding E3 E3 Ubiquitin Ligase E3->Ternary Binding PROTAC PROTAC (with this compound linker) PROTAC->Ternary Ternary->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

While specific reaction conditions should be optimized for each application, the following provides a general protocol for a thiol-ene conjugation reaction using this compound.

Materials:
  • This compound

  • Thiol-containing molecule (e.g., cysteine-containing peptide or protein)

  • Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP) or a redox initiator system.

  • Degassed, amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)

  • UV light source (365 nm) if using a photoinitiator

  • Reaction vessel

General Thiol-Ene Conjugation Protocol (Photochemical Initiation):
  • Preparation of Reactants:

    • Dissolve the thiol-containing molecule in the degassed buffer to the desired concentration.

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A stoichiometric excess of one reactant may be used to drive the reaction to completion.

    • Prepare a stock solution of the photoinitiator (e.g., LAP) in the reaction buffer.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the solution of the thiol-containing molecule and the this compound solution.

    • Add the photoinitiator to the reaction mixture. The final concentration of the photoinitiator should be optimized but is typically in the low millimolar range.

    • Ensure the reaction mixture is homogenous.

  • Initiation of Reaction:

    • Expose the reaction mixture to UV light (e.g., 365 nm) for a specified period. Reaction times can range from minutes to hours and should be determined empirically. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, mass spectrometry).

  • Quenching and Purification:

    • Once the reaction is complete, it can be quenched by adding a radical scavenger (e.g., a small molecule thiol like dithiothreitol in excess).

    • Purify the resulting conjugate using standard techniques such as size-exclusion chromatography, dialysis, or preparative HPLC to remove unreacted starting materials and byproducts.

Experimental Workflow: Thiol-Ene Conjugation

Thiol_Ene_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis Thiol Dissolve Thiol-Molecule in Degassed Buffer Mix Combine Reactants and Initiator Thiol->Mix PEG Prepare this compound Solution PEG->Mix Initiator Prepare Photoinitiator Solution Initiator->Mix UV Expose to UV Light (e.g., 365 nm) Mix->UV Quench Quench Reaction (Optional) UV->Quench Purify Purify Conjugate (e.g., HPLC, SEC) Quench->Purify Analyze Analyze Product (e.g., MS, SDS-PAGE) Purify->Analyze

Caption: General workflow for thiol-ene bioconjugation.

Important Considerations and Best Practices

  • Handling and Storage: this compound may be moisture-sensitive. It is recommended to store it at -20°C under an inert atmosphere. Before use, allow the vial to equilibrate to room temperature to prevent condensation.

  • Oxygen Inhibition: Radical-mediated reactions like thiol-ene can be inhibited by oxygen. It is crucial to use degassed buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) for optimal results.

  • Buffer Selection: Avoid buffers containing primary amines (e.g., Tris) if there is a possibility of side reactions, although thiol-ene chemistry is generally orthogonal to amine reactivity. Phosphate-based buffers are a common choice.

  • Reaction Optimization: The efficiency of the conjugation can be influenced by several factors, including the concentration of reactants, the type and concentration of the initiator, the intensity of the UV light, and the reaction time. These parameters should be optimized for each specific application.

Conclusion

This compound is a valuable tool for researchers in chemistry, biology, and drug development. Its bifunctional nature, combined with the efficiency and specificity of thiol-ene "click" chemistry, makes it a powerful crosslinker for creating well-defined bioconjugates. Its application as a flexible and hydrophilic linker in the rapidly advancing field of PROTACs highlights its potential for developing novel therapeutics. By understanding its core properties and adhering to best practices in its experimental use, scientists can effectively leverage this compound to advance their research goals.

References

Propenyl-PEG3-Propenyl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propenyl-PEG3-Propenyl, also known as Triethylene glycol diallyl ether, is a bifunctional crosslinker featuring a triethylene glycol (PEG3) core flanked by two propenyl groups. This molecule has garnered significant interest in the field of drug discovery, particularly as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The length, flexibility, and chemical nature of the linker are critical determinants of the efficacy of a PROTAC, and this compound offers a synthetically versatile scaffold for the optimization of these parameters.

This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its application in the synthesis of PROTACs, and a summary of its role in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 90736-68-8
Molecular Weight 230.30 g/mol
Molecular Formula C₁₂H₂₂O₄
Synonyms Triethylene glycol diallyl ether
Appearance Colorless to light yellow oil
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)

Synthesis of this compound

The synthesis of this compound is typically achieved via a Williamson ether synthesis, a robust and well-established method for forming ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Triethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Allyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triethylene glycol (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care in a fume hood.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add allyl bromide (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Application in PROTAC Synthesis

The terminal propenyl groups of this compound serve as versatile chemical handles for conjugation to a protein of interest (POI) ligand and an E3 ligase ligand. A common strategy involves the functionalization of the propenyl groups to introduce reactive moieties suitable for coupling reactions.

Experimental Protocol: Representative PROTAC Synthesis

This protocol outlines a general strategy for the synthesis of a PROTAC using this compound as the linker. The specific POI and E3 ligase ligands will vary depending on the therapeutic target.

Part 1: Functionalization of the Linker

The propenyl groups can be converted to more reactive functional groups, such as primary alcohols, via hydroboration-oxidation. These alcohols can then be further modified, for example, by conversion to alkyl halides or activation as tosylates or mesylates for subsequent nucleophilic substitution reactions.

Part 2: Conjugation to POI and E3 Ligase Ligands

  • First Conjugation: React the functionalized this compound linker with either the POI ligand or the E3 ligase ligand. The choice of which to attach first will depend on the stability and reactivity of the respective ligands. This is typically achieved via an Sₙ2 reaction, where a nucleophilic group on the ligand (e.g., an amine or a phenol) displaces a leaving group on the functionalized linker.

  • Purification: Purify the mono-conjugated product by column chromatography.

  • Second Conjugation: React the purified mono-conjugated product with the second ligand (either the POI or E3 ligase ligand, whichever was not used in the first step) under similar reaction conditions.

  • Final Purification: Purify the final PROTAC product using column chromatography or preparative HPLC to obtain the desired compound with high purity.

Signaling Pathways and Experimental Workflows

The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Ubiquitin Transfer Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ternary_Complex->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

Caption: Mechanism of Action of a PROTAC Molecule.

A general workflow for the development and evaluation of a PROTAC synthesized using this compound is depicted below.

PROTAC_Workflow start Start: Target Selection design PROTAC Design (Ligand Selection, Linker Choice) start->design synthesis Synthesis of PROTAC using this compound design->synthesis purification Purification and Characterization (LC-MS, NMR) synthesis->purification biochemical_assays Biochemical Assays (Binding Affinity, Ternary Complex Formation) purification->biochemical_assays cell_based_assays Cell-Based Assays (Degradation, Cytotoxicity) biochemical_assays->cell_based_assays cell_based_assays->design Iterative Optimization in_vivo In Vivo Studies (Pharmacokinetics, Efficacy) cell_based_assays->in_vivo end Lead Optimization in_vivo->end

Caption: General Workflow for PROTAC Development.

Conclusion

This compound is a valuable and versatile tool for researchers in the field of targeted protein degradation. Its well-defined structure, synthetic tractability, and optimal flexibility make it an attractive linker for the construction of PROTAC libraries. The ability to readily modify the terminal propenyl groups allows for the facile conjugation to a wide range of targeting ligands, enabling the rapid exploration of structure-activity relationships and the development of potent and selective protein degraders. This technical guide provides a foundational understanding of this compound and its application in the exciting and rapidly evolving field of PROTAC-based therapeutics.

An In-Depth Technical Guide to the Solubility and Stability of Propenyl-PEG3-Propenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propenyl-PEG3-Propenyl, also known as Triethylene Glycol Diallyl Ether, is a bifunctional crosslinker increasingly utilized in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its molecular structure, featuring a hydrophilic triethylene glycol (PEG3) core flanked by two propenyl (allyl) ether groups, imparts a unique combination of properties that are critical for the efficacy and developability of novel therapeutics. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering essential data and methodologies to aid researchers in its application.

Core Properties of this compound

PropertyValueSource
Synonyms Triethylene glycol diallyl ether[1]
CAS Number 765-12-8[2]
Molecular Formula C12H22O4[3]
Molecular Weight 230.30 g/mol [3]
Appearance Liquid[3]
Density 0.99 g/mL at 25 °C[2]
Boiling Point 120-126 °C at 18 mmHg[2]
Refractive Index n20/D 1.453[2]

Solubility Profile

The solubility of a linker is a critical parameter in drug development, influencing formulation, bioavailability, and cellular permeability. The PEG3 core of this compound confers a significant degree of hydrophilicity.

Qualitative Solubility:

Based on the general properties of polyethylene glycols, this compound is expected to be soluble in a range of common solvents.[1][4] It is miscible with water and soluble in many organic solvents such as ethanol, acetone, and other polar solvents.[4] Conversely, it is expected to be slightly soluble in diethyl ether and insoluble in non-polar solvents like oils, fats, and most hydrocarbons.[4]

Quantitative Solubility Data (Estimated for Triethylene Glycol):

SolventSolubility of Triethylene Glycol
WaterVery good
EthanolSoluble
AcetoneSoluble
Acetic AcidSoluble
GlycerineSoluble
PyridineSoluble
AldehydesSoluble
Diethyl EtherSlightly soluble
Oil, Fat, Most HydrocarbonsInsoluble

This table is based on the known solubility of triethylene glycol and serves as an estimation for this compound.[1][4]

Stability Characteristics

The chemical stability of a linker is paramount to ensure the integrity of the final drug conjugate under physiological conditions and during storage. The this compound molecule contains two key functional groups that dictate its stability: the ether linkages of the PEG chain and the terminal propenyl (allyl) groups.

1. Stability of the PEG Core:

The ether linkages within the polyethylene glycol chain are generally stable.[5] However, they can be susceptible to oxidative degradation, a process that can be initiated by heat, light, or the presence of transition metals.[6][7] This degradation can lead to the formation of formaldehyde and formic acid.[7]

2. Stability of the Propenyl (Allyl) Ether Groups:

The terminal propenyl groups are allyl ethers. Allyl ethers are known to be relatively stable under both acidic and basic conditions. However, the vinyl ether analogue, which can be an isomeric impurity or a degradation product, is highly susceptible to acid-catalyzed hydrolysis.[8][9] This reaction proceeds via protonation of the double bond to form a carbocation intermediate, which then reacts with water to yield an aldehyde and an alcohol.[9]

Potential Degradation Pathways:

  • Acid-Catalyzed Hydrolysis (of vinyl ether impurities): In acidic environments, any vinyl ether contaminants can rapidly hydrolyze. The hydrolysis of vinyl ethers is a well-established reaction that proceeds readily in the presence of acid.[8][10]

  • Oxidative Degradation: The PEG backbone can undergo oxidation, leading to chain cleavage.[6][7] The allyl groups may also be susceptible to oxidation, although they are generally more robust than the PEG chain in this regard.

Experimental Protocols

1. Kinetic Solubility Assay

This protocol provides a high-throughput method to assess the aqueous solubility of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 200 µM to 1.56 µM).

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 5 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 245 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 2%.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Precipitate Detection: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Quantification (Optional): To determine the concentration of the soluble compound, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and determine the concentration using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).

2. Chemical Stability Assay

This protocol assesses the stability of this compound under various pH conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation Buffers: Prepare a series of aqueous buffers with different pH values (e.g., pH 3, pH 7.4, pH 9).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 100 µM. Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each incubation mixture.

  • Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. This will stop further degradation and precipitate any proteins if present.

  • Analysis: Centrifuge the samples to remove any precipitate. Analyze the supernatant by LC-MS to quantify the remaining amount of intact this compound. The degradation can be reported as the percentage of the compound remaining at each time point relative to the initial concentration at time zero.

Visualizations

PROTAC Mechanism of Action Workflow

PROTAC_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PROTAC This compound containing PROTAC POI Target Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation Stability_Factors cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic External Conditions Structure This compound Structure PEG_Core PEG3 Core (Ether Linkages) Structure->PEG_Core Allyl_Ends Propenyl Groups (Allyl Ethers) Structure->Allyl_Ends Oxidative_Degradation Oxidative Degradation PEG_Core->Oxidative_Degradation Susceptible to Hydrolysis Hydrolytic Cleavage Allyl_Ends->Hydrolysis Resistant to (Vinyl ether impurity is not) pH pH pH->Hydrolysis Influences Oxidants Oxidizing Agents Oxidants->Oxidative_Degradation Induces Temp_Light Temperature & Light Temp_Light->Oxidative_Degradation Accelerates

References

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands— one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase— connected by a chemical linker.[1][2][3] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][4][5] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PROTACs are novel heterobifunctional molecules that harness the cell's ubiquitin-proteasome systems (UPS) to selectively degrade proteins related to diseases.[3] A typical PROTAC consists of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3] Upon formation of a ternary complex involving the POI, PROTAC, and E3 ligase, the target protein is polyubiquitinated and subsequently degraded by the proteasome.[3]

The linker is a critical component of PROTAC design, influencing the overall efficacy of the molecule.[2] Its length, rigidity, and composition directly impact several key parameters:

  • Ternary Complex Formation: The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][6]

  • Degradation Efficiency: The stability of the ternary complex is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation, often quantified by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[2][6]

PEG linkers, composed of repeating ethylene glycol units, impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]

Enhancing Solubility and Physicochemical Properties

A significant hurdle in PROTAC development is their tendency to be large, greasy molecules that violate traditional drug-like property guidelines, such as Lipinski's Rule of Five. This often leads to poor aqueous solubility, hindering formulation and oral bioavailability. The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[1][5] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with water molecules.[7] This enhanced solubility is crucial for both in vitro assays and in vivo applications.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance.[1] While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1][8] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[1] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, excessive PEGylation can also lead to decreased cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[1]

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each target-E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in a high entropic penalty upon binding, leading to a less stable ternary complex and reduced degradation efficiency.[6] The optimal linker length is therefore a fine balance between providing sufficient flexibility to allow for productive ternary complex formation without introducing excessive conformational entropy.

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4CRBN0 PEG units< 0.5 µM-[9]
BRD4CRBN1-2 PEG units> 5 µM-[9]
BRD4CRBN4-5 PEG units< 0.5 µM-[9]
BTKCRBN≥ 4 PEG units--[9]
ERαpVHL12-atom PEG linker--[10]
ERαpVHL16-atom PEG linker-Potent[10]
CRBNCRBN (homo-PROTAC)8-atom PEG linker-Potent[10]
PROTACTargetLinker CompositionDC50 (nM)Dmax (%)Reference
NC-1BTKNon-covalent2.297[8]
RC-1BTKCovalent--[8]

Experimental Protocols

Western Blot for PROTAC-Induced Protein Degradation

This is a fundamental assay to quantify the extent of target protein degradation.[2]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight.[2] Treat cells with a dose-response range of the PROTAC compound or a vehicle-only control (e.g., 0.1% DMSO).[2] Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[2]

  • Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[2] Add lysis buffer to each dish.[2] Scrape the cells and collect the lysate in a microcentrifuge tube.[2] Incubate the lysate on ice for 30 minutes with occasional vortexing.[2] Centrifuge the lysates to pellet cell debris.[2] Collect the supernatant (protein lysate) into a new tube.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer.[2] Add an equal volume of 2x Laemmli sample buffer to each lysate.[2] Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2] Load equal amounts of protein onto an SDS-PAGE gel.[2]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[2]

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[2]

    • Wash the membrane three times with TBST for 5-10 minutes each.[2]

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[2]

    • Wash the membrane three times with TBST for 5-10 minutes each.[2]

  • Detection and Analysis:

    • Prepare the ECL substrate and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.[2]

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.[2]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation in real-time.[11]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the label-free analysis of biomolecular interactions.[11]

General Methodology:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[11]

  • Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.[11]

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[11]

  • Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[11] Kinetic and affinity constants (KD) for the ternary complex can be determined by fitting the data to appropriate binding models. A cooperativity factor (α) can be calculated to assess the stability of the ternary complex.[11]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat changes associated with biomolecular interactions, providing a complete thermodynamic profile of ternary complex formation.[12][13]

Principle: A solution of one binding partner (e.g., PROTAC) is titrated into a solution of the other binding partner(s) (e.g., POI and E3 ligase) in the sample cell of a calorimeter. The heat released or absorbed during each injection is measured.[14]

Procedure:

  • Sample Preparation: Prepare purified proteins (POI and E3 ligase) and the PROTAC in the same, well-dialyzed buffer to minimize heats of dilution.[15]

  • ITC Experiment:

    • Load the PROTAC solution into the injection syringe.

    • Load the POI and E3 ligase solution into the sample cell.

    • Perform a series of injections of the PROTAC into the sample cell while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat signal for each injection.

    • Plot the integrated heat against the molar ratio of the reactants.

    • Fit the resulting isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of ternary complex formation.[13]

Cellular Permeability Assays

a) Parallel Artificial Membrane Permeability Assay (PAMPA):

This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane, providing an early indication of its permeability.[4][16]

b) Caco-2 Permeability Assay:

This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier.[4] It provides a more physiologically relevant measure of permeability, accounting for both passive diffusion and active transport mechanisms.[3]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Experimental_Workflow Typical PROTAC Development Workflow Design PROTAC Design & Synthesis TernaryAssay Ternary Complex Formation Assays (SPR, ITC) Design->TernaryAssay Permeability Cellular Permeability Assays (PAMPA, Caco-2) TernaryAssay->Permeability DegradationAssay Protein Degradation Assay (Western Blot) Permeability->DegradationAssay Optimization Lead Optimization DegradationAssay->Optimization Optimization->Design Iterative Refinement InVivo In Vivo Studies Optimization->InVivo Candidate Selection

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.

References

Propenyl-PEG3-Propenyl in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propenyl-PEG3-Propenyl, a bifunctional crosslinker, and its applications in the field of bioconjugation, with a particular focus on its role in the development of advanced therapeutics such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document outlines the core chemistry, potential applications, and generalized experimental considerations for utilizing this versatile linker.

Introduction to this compound

This compound, also known as Triethylene Glycol Diallyl Ether, is a homobifunctional crosslinker featuring two terminal propenyl (allyl) groups connected by a three-unit polyethylene glycol (PEG) chain. The presence of the PEG motif enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting bioconjugates.[][2][3] The terminal propenyl groups are reactive handles for "click chemistry," specifically the thiol-ene reaction, enabling covalent linkage to biomolecules.[4][5][6][7][8]

This linker is particularly relevant in the construction of PROTACs, where it can bridge a target protein-binding ligand and an E3 ubiquitin ligase ligand.[9][10][11][12] The length and flexibility of the PEG linker are critical design parameters that influence the formation and stability of the ternary complex essential for targeted protein degradation.[][2][13]

Molecular Profile:

PropertyValue
Chemical Name This compound; Triethylene glycol diallyl ether
CAS Number 90736-68-8
Molecular Formula C12H22O4
Molecular Weight 230.30 g/mol
Structure C=CCOCCOCCOCCOCC=C

Core Chemistry: The Thiol-Ene Reaction

The primary mechanism for bioconjugation with this compound is the thiol-ene "click" reaction. This reaction involves the radical-mediated addition of a thiol group (typically from a cysteine residue on a protein or peptide) across the carbon-carbon double bond of the propenyl group.[4][5][6][7][8]

The reaction is highly efficient, proceeds under mild conditions, and can be initiated by light (photoinitiation) or thermal initiators.[5][7][8] This provides spatial and temporal control over the conjugation process. The resulting thioether bond is stable, making it suitable for in vivo applications.

Below is a diagram illustrating the general workflow for a photo-initiated thiol-ene conjugation.

Thiol_Ene_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome & Purification Thiolated_Biomolecule Thiolated Biomolecule (e.g., Cys-containing protein) Mix Mix Components in Aqueous Buffer Thiolated_Biomolecule->Mix Propenyl_Linker This compound Propenyl_Linker->Mix Photoinitiator Photoinitiator (e.g., LAP, Irgacure) Photoinitiator->Mix UV_Irradiation UV Irradiation (e.g., 365 nm) Mix->UV_Irradiation Initiates Radical Formation Conjugate Stable Thioether Conjugate UV_Irradiation->Conjugate Thiol-Ene Addition Purification Purification (e.g., SEC, Dialysis) Conjugate->Purification

Caption: General workflow for photo-initiated thiol-ene bioconjugation.

Applications in Drug Development

PROTAC Synthesis

This compound serves as a flexible linker in the modular synthesis of PROTACs. By conjugating one propenyl group to a target-binding ligand and the other to an E3 ligase ligand (often sequentially), a heterobifunctional molecule is created. The PEG component of the linker can enhance the aqueous solubility of the often-hydrophobic PROTAC molecule, which is a common challenge in their development.[][2]

The logical assembly of a PROTAC using a bifunctional linker like this compound is depicted below.

PROTAC_Assembly POI_Ligand Target Protein (POI) Ligand (with thiol handle) Intermediate Ligand-Linker Intermediate POI_Ligand->Intermediate Step 1: Thiol-Ene Conjugation E3_Ligand E3 Ligase Ligand (with thiol handle) PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Linker This compound Linker->Intermediate Intermediate->PROTAC Step 2: Thiol-Ene Conjugation

Caption: Logical workflow for the synthesis of a PROTAC molecule.

Antibody-Drug Conjugates (ADCs)

While direct public evidence for the use of this compound in clinical ADCs is scarce, the principles of PEG linkers in ADC design are well-established. PEG linkers can improve the stability and pharmacokinetic profile of ADCs.[4][14] The thiol-ene chemistry enabled by propenyl groups offers an alternative to the more common maleimide-thiol conjugation for attaching cytotoxic payloads to antibodies, particularly at engineered cysteine sites.

The general mechanism of action for an ADC is illustrated in the following diagram.

ADC_Mechanism ADC Antibody-Drug Conjugate Binding Binding to Surface Antigen ADC->Binding 1. Targeting Tumor_Cell Tumor Cell (Antigen-Expressing) Tumor_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Uptake Lysosome Lysosome Internalization->Lysosome 3. Trafficking Drug_Release Payload Release Lysosome->Drug_Release 4. Cleavage Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Experimental Protocols

Detailed, validated protocols for bioconjugation using this compound are not widely available in peer-reviewed literature. The following is a generalized, representative protocol for a photo-initiated thiol-ene conjugation to a cysteine-containing protein, based on established principles of the reaction.[6][7] Researchers must optimize these conditions for their specific application.

Objective: To conjugate a cysteine-containing protein with this compound.

Materials:

  • Cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.0-7.5, degassed).

  • This compound.

  • Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP).

  • Reaction vessel (UV-transparent).

  • UV lamp (e.g., 365 nm).

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis).

Protocol:

  • Preparation of Reactants:

    • Dissolve the protein to a final concentration of 1-5 mg/mL in the reaction buffer.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or aqueous buffer).

    • Prepare a stock solution of the photoinitiator (e.g., LAP at 1-5 mM in buffer).

  • Reaction Setup:

    • In the reaction vessel, add the protein solution.

    • Add this compound to the desired molar excess (e.g., 10-50 fold excess over the protein).

    • Add the photoinitiator to a final concentration of ~0.1-1 mM.

    • Gently mix the solution.

  • Initiation:

    • Expose the reaction mixture to UV light (365 nm) for a specified duration (e.g., 5-30 minutes). The optimal exposure time and intensity must be determined empirically.

  • Quenching and Purification:

    • The reaction is quenched by turning off the UV light.

    • Remove unreacted linker and initiator by SEC, dialysis, or a suitable spin column.

  • Characterization:

    • Confirm conjugation and determine the degree of labeling using methods such as SDS-PAGE (which will show a shift in molecular weight), and Mass Spectrometry (ESI-MS or MALDI-TOF).[2][7][15][16]

Quantitative Data Summary

As of the date of this guide, there is a lack of publicly available, specific quantitative data (e.g., reaction yields, conjugation efficiency, stability constants) for bioconjugates synthesized with this compound. The performance of this linker is highly dependent on the specific biomolecule, reaction conditions, and the overall construct design. Researchers are encouraged to perform rigorous analytical characterization to determine these parameters for their specific system.

For context, general thiol-ene reactions are known for their high efficiency, often proceeding to near-quantitative yields under optimized conditions.[5][8]

Conclusion

This compound is a valuable tool in the bioconjugation toolbox, offering a hydrophilic and flexible spacer with reactive handles suitable for thiol-ene click chemistry. Its primary application lies in the synthesis of complex therapeutic modalities like PROTACs, where linker properties are paramount to efficacy. While the lack of extensive public data necessitates a case-by-case optimization of reaction protocols, the underlying chemistry is robust and well-documented. This guide provides a foundational understanding for researchers and developers to begin exploring the potential of this compound in their work.

References

Propenyl-PEG3-Propenyl: A Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling and use of Propenyl-PEG3-Propenyl, also known as Triethylene Glycol Diallyl Ether, a key reagent in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given its application in drug development and its chemical nature, a thorough understanding of its properties and potential hazards is critical for ensuring laboratory safety.

Chemical and Physical Properties

PropertyValue
Synonyms Triethylene Glycol Diallyl Ether
Molecular Formula C12H22O4
Molecular Weight 230.30 g/mol
Appearance Liquid
Boiling Point 126 °C at 2.4 kPa
Solubility Soluble in organic solvents like DMSO or DMF

Hazard Identification and Safety Precautions

Based on data for similar chemical structures, this compound should be handled as a hazardous substance. The following table summarizes the potential hazards based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS Hazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.
Skin sensitization (Category 1)H317: May cause an allergic skin reaction.
Serious eye damage (Category 1)H318: Causes serious eye damage.
Specific target organ toxicity — repeated exposure, Oral (Category 2)H373: May cause damage to organs through prolonged or repeated exposure if swallowed.
Precautionary Statements:

To mitigate these risks, the following precautionary measures must be strictly adhered to:

  • P260: Do not breathe mist or vapors.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P272: Contaminated work clothing must not be allowed out of the workplace.[1]

  • P280: Wear protective gloves/ eye protection/ face protection.[1]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.[1]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[1]

Handling and Storage Protocols

Proper handling and storage are paramount to ensuring the safety of laboratory personnel and maintaining the integrity of the compound.

Handling
  • Ventilation: Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or mists.[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of them in accordance with laboratory safety protocols.

    • Eye Protection: Use chemical safety goggles or a face shield.[1]

    • Lab Coat: A lab coat or other protective clothing is mandatory.

  • Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.[1]

  • Spills: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ensure the area is well-ventilated during cleanup.

Storage
  • Temperature: Store in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2-8 °C.[1]

  • Container: Keep the container tightly closed to prevent contamination and potential reactions.[1]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.

  • Light and Moisture Sensitivity: The compound may be light-sensitive; store in a dark place.[1] As an ether, it may also have the potential to form explosive peroxides upon prolonged exposure to air and light. Containers should be dated upon opening and checked periodically for peroxide formation.

Experimental Workflow and Risk Mitigation

The following diagrams illustrate a standard workflow for handling this compound in a laboratory setting and a logical approach to risk assessment and mitigation.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Prepare work area in a chemical fume hood B->C D Equilibrate reagent to room temperature C->D E Weigh or measure the required amount D->E F Dissolve in appropriate solvent (e.g., DMSO, DMF) E->F G Perform chemical reaction F->G H Quench reaction and work-up G->H I Dispose of waste in designated containers H->I J Clean glassware and work area I->J K Remove and dispose of PPE correctly J->K L Wash hands thoroughly K->L

Figure 1. General experimental workflow for handling this compound.

G cluster_controls Implement Control Measures A Identify Hazards (Harmful if swallowed, Skin/Eye irritant, Organ toxicity) B Assess Risks (Exposure potential during weighing, handling, and spills) A->B C Engineering Controls: - Chemical Fume Hood B->C D Administrative Controls: - Standard Operating Procedures (SOPs) - Safety Training B->D E Personal Protective Equipment (PPE): - Chemical resistant gloves - Safety goggles/face shield - Lab coat B->E F Review and Monitor (Periodically review procedures and check for peroxide formation) C->F D->F E->F

Figure 2. Logical relationship for risk assessment and mitigation.

First Aid Measures

In case of exposure, follow these first aid guidelines:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[1] If skin irritation or rash occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison control center or doctor.[1]

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Disposal Considerations

Dispose of unused reagent and waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Contaminated packaging should be treated as hazardous waste.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for a thorough review of the most current Safety Data Sheet and institutional safety protocols. All laboratory personnel should be trained on the specific hazards and handling procedures for this compound before use.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using a Propenyl-PEG3-Propenyl Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.

This document provides a detailed protocol for the synthesis of PROTACs utilizing a Propenyl-PEG3-Propenyl linker, also known as triethylene glycol diallyl ether. The terminal propenyl groups of this linker offer versatile handles for chemical modification, allowing for various conjugation strategies. Herein, we present a representative protocol involving the functionalization of the propenyl groups to introduce terminal amine functionalities, followed by sequential amide bond formation to attach a warhead and an E3 ligase ligand.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for a PROTAC involves hijacking the cell's natural ubiquitin-proteasome system (UPS).

PROTAC_Mechanism cluster_0 cluster_1 PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3->Ternary_Complex Ternary_Complex->PROTAC recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin E2 E2 Ub-conjugating enzyme Ub->E2 E2->Ternary_Complex recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Figure 1: PROTAC Mechanism of Action.

As depicted in Figure 1, the PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of protein degradation.

Experimental Protocols

This section details a hypothetical, yet chemically robust, protocol for the synthesis of a PROTAC molecule using a this compound linker. The protocol is divided into two main stages:

  • Functionalization of the this compound Linker: Conversion of the terminal allyl groups to primary amines via a thiol-ene reaction followed by deprotection.

  • Sequential PROTAC Assembly: Stepwise amide coupling of a representative warhead (e.g., a BRD4 inhibitor) and an E3 ligase ligand (e.g., pomalidomide) to the functionalized linker.

Workflow for PROTAC Synthesis

The overall synthetic workflow is illustrated in the following diagram:

PROTAC_Synthesis_Workflow start This compound Linker step1 Thiol-Ene Reaction with N-Boc-cysteamine start->step1 intermediate1 Boc-Protected Diamino-PEG3 Linker step1->intermediate1 step2 Boc Deprotection (TFA/DCM) intermediate1->step2 intermediate2 Diamino-PEG3 Linker (Amine-PEG3-Amine) step2->intermediate2 step3 Monoprotection of Amine (e.g., with Boc2O) intermediate2->step3 intermediate3 Mono-Boc-Protected Diamino-PEG3 Linker step3->intermediate3 step4 Amide Coupling with Warhead-COOH intermediate3->step4 intermediate4 Warhead-Linker-Boc step4->intermediate4 step5 Boc Deprotection (TFA/DCM) intermediate4->step5 intermediate5 Warhead-Linker-NH2 step5->intermediate5 step6 Amide Coupling with E3 Ligase Ligand-COOH intermediate5->step6 final_product Final PROTAC Molecule step6->final_product

Figure 2: Synthetic Workflow Diagram.
Protocol 1: Synthesis of Boc-Protected Diamino-PEG3 Linker

Materials:

  • This compound (Triethylene glycol diallyl ether)

  • N-Boc-cysteamine

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • UV lamp (365 nm)

Procedure:

  • In a quartz reaction vessel, dissolve this compound (1.0 eq) and N-Boc-cysteamine (2.2 eq) in anhydrous MeOH.

  • Add the photoinitiator DMPA (0.1 eq).

  • Degas the solution by bubbling with argon for 15 minutes.

  • Irradiate the reaction mixture with a 365 nm UV lamp at room temperature for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected diamino-PEG3 linker.

Protocol 2: Synthesis of Mono-Boc-Protected Diamino-PEG3 Linker

Materials:

  • Boc-protected diamino-PEG3 linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected diamino-PEG3 linker (1.0 eq) in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM three times to ensure complete removal of TFA. This yields the diamine linker as a TFA salt.

  • Dissolve the crude diamine linker in anhydrous DCM and cool to 0 °C.

  • Add TEA (2.5 eq) followed by the dropwise addition of a solution of Boc₂O (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to isolate the mono-Boc-protected diamino-PEG3 linker.

Protocol 3: PROTAC Assembly

Materials:

  • Mono-Boc-protected diamino-PEG3 linker

  • Warhead with a carboxylic acid handle (e.g., JQ1-acid)

  • E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Preparative HPLC system

Procedure:

Step 1: Coupling of Warhead

  • To a solution of the warhead-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of the mono-Boc-protected diamino-PEG3 linker (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4 hours or until LC-MS indicates completion.

  • Dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the Warhead-Linker-Boc intermediate.

Step 2: Boc Deprotection

  • Dissolve the Warhead-Linker-Boc intermediate in a 1:1 mixture of TFA and DCM.

  • Stir at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure to yield the Warhead-Linker-NH₂ intermediate as a TFA salt.

Step 3: Coupling of E3 Ligase Ligand

  • In a separate flask, pre-activate the E3 ligase ligand-COOH (1.0 eq) with HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF for 15 minutes.

  • Add a solution of the crude Warhead-Linker-NH₂ intermediate (1.1 eq) and additional DIPEA (1.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4 hours.

  • Purify the final PROTAC molecule directly from the reaction mixture using preparative reverse-phase HPLC.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of a BRD4-targeting PROTAC using the this compound linker, with pomalidomide as the E3 ligase ligand.

Table 1: Summary of Synthetic Yields

StepProductStarting MaterialYield (%)
1. Thiol-Ene ReactionBoc-Protected Diamino-PEG3 LinkerThis compound85
2. Full DeprotectionDiamino-PEG3 LinkerBoc-Protected Diamino-PEG3 Linker>95 (crude)
3. Mono-protectionMono-Boc-Protected Diamino-PEG3 LinkerDiamino-PEG3 Linker60
4. Warhead CouplingWarhead-Linker-BocMono-Boc-Protected Linker75
5. Final DeprotectionWarhead-Linker-NH₂Warhead-Linker-Boc>95 (crude)
6. E3 Ligase Ligand CouplingFinal PROTACWarhead-Linker-NH₂50

Table 2: Characterization of Final PROTAC

ParameterValue
Molecular Formula C₅₄H₆₁N₉O₁₁S₂ (Example with JQ1 and Pomalidomide)
Molecular Weight 1100.26 g/mol
Appearance White to off-white solid
Purity (HPLC) >98%
¹H NMR Conforms to structure
Mass Spectrometry (ESI) [M+H]⁺ calculated: 1100.4; found: 1100.5

Table 3: Biological Activity Data (Hypothetical)

ParameterValueCell Line
DC₅₀ 50 nMHEK293
Dₘₐₓ >90%HEK293

Conclusion

The this compound linker is a versatile building block for PROTAC synthesis. Its terminal alkene functionalities can be readily converted into various reactive handles, such as amines, allowing for the facile and modular assembly of PROTAC molecules through established conjugation chemistries like amide bond formation. The provided protocols offer a comprehensive guide for researchers to synthesize and evaluate novel PROTACs based on this flexible PEG linker. The modular nature of this synthetic route allows for the straightforward variation of the warhead and E3 ligase ligand to target a wide range of proteins for degradation.

Application Notes and Protocols: A Step-by-Step Guide to Propenyl-PEG3-Propenyl Conjugation via Photo-Initiated Thiol-Ene Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propenyl-PEG3-Propenyl is a flexible, hydrophilic linker containing terminal alkene functional groups. These propenyl groups provide reactive handles for covalent modification, enabling the conjugation of this linker to various molecules of interest, such as peptides, proteins, and small molecules. One of the most efficient and biocompatible methods for conjugating molecules to propenyl groups is the photo-initiated thiol-ene reaction. This "click chemistry" approach is characterized by its high reaction rates, specificity, and ability to proceed under mild, aqueous conditions, making it an ideal tool for bioconjugation and the development of complex molecular architectures like Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

This document provides a detailed, step-by-step guide for the conjugation of a thiol-containing molecule to this compound using a photo-initiated thiol-ene reaction. The protocol is intended for researchers, scientists, and drug development professionals familiar with basic laboratory techniques.

Principle of the Reaction

The photo-initiated thiol-ene reaction involves the addition of a thiol (-SH) group across a carbon-carbon double bond (an 'ene' or alkene). The reaction is initiated by a photoinitiator that, upon exposure to UV or visible light, generates free radicals. These radicals then abstract a hydrogen atom from the thiol, creating a thiyl radical. The thiyl radical subsequently adds to the propenyl group of the PEG linker, initiating a chain reaction that results in a stable carbon-sulfur bond.[4][5]

Experimental Protocol

This protocol describes the conjugation of a model cysteine-containing peptide to this compound. The principles can be adapted for other thiol-containing molecules.

Materials:

  • This compound

  • Cysteine-containing peptide (or other thiol-containing molecule)

  • Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Nitrogen gas

Equipment:

  • UV lamp (e.g., 365 nm)

  • Reaction vials (amber or covered in foil)

  • Magnetic stirrer and stir bars

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Lyophilizer

  • Standard laboratory glassware and pipettes

Procedure:

1. Reagent Preparation:

  • Peptide Solution: Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a final concentration of 10 mM. If solubility is an issue, a small amount of a co-solvent like DMSO can be used.

  • This compound Solution: Prepare a 20 mM stock solution of this compound in deionized water or PBS.

  • Photoinitiator Solution: Prepare a 50 mM stock solution of LAP in deionized water. This solution should be freshly prepared and protected from light.

2. Conjugation Reaction:

  • In a light-protected reaction vial, add the peptide solution.

  • Add the this compound solution to the reaction vial. A 1.5 to 2-fold molar excess of the propenyl linker over the thiol is recommended to ensure complete consumption of the peptide.

  • Add the LAP photoinitiator solution to a final concentration of 1-5 mM.

  • Gently mix the solution and sparge with nitrogen gas for 5-10 minutes to remove dissolved oxygen, which can quench the radical reaction.

  • Seal the vial and place it under a UV lamp (365 nm).

  • Irradiate the reaction mixture for 5-15 minutes with gentle stirring. The optimal irradiation time may need to be determined empirically.

3. Reaction Quenching and Analysis:

  • To quench the reaction, simply turn off the UV lamp and expose the solution to air.

  • Analyze the reaction mixture by HPLC to determine the extent of conjugation. The conjugated product should have a different retention time compared to the starting materials.

4. Purification of the Conjugate:

  • The desired conjugate can be purified from the reaction mixture using preparative reverse-phase HPLC with a C18 column.

  • A typical gradient would be from 95% Water (with 0.1% TFA) / 5% ACN (with 0.1% TFA) to 5% Water / 95% ACN over 30-40 minutes.

  • Collect the fractions corresponding to the conjugated product.

  • Confirm the identity of the purified product by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final conjugate as a solid.

Quantitative Data Summary

ParameterValueNotes
Reactants
Cysteine-Peptide Concentration10 mMCan be adjusted based on the specific molecule.
This compound Conc.15-20 mM1.5-2.0 molar excess relative to the thiol.
Photoinitiator (LAP) Conc.1-5 mMHigher concentrations can increase reaction rates.
Reaction Conditions
SolventPBS, pH 7.4Aqueous buffer is ideal for biomolecules.
TemperatureRoom TemperatureThe reaction is not highly temperature-dependent.
AtmosphereInert (Nitrogen)Oxygen should be removed to prevent quenching.
Photo-initiation
Light SourceUV Lamp
Wavelength365 nm
Irradiation Time5-15 minutesShould be optimized for the specific reaction scale.
Purification
MethodPreparative RP-HPLC
ColumnC18
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in ACN

Visual Representations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_analysis 3. Analysis & Purification A Prepare 10 mM Peptide Solution D Mix Peptide, PEG Linker, and LAP A->D B Prepare 20 mM this compound Solution B->D C Prepare 50 mM LAP Photoinitiator Solution C->D E Deoxygenate with Nitrogen D->E F Irradiate with 365 nm UV Light (5-15 min) E->F G Quench Reaction (Turn off UV) F->G H Analyze by HPLC G->H I Purify by Preparative HPLC H->I J Lyophilize to Obtain Final Conjugate I->J

Caption: Experimental workflow for this compound conjugation.

thiol_ene_mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation PI Photoinitiator Radical Initiator Radical (R.) PI->Radical UV Light (hν) ThiylRadical Thiyl Radical (R'-S.) Radical->ThiylRadical + R'-SH - R-H Thiol Thiol (R'-SH) Propenyl Propenyl Group (R''-CH=CH₂) Intermediate Carbon-centered Radical ThiylRadical->Intermediate + R''-CH=CH₂ Conjugate Thioether Conjugate Intermediate->Conjugate + R'-SH ThiylRadical2 Thiyl Radical (R'-S.) Intermediate->ThiylRadical2 - R'-S.

Caption: Mechanism of the photo-initiated thiol-ene reaction.

Conclusion

The photo-initiated thiol-ene reaction is a robust and versatile method for the conjugation of this compound to thiol-containing molecules. The mild reaction conditions, high efficiency, and specificity make it an invaluable tool in drug development, chemical biology, and materials science. The protocol provided herein serves as a comprehensive guide for researchers to successfully implement this conjugation strategy in their work. As with any chemical reaction, optimization of specific parameters may be necessary to achieve the desired outcome for a particular set of reactants.

References

Application Notes and Protocols for Targeted Protein Degradation Using PEG-Based PROTACs, Featuring Propenyl-PEG3-Propenyl as a Representative Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy that harnesses the cell's own machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD aims for the complete removal of the target protein. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, all connected by a chemical linker. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers, such as Propenyl-PEG3-Propenyl, are widely used due to their hydrophilicity, biocompatibility, and tunable length.[1] The flexibility and length of the PEG linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]

The Role of the this compound Linker

This compound is a PEG-based linker with reactive propenyl groups at both ends, allowing for its conjugation to a POI ligand and an E3 ligase ligand. The PEG3 core provides a flexible and hydrophilic spacer, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[1][3] The length of the PEG linker is a critical parameter that must be optimized for each target and E3 ligase pair to ensure efficient ternary complex formation and subsequent protein degradation.[4][5]

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The following table provides an illustrative example of how to present quantitative data from a study comparing a series of PROTACs with varying PEG linker lengths. The data shown here is hypothetical but representative of typical results seen in PROTAC development.

PROTAC IDLinkerTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-1Propenyl-PEG1-PropenylProtein XLigand Y150751.2
PROTAC-2Propenyl-PEG2-PropenylProtein XLigand Y50901.8
PROTAC-3 This compound Protein X Ligand Y 15 95 2.5
PROTAC-4Propenyl-PEG4-PropenylProtein XLigand Y45882.1
PROTAC-5Propenyl-PEG5-PropenylProtein XLigand Y120701.5
  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

  • Papp: Apparent permeability coefficient, a measure of cell permeability.

Visualizing the PROTAC Mechanism and Workflow

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (e.g., with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Evaluating PROTAC Efficacy

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cell_culture Cell-Based Assays cluster_analysis Data Analysis Synthesis Synthesize PROTAC with This compound linker Cell_Culture Culture target cells Synthesis->Cell_Culture Treatment Treat cells with varying PROTAC concentrations Cell_Culture->Treatment Cell_Lysis Lyse cells and quantify protein Treatment->Cell_Lysis Western_Blot Western Blot for protein degradation Cell_Lysis->Western_Blot Ub_Assay Ubiquitination Assay Cell_Lysis->Ub_Assay Data_Analysis Determine DC50 and Dmax Western_Blot->Data_Analysis

References

Application Notes and Protocols for Propenyl-PEG3-Propenyl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for reactions involving Propenyl-PEG3-Propenyl as a crosslinking agent. The information is intended to guide researchers in the successful application of this reagent for bioconjugation, hydrogel formation, and other advanced applications in drug development and materials science.

Introduction to this compound

This compound is a bifunctional crosslinking reagent that incorporates a short, hydrophilic polyethylene glycol (PEG) spacer. The PEG linker enhances solubility and can reduce the immunogenicity of the resulting conjugate.[1][2] The terminal propenyl groups, often activated as N-hydroxysuccinimide (NHS) esters in commercially available reagents, are reactive towards primary amines, such as the side chains of lysine residues in proteins.[3][4][5] This makes this compound a versatile tool for covalently linking biomolecules.

Alternatively, the propenyl groups, if present as acrylates, can participate in other types of reactions, such as Michael additions with thiol groups or radical-mediated polymerizations to form hydrogels.[6] These application notes will primarily focus on the reaction of NHS-activated this compound with primary amines, a common application for PEGylated crosslinkers.

Key Applications

  • Protein Crosslinking: To study protein-protein interactions, stabilize protein complexes, or create antibody-drug conjugates.

  • PEGylation: To improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[1]

  • Hydrogel Formation: For creating biocompatible scaffolds for tissue engineering and controlled drug release.[1]

  • Surface Modification: To functionalize surfaces for biocompatibility and to resist non-specific protein adhesion.[1]

Experimental Protocols

General Protocol for Protein Crosslinking with NHS-Activated this compound

This protocol outlines the general steps for crosslinking a protein with primary amines using an NHS-activated this compound linker.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)

  • NHS-activated this compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column or dialysis cassette for purification

Protocol:

  • Protein Preparation:

    • Prepare the protein solution at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.[5]

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation:

    • This compound is moisture-sensitive.[5] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[5]

    • Immediately before use, dissolve the NHS-activated this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM). Do not prepare aqueous stock solutions for storage as the NHS ester will readily hydrolyze.[5]

  • Crosslinking Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. The optimal molar ratio of crosslinker to protein should be determined empirically, but a starting point is often a 10- to 50-fold molar excess.[7]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times may be required for less reactive proteins.

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add a quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with and consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess crosslinker and byproducts by dialysis, size-exclusion chromatography (SEC), or using a desalting column.

  • Analysis:

    • Analyze the crosslinked products using SDS-PAGE, Western blotting, HPLC, or mass spectrometry to confirm the extent of modification.

Protocol for Hydrogel Formation (Conceptual for Acrylate-Terminated this compound)

This is a conceptual protocol for hydrogel formation assuming the propenyl groups are acrylate functionalities, which can undergo radical-mediated polymerization.

Materials:

  • Propenyl(acrylate)-PEG3-Propenyl(acrylate)

  • Photoinitiator (e.g., Irgacure 2959)

  • Cell suspension or therapeutic agent (if encapsulating)

  • UV light source (365 nm)

Protocol:

  • Precursor Solution Preparation:

    • Dissolve the Propenyl(acrylate)-PEG3-Propenyl(acrylate) in a suitable buffer to the desired concentration.

    • Add the photoinitiator and mix thoroughly.

    • If encapsulating cells or a therapeutic, gently mix them into the precursor solution.

  • Crosslinking:

    • Expose the precursor solution to UV light for a specified time to initiate polymerization and hydrogel formation. The duration and intensity of UV exposure will need to be optimized.

  • Washing:

    • Wash the resulting hydrogel with buffer to remove any unreacted components.

Data Presentation

Table 1: Recommended Starting Conditions for Protein Crosslinking

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can favor intermolecular crosslinking.
Molar Excess of Crosslinker10:1 to 50:1Needs to be optimized for each protein.
Reaction BufferPhosphate Buffered Saline (PBS)pH 7.2 - 8.0. Must be amine-free.
Reaction Temperature4°C to Room TemperatureLower temperatures can provide better control.
Reaction Time30 minutes to 4 hoursDependent on temperature and protein reactivity.
Quenching ReagentTris or GlycineFinal concentration of 20-50 mM.

Table 2: Analytical Techniques for Characterization of PEGylated Products

TechniqueInformation ProvidedReference
SDS-PAGE Visualization of crosslinked species (dimers, trimers, etc.) based on molecular weight.General knowledge
HPLC (SEC) Separation of monomer, dimer, and higher-order oligomers. Quantification of product distribution.[3][4]
HPLC (RP) Separation of modified and unmodified protein.[4]
2D LC Automated separation of high MW PEGylated proteins from low MW PEG reagents and byproducts.[3][4]
Mass Spectrometry (MALDI-TOF, ESI-MS) Precise molecular weight determination of the conjugate, confirming the degree of PEGylation.[7][8]
UV-Vis Spectroscopy Can be used if the PEG or linker has a chromophore. Protein concentration is typically measured at 280 nm.[8]
Colorimetric Assays (e.g., Barium-Iodide) Quantification of total PEG content.[8][9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification protein_prep Protein in Amine-Free Buffer crosslinking Mix and Incubate (RT or 4°C) protein_prep->crosslinking reagent_prep Dissolve this compound in Anhydrous DMSO reagent_prep->crosslinking quenching Add Quenching Buffer (Tris or Glycine) crosslinking->quenching purification Purify (SEC or Dialysis) quenching->purification analysis Analyze (SDS-PAGE, MS, HPLC) purification->analysis

Caption: Workflow for protein crosslinking.

reaction_pathway cluster_reactants Reactants cluster_product Product protein1 Protein 1 (-NH2) product Crosslinked Protein Complex (Stable Amide Bonds) protein1->product protein2 Protein 2 (-NH2) protein2->product crosslinker This compound (NHS-ester activated) crosslinker->product

Caption: Amine-reactive crosslinking pathway.

References

Application Notes and Protocols: Propenyl-PEG3-Propenyl Conjugation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Propenyl-PEG3-Propenyl

This compound, also known by its synonym Triethylene glycol diallyl ether, is a flexible, hydrophilic linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation through the cell's ubiquitin-proteasome system.[1][3] The this compound linker serves as the spacer connecting the ligand that binds to the protein of interest (POI) and the ligand that engages the E3 ligase.[3]

A common misconception is that the terminal "propenyl" (more accurately, allyl) groups of this linker react directly with primary amines. Standard allyl groups are not sufficiently electrophilic to react with primary amines under typical bioconjugation conditions. This document clarifies the reactivity of this compound and provides detailed protocols for its effective conjugation using chemically sound and validated methods. The primary recommended strategy for biocompatible conjugation is the Thiol-Ene "Click" Reaction . An alternative, multi-step synthetic approach for converting the allyl groups into an amine-reactive functionality is also discussed for advanced applications.

Properties of the PEG3 Linker Core

The central triethylene glycol (PEG3) core imparts favorable physicochemical properties to the resulting conjugate.

PropertyDescriptionBenefit in Bioconjugation
Hydrophilicity The ethylene oxide repeats form hydrogen bonds with water.Increases the aqueous solubility of the conjugate, which is crucial for hydrophobic molecules.[4]
Biocompatibility Generally exhibits low toxicity and is well-tolerated in biological systems.[4]Reduces the risk of adverse biological responses.
Flexibility The C-O bonds within the PEG chain can rotate freely.Provides conformational flexibility, which can be critical for the formation of the ternary complex in PROTACs.[5]
Low Immunogenicity PEG chains can create a hydration shell that masks the conjugate from the immune system.Reduces the potential for an immune response against the conjugated molecule.[4]
Defined Length As a discrete PEG3 linker, it has a precise length.Allows for exact control over the spatial separation between the two conjugated molecules.[3]

Recommended Conjugation Strategy: Thiol-Ene "Click" Reaction

The most direct and biocompatible method for conjugating this compound to biomolecules is the photo-initiated thiol-ene reaction. This "click" chemistry approach couples the terminal allyl groups of the linker with thiol groups (e.g., from cysteine residues in proteins or peptides) to form a stable thioether bond.[6][7] The reaction is highly efficient, proceeds under mild conditions, and is orthogonal to most other functional groups found in biological systems.[8]

Experimental Protocol: Thiol-Ene Conjugation of this compound to a Thiol-Containing Protein

This protocol describes the general procedure for conjugating this compound to a protein containing accessible cysteine residues.

Materials:

  • Thiol-containing protein (e.g., antibody fragment, enzyme) in an amine-free buffer (e.g., PBS, HEPES) at pH 7.0-7.5.

  • This compound (Triethylene glycol diallyl ether).

  • Photoinitiator (e.g., LAP, Irgacure 2959).

  • Degassed, amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • UV lamp (365 nm).

  • Reaction vessel (UV-transparent, e.g., quartz cuvette or specific microplates).

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis).

Procedure:

  • Preparation of Reactants:

    • Dissolve the thiol-containing protein in the degassed, amine-free buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO) or directly in the reaction buffer if solubility permits.

    • Prepare a stock solution of the photoinitiator (e.g., 0.5% (w/v) Irgacure 2959 in 70% ethanol or water).

  • Reaction Setup:

    • In the UV-transparent reaction vessel, combine the protein solution and the this compound linker. A 10- to 50-fold molar excess of the linker over the protein is recommended to ensure efficient conjugation.

    • Add the photoinitiator to the reaction mixture. The final concentration of the photoinitiator should be optimized but is typically in the range of 0.05-0.1% (w/v).

    • Gently mix the components. Ensure the final volume of any organic solvent is less than 10% of the total reaction volume to maintain protein stability.

  • Photo-Initiation:

    • Place the reaction vessel under the 365 nm UV lamp.

    • Irradiate the mixture for 5-15 minutes. The optimal irradiation time will depend on the lamp intensity, reaction volume, and concentration of reactants and should be determined empirically. The reaction should be performed at room temperature or on ice to preserve protein integrity.

  • Purification of the Conjugate:

    • Following the reaction, remove unreacted linker and photoinitiator byproducts.

    • For proteins, Size-Exclusion Chromatography (SEC) is a highly effective method. Alternatively, dialysis or buffer exchange can be used.

  • Analysis and Characterization:

    • Confirm successful conjugation using analytical techniques such as SDS-PAGE (which will show a shift in molecular weight), Mass Spectrometry (to determine the exact mass of the conjugate), or HPLC.

Example Data: Thiol-Ene Conjugation Efficiency

The following table presents hypothetical data for the conjugation of this compound to a model protein (30 kDa) with a single cysteine residue.

Molar Excess of LinkerIrradiation Time (min)Conjugation Yield (%)Unconjugated Protein (%)
10x57525
20x58812
20x10955
50x10>98<2

Note: This is example data. Actual results will vary based on the specific protein, reaction conditions, and analytical methods.

Advanced Strategy: Conversion to an Amine-Reactive Linker

For applications requiring conjugation to primary amines (e.g., lysine residues), the terminal allyl groups of this compound must first be chemically converted into an amine-reactive moiety, such as an N-Hydroxysuccinimide (NHS) ester. This multi-step synthesis is suitable for users with organic chemistry expertise.

Conceptual Workflow: Synthesis of an NHS Ester Derivative
  • Hydroboration-Oxidation: The terminal allyl groups are converted to primary alcohols using a hydroboration-oxidation reaction (e.g., using borane-THF complex followed by hydrogen peroxide and sodium hydroxide). This results in a diol-PEG3-diol linker.

  • Activation of Carboxylic Acid: In a separate step, a molecule containing both a carboxylic acid and a protected amine is activated (e.g. Boc-glycine activated as an NHS ester).

  • Esterification: The activated Boc-glycine is reacted with the diol-PEG3-diol to form an ester linkage.

  • Deprotection and Activation: The Boc protecting group is removed from the terminal amines. The newly formed terminal carboxylic acids are then activated to NHS esters using a carbodiimide (e.g., EDC) and N-hydroxysuccinimide.

This synthetic route transforms the inert allyl-terminated linker into a homobifunctional, amine-reactive crosslinker. A detailed, optimized synthetic protocol would need to be developed for this process.

Visualizations

Diagrams of Pathways and Workflows

G cluster_0 This compound in PROTAC Assembly POI_Ligand Protein of Interest (POI) Ligand Linker This compound (Triethylene glycol diallyl ether) POI_Ligand->Linker Conjugation Step 1 PROTAC Functional PROTAC Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->Linker Conjugation Step 2

Caption: Role of this compound in a PROTAC.

G A 1. Prepare Reactants (Protein, Linker, Photoinitiator) B 2. Combine in UV-Transparent Vessel (10-50x Molar Excess of Linker) A->B C 3. Irradiate with 365 nm UV Light (5-15 min at RT or on ice) B->C D 4. Purify Conjugate (e.g., Size-Exclusion Chromatography) C->D E 5. Analyze Product (SDS-PAGE, Mass Spec, HPLC) D->E

Caption: Experimental workflow for Thiol-Ene conjugation.

G start This compound step1 1. Hydroboration- Oxidation start->step1 diol HO-PEG3-OH (Diol intermediate) step1->diol step2 2. Esterification with NHS-activated acid diol->step2 activated_linker NHS-ester-PEG3-NHS-ester (Amine-Reactive Linker) step2->activated_linker

Caption: Conceptual pathway for linker functionalization.

References

Application Notes and Protocols for the Synthesis of E3 Ligase Ligands with Propenyl-PEG3-Propenyl Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase ligand. The length, composition, and attachment points of the linker are crucial for the efficacy of the PROTAC.[1][2]

This document provides detailed application notes and protocols for the synthesis of E3 ligase ligands conjugated with a Propenyl-PEG3-Propenyl linker. This particular linker offers a balance of flexibility and hydrophilicity due to the polyethylene glycol (PEG) chain, which can enhance solubility and cell permeability.[3] The terminal propenyl (allyl) groups allow for specific and versatile conjugation chemistries.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for the synthesis and evaluation of these molecules.

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_Synthesis Synthesis & Purification cluster_Characterization Characterization cluster_Evaluation Biological Evaluation start Start Materials: E3 Ligand Precursor This compound Linker synthesis Conjugation Reaction (e.g., Heck Coupling) start->synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization binding_assay Binding Affinity Assay (e.g., SPR, ITC) characterization->binding_assay degradation_assay In-cell Degradation Assay (Western Blot, DC50/Dmax) binding_assay->degradation_assay functional_assay Functional Assays degradation_assay->functional_assay

Caption: Experimental workflow for synthesis and evaluation.

Data Presentation: Comparative Efficacy of PROTACs with Different Linker Lengths

The length of the PEG linker is a critical determinant of PROTAC efficacy. The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins. While direct data for a this compound linker is not widely published, the data for other PEG3 linkers provide a valuable benchmark. The degradation efficiency is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[4][5]

Table 1: Pomalidomide (CRBN Ligand)-Based PROTACs Targeting BRD4

Linker CompositionTarget ProteinCell LineDC50 (µM)Dmax (%)Reference
No PEGBRD4H661< 0.5> 90%[5]
1 PEG UnitBRD4H661> 5~50%[5]
3 PEG Units BRD4 Various Variable Variable [5]
4-5 PEG UnitsBRD4H661< 0.5> 90%[2]

Note: Potency with a 3-unit PEG linker can be highly dependent on the specific PROTAC architecture and attachment points.

Table 2: VHL Ligand-Based PROTACs Targeting Various Proteins

Linker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Alkyl (12 atoms)TBK1-Submicromolar> 90%[2]
Alkyl/Ether (21 atoms)TBK1-396%[2]
Alkyl/Ether (29 atoms)TBK1-29276%[2]
PEG3 GFP-HaloTag7 - ~2500 ~70% [6]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an E3 ligase ligand (Pomalidomide derivative) conjugated to the this compound linker via a Heck coupling reaction.

Materials and Reagents
  • 4-Fluoro-pomalidomide

  • This compound (Triethylene glycol diallyl ether)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Protocol 1: Synthesis of Pomalidomide-Propenyl-PEG3-Propenyl Conjugate

This protocol describes the synthesis of a pomalidomide-linker conjugate using a Heck coupling reaction. The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene.[7][8]

Step 1: Reaction Setup

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Fluoro-pomalidomide (1 equivalent).

  • Add this compound (1.2 equivalents).

  • Add Palladium(II) acetate (0.1 equivalents) and Triphenylphosphine (0.2 equivalents).

  • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the reactants.

  • Add Triethylamine (3 equivalents) to the reaction mixture.

Step 2: Reaction Execution

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired pomalidomide-propenyl-PEG3-propenyl conjugate.

  • Further purify the product by preparative HPLC if necessary to achieve high purity.

Step 4: Characterization

  • Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In-cell Protein Degradation Assay (Western Blot)

This protocol is for assessing the degradation efficiency of the synthesized PROTAC.

Step 1: Cell Culture and Treatment

  • Plate cells (e.g., a relevant cancer cell line expressing the target protein and CRBN) in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the synthesized PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

Step 2: Cell Lysis

  • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

Step 3: Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

Step 4: Western Blotting

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Step 5: Data Analysis

  • Quantify the band intensities using image analysis software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

  • Plot the percentage of degradation versus the PROTAC concentration and determine the DC50 and Dmax values.

Conclusion

The synthesis of E3 ligase ligands with the this compound linker provides a versatile platform for the development of novel PROTACs. The protocols and data presented here offer a comprehensive guide for researchers in the field of targeted protein degradation. The choice of conjugation chemistry and the optimization of linker length are critical for achieving potent and selective protein degraders. Further studies are warranted to fully explore the potential of the this compound linker in various PROTAC applications.

References

Application Notes and Protocols for Developing Cell-Based Assays for Propenyl-PEG3-Propenyl PROTACs Targeting BRD4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[1][2] This document provides detailed application notes and protocols for developing cell-based assays to evaluate the efficacy of Propenyl-PEG3-Propenyl PROTACs designed to target Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer.[4]

The this compound component serves as a flexible polyethylene glycol (PEG)-based linker in the PROTAC design.[5][6][7] The following protocols will enable researchers to characterize the degradation of BRD4 and assess the downstream cellular consequences.

Signaling Pathway of PROTAC-Mediated BRD4 Degradation

PROTACs targeting BRD4 work by hijacking the cell's ubiquitin-proteasome system (UPS).[1][3][8] The this compound PROTAC, by binding to both BRD4 and an E3 ligase (commonly Cereblon or VHL), facilitates the formation of a ternary complex.[4][9][10] This proximity allows the E3 ligase to transfer ubiquitin molecules to BRD4, leading to its polyubiquitination. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[1][4] The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-Myc, resulting in anti-proliferative effects.[4]

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC This compound BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex Binds BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex Binds cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Promotes Transcription E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Polyubiquitinated_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Polyubiquitinated_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruits Proteasome 26S Proteasome Polyubiquitinated_BRD4->Proteasome Recognition Polyubiquitinated_BRD4->cMyc_Gene Inhibits Transcription Degraded_BRD4 Degraded BRD4 (Amino Acids) Proteasome->Degraded_BRD4 Degradation Degraded_BRD4->cMyc_Gene Inhibits Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Decreased Cell Proliferation cMyc_Protein->Cell_Proliferation Drives

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

Key Cell-Based Assays

A panel of cell-based assays is crucial for characterizing the activity of this compound PROTACs. These assays will quantify target degradation, confirm the mechanism of action, and assess the functional consequences.

AssayPurposeKey Parameters Measured
Western Blot To quantify the degradation of the target protein (BRD4).DC50 (50% degradation concentration), Dmax (maximum degradation)
Ubiquitination Assay To confirm that the PROTAC induces ubiquitination of the target protein.Increase in polyubiquitinated BRD4 levels.
Cell Viability Assay To determine the effect of target protein degradation on cell proliferation.GI50 (50% growth inhibition concentration)

Experimental Protocols

Western Blot for BRD4 Degradation

This protocol details the steps to measure the degradation of BRD4 in cells treated with a this compound PROTAC.[4][11]

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Seeding & Treatment - Seed cells (e.g., HeLa, MDA-MB-231) - Treat with PROTAC concentrations B 2. Cell Lysis - Wash with PBS - Lyse cells in RIPA buffer A->B C 3. Protein Quantification - BCA or Bradford assay B->C D 4. Sample Preparation - Normalize protein concentration - Add Laemmli buffer and boil C->D E 5. SDS-PAGE - Separate proteins by size D->E F 6. Protein Transfer - Transfer to PVDF membrane E->F G 7. Immunoblotting - Block membrane - Incubate with primary antibodies (anti-BRD4, anti-GAPDH) - Incubate with HRP-secondary antibody F->G H 8. Detection & Analysis - Add ECL substrate - Image chemiluminescence - Quantify band intensity G->H

Caption: Workflow for Western blot analysis of BRD4 degradation.

Materials:

  • Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231, THP-1)[4]

  • This compound BRD4 PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4x Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-BRD4, Mouse anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[4]

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).[4][11]

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold PBS.[11]

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[4]

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.[4][11]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4][11]

    • Transfer the supernatant (protein lysate) to a new tube.[4][11]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.[4]

    • Boil the samples at 95-100°C for 5-10 minutes.[4][11]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel and run until the dye front reaches the bottom.[4][11]

    • Transfer the separated proteins to a PVDF membrane.[11][12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11][13]

    • Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH) overnight at 4°C.[4][11]

    • Wash the membrane three times with TBST for 5-10 minutes each.[4][11]

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[4][11]

    • Wash the membrane three times with TBST for 10 minutes each.[4][12]

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[4][11]

    • Quantify band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[11]

In-Cell Ubiquitination Assay (Immunoprecipitation)

This protocol is to confirm that the this compound PROTAC induces the ubiquitination of BRD4.

Ubiquitination_Assay_Workflow cluster_workflow Ubiquitination Assay Workflow A 1. Cell Treatment - Treat cells with PROTAC and proteasome inhibitor (e.g., MG132) B 2. Cell Lysis - Lyse cells in a buffer containing deubiquitinase inhibitors A->B C 3. Immunoprecipitation (IP) - Incubate lysate with anti-BRD4 antibody and protein A/G beads B->C D 4. Wash & Elute - Wash beads to remove non-specific binders - Elute immunoprecipitated proteins C->D E 5. Western Blot - Run eluate on SDS-PAGE - Probe with anti-ubiquitin antibody D->E F 6. Analysis - Look for a smear of high molecular weight bands in the PROTAC-treated lane E->F

Caption: Workflow for in-cell ubiquitination assay.

Materials:

  • Materials from the Western Blot protocol

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer with deubiquitinase inhibitors (e.g., NEM, PR-619)

  • Anti-BRD4 antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Anti-ubiquitin antibody for Western blotting

Methodology:

  • Cell Treatment:

    • Seed and grow cells as for the Western Blot protocol.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.

    • Treat cells with the PROTAC at a concentration known to induce significant degradation (e.g., 10x DC50) and a vehicle control for 2-4 hours.

  • Cell Lysis:

    • Lyse cells as described previously, ensuring the lysis buffer contains deubiquitinase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with an anti-BRD4 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads several times with ice-cold lysis buffer to remove non-specifically bound proteins.[14]

  • Elution and Western Blot:

    • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.[14]

    • Perform Western blotting as described above.

    • Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated BRD4, which will appear as a high-molecular-weight smear.

Cell Viability Assay

This protocol assesses the functional consequence of BRD4 degradation on cell proliferation using a luminescent ATP-based assay.[15][16]

Cell_Viability_Assay_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Cell Seeding - Seed cells in a 96-well plate B 2. Compound Treatment - Add serial dilutions of the PROTAC A->B C 3. Incubation - Incubate for a prolonged period (e.g., 72 hours) B->C D 4. Assay Reagent Addition - Equilibrate plate to room temperature - Add CellTiter-Glo® reagent C->D E 5. Signal Measurement - Incubate and measure luminescence D->E F 6. Data Analysis - Plot luminescence vs. concentration to determine GI50 E->F

References

Application Notes and Protocols for the Analytical Characterization of Propenyl-PEG3-Propenyl PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of Propenyl-PEG3-Propenyl Proteolysis Targeting Chimeras (PROTACs). The methodologies outlined below are essential for assessing the purity, structural integrity, stability, and binding kinetics of these novel therapeutic agents, ensuring data accuracy and reproducibility in drug discovery and development workflows.

Introduction to this compound PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The this compound linker is a key component of the PROTAC structure, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase).[3][4] Rigorous analytical characterization is crucial to understanding the structure-activity relationship and optimizing the therapeutic potential of these molecules.

Purity and Structural Integrity Assessment

Ensuring the purity and correct chemical structure of a synthesized this compound PROTAC is the foundational step in its characterization. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful techniques for this purpose.[5]

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is used to separate the PROTAC from impurities and determine its purity level.

Experimental Protocol:

  • System Preparation:

    • Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Prepare mobile phase A: 0.1% formic acid in water.

    • Prepare mobile phase B: 0.1% acetonitrile.

    • Set the column temperature to 40°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to an appropriate value based on the chromophores in the PROTAC molecule (e.g., 254 nm).

  • Sample Preparation:

    • Dissolve the this compound PROTAC sample in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • Injection and Gradient:

    • Inject 10 µL of the sample.

    • Run a linear gradient, for example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of the PROTAC as the percentage of the main peak area relative to the total peak area.

Data Presentation:

ParameterValue
Retention Time (min)e.g., 15.2
Purity (%)e.g., >95%

Caption: HPLC Workflow for PROTAC Purity Analysis.

Mass Spectrometry (MS)

Application: MS is used to confirm the molecular weight of the PROTAC, providing evidence of its structural integrity. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.[5][6]

Experimental Protocol:

  • System Preparation:

    • Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

  • Sample Preparation:

    • Prepare a dilute solution of the HPLC-purified PROTAC in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1-10 µM.

  • Infusion and Analysis:

    • Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode.

    • Observe the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ and potentially other adducts (e.g., [M+Na]⁺).

  • Data Analysis:

    • Compare the experimentally observed m/z with the theoretically calculated m/z for the expected chemical formula of the this compound PROTAC.

Data Presentation:

ParameterTheoretical ValueExperimental Value
Molecular Formulae.g., C₄₀H₅₃BrFN₉O₁₃-
Calculated Mass [M+H]⁺e.g., 966.2930e.g., 966.3238

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy provides detailed information about the chemical structure and conformation of the PROTAC in solution.[3][] ¹H and ¹³C NMR are essential for confirming the presence of key functional groups and the overall molecular framework.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound PROTAC in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a 30° pulse angle, 1-2 second relaxation delay, and 16-64 scans.

    • For ¹³C NMR, typical parameters include a 45° pulse angle, 2-second relaxation delay, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

  • Data Analysis:

    • Process the spectra (Fourier transformation, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts of the protons and carbons to the corresponding atoms in the PROTAC structure.

Data Presentation:

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹He.g., 7.5-8.5me.g., 4HAromatic Protons
¹He.g., 3.5-3.7me.g., 12HPEG Linker Protons
¹³Ce.g., 160-175--Carbonyl Carbons
¹³Ce.g., 60-75--PEG Linker Carbons

Caption: NMR Workflow for PROTAC Structural Elucidation.

Stability Assessment

Evaluating the stability of a this compound PROTAC in relevant biological matrices is critical for predicting its in vivo performance.

Plasma Stability Assay

Application: To determine the stability of the PROTAC in plasma.[8]

Experimental Protocol:

  • Preparation:

    • Prepare a stock solution of the PROTAC in DMSO.

    • Thaw human plasma at 37°C.

  • Incubation:

    • In a 96-well plate, add the PROTAC to the plasma to a final concentration of 1 µM.

    • Incubate the plate at 37°C.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the plasma-PROTAC mixture to a new plate containing cold acetonitrile with an internal standard to precipitate proteins.

  • Analysis:

    • Vortex and centrifuge the plate.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent PROTAC remaining.

  • Data Analysis:

    • Calculate the percentage of PROTAC remaining at each time point relative to the 0-minute time point.

Data Presentation:

Time (min)% PROTAC Remaining
0100
15e.g., 95
30e.g., 88
60e.g., 75
120e.g., 60
Metabolic Stability in Human Liver Microsomes (HLM)

Application: To assess the susceptibility of the PROTAC to metabolism by liver enzymes.[8]

Experimental Protocol:

  • Preparation:

    • Prepare a stock solution of the PROTAC in DMSO.

    • Prepare a reaction mixture containing human liver microsomes and a NADPH regenerating system in phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the reaction mixture at 37°C.

    • Initiate the reaction by adding the PROTAC (final concentration typically 1 µM).

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction with cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Data Presentation:

ParameterValue
In Vitro Half-life (t₁/₂) (min)e.g., 45
Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg)e.g., 25

Binding Affinity and Ternary Complex Formation

The efficacy of a PROTAC is dependent on its ability to bind to both the POI and the E3 ligase and to promote the formation of a stable ternary complex.[9][10] Surface Plasmon Resonance (SPR) and Native Mass Spectrometry are powerful techniques for characterizing these interactions.

Surface Plasmon Resonance (SPR)

Application: SPR is a label-free technique used to measure the real-time binding kinetics and affinity of the PROTAC to its target proteins, as well as the formation and stability of the ternary complex.[10][11][12]

Experimental Protocol for Binary Interaction (PROTAC to POI):

  • Immobilization:

    • Immobilize the purified POI onto a sensor chip (e.g., CM5 chip via amine coupling).

  • Binding Assay:

    • Inject a series of concentrations of the this compound PROTAC over the sensor surface.

    • Include a buffer-only injection as a reference.

  • Data Acquisition and Analysis:

    • Monitor the change in the refractive index in real-time to generate sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).

Experimental Protocol for Ternary Complex Formation:

  • Immobilization:

    • Immobilize the POI on the sensor chip.

  • Binding Assay:

    • Inject the E3 ligase alone to check for binary interaction with the POI.

    • Inject a constant concentration of the PROTAC to form the POI-PROTAC binary complex.

    • While the PROTAC is associated, inject a series of concentrations of the E3 ligase to measure the formation of the ternary complex.

  • Data Analysis:

    • Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex formation.

    • Calculate the cooperativity factor (α), where α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.

Data Presentation:

Interactionkₐ (M⁻¹s⁻¹)kₔ (s⁻¹)Kₐ (nM)Cooperativity (α)
PROTAC - POIe.g., 1.2 x 10⁵e.g., 2.5 x 10⁻³e.g., 20.8-
PROTAC - E3 Ligasee.g., 3.4 x 10⁴e.g., 8.1 x 10⁻⁴e.g., 23.8-
Ternary Complex---e.g., 15

Caption: PROTAC Mechanism of Action.

Native Mass Spectrometry

Application: Native MS allows for the direct detection and semi-quantitative analysis of the PROTAC-induced ternary complex and other species in equilibrium under non-denaturing conditions.[9][13]

Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of the POI, E3 ligase, and this compound PROTAC in a volatile buffer system (e.g., ammonium acetate).

    • Mix the components at desired molar ratios (e.g., 1:1:1 or with PROTAC titration).

    • Incubate the mixture to allow complex formation.

  • Data Acquisition:

    • Introduce the sample into a mass spectrometer equipped with a nano-electrospray ionization (nESI) source.

    • Use gentle source conditions (low cone voltage, low source temperature) to preserve non-covalent interactions.

    • Acquire mass spectra over a high m/z range.

  • Data Analysis:

    • Identify the charge state envelopes corresponding to the individual proteins, binary complexes (POI-PROTAC, E3-PROTAC), and the ternary complex.

    • Deconvolute the spectra to determine the masses of the species present.

    • The relative signal intensity of the ternary complex can provide insights into its stability.[13]

Data Presentation:

SpeciesExpected Mass (Da)Observed Mass (Da)Relative Intensity
POIe.g., 50,000e.g., 50,002e.g., 0.4
E3 Ligasee.g., 45,000e.g., 45,001e.g., 0.3
POI-PROTAC-E3e.g., 95,966e.g., 95,969e.g., 0.3

Conclusion

The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound PROTACs. A combination of these techniques is essential to build a complete profile of the molecule's purity, structure, stability, and binding properties, which is critical for advancing promising candidates through the drug discovery and development pipeline.

References

Applications of Propenyl-PEG3-Propenyl in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propenyl-PEG3-Propenyl is a bifunctional, polyethylene glycol (PEG)-based linker molecule utilized in the synthesis of advanced therapeutic agents, particularly in the field of oncology. Its chemical structure, featuring a three-unit PEG chain flanked by propenyl groups, offers a flexible and hydrophilic spacer, which is crucial for optimizing the pharmacological properties of complex molecules. In cancer research, this compound is primarily employed as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade specific proteins of interest (POIs) that are implicated in cancer progression.[5] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[5] The choice of linker is critical as it influences the formation and stability of the ternary complex (PROTAC-POI-E3 ligase), as well as the overall solubility, cell permeability, and pharmacokinetic profile of the PROTAC.[6]

Application Notes: this compound in PROTACs for Cancer Research

The incorporation of a PEGylated linker like this compound in a PROTAC design offers several advantages for cancer research applications:

  • Enhanced Solubility and Reduced Aggregation: Many small molecule inhibitors used as warheads in PROTACs are hydrophobic. The hydrophilic nature of the PEG3 chain in this compound improves the overall water solubility of the resulting PROTAC, which can prevent aggregation and improve its handling and bioavailability.[5]

  • Improved Cell Permeability and Pharmacokinetics: The flexibility and polarity imparted by the PEG linker can influence the PROTAC's ability to cross cell membranes and can positively impact its pharmacokinetic properties, such as extending its circulation half-life.[6]

  • Optimal Ternary Complex Formation: The length and flexibility of the linker are critical for enabling the productive formation of the ternary complex between the target protein and the E3 ligase. The PEG3 unit provides a specific spatial orientation that can be optimal for inducing protein-protein interactions necessary for ubiquitination and subsequent degradation.

  • Versatile Chemical Handle: The terminal propenyl groups can be chemically modified to connect to the target protein ligand and the E3 ligase ligand through various conjugation chemistries, providing flexibility in the synthetic strategy.

Representative Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a hypothetical PROTAC for cancer research, illustrating the potential use of a this compound linker.

Protocol 1: Synthesis of a PROTAC using a PEG3-based Linker

This protocol describes a representative synthesis of a PROTAC where a warhead (targeting a cancer-related protein) and an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon) are coupled using a PEG3 linker.

Materials:

  • Warhead with a reactive handle (e.g., a primary amine)

  • E3 ligase ligand with a reactive handle (e.g., a carboxylic acid)

  • This compound (or a derivative with appropriate functional groups)

  • Coupling reagents (e.g., HATU, HOBt)

  • Organic solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for chromatography, HPLC system)

Procedure:

  • Functionalization of the Linker (if necessary): The terminal propenyl groups of this compound may need to be converted to other functional groups (e.g., amines, carboxylic acids) to facilitate coupling with the warhead and E3 ligase ligand. This will depend on the specific synthetic route.

  • First Coupling Reaction: a. Dissolve the warhead (1 equivalent) and the functionalized PEG3 linker (1.1 equivalents) in an appropriate solvent like DMF. b. Add the coupling reagents (e.g., HATU, HOBt) and a base (e.g., DIPEA). c. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. d. Upon completion, quench the reaction and purify the intermediate product (Warhead-Linker) using flash chromatography.

  • Second Coupling Reaction: a. Dissolve the purified Warhead-Linker intermediate (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in DMF. b. Add the coupling reagents and a base. c. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Purification of the Final PROTAC: a. Quench the reaction. b. Purify the crude product by preparative HPLC to obtain the final, pure PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC using HRMS and NMR spectroscopy.

Protocol 2: In Vitro Evaluation of PROTAC-mediated Protein Degradation

This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cancer cell line.

Materials:

  • Cancer cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Lysis buffer

  • Protease and phosphatase inhibitors

  • Antibodies for Western blotting (primary antibody against the target protein, primary antibody for a loading control like GAPDH or β-actin, and a secondary antibody)

  • Reagents for Western blotting (SDS-PAGE gels, transfer buffer, blocking buffer, ECL substrate)

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • PROTAC Treatment: a. Prepare a stock solution of the PROTAC in DMSO. b. On the day of the experiment, dilute the PROTAC stock solution in cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only vehicle control. c. Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.

  • Incubation: Incubate the cells for a desired period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and collect the lysates. d. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting: a. Normalize the protein concentrations of all samples. b. Perform SDS-PAGE to separate the proteins. c. Transfer the proteins to a PVDF membrane. d. Block the membrane and then incubate with the primary antibody against the target protein and the loading control. e. Incubate with the appropriate HRP-conjugated secondary antibody. f. Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control. Determine the DC50 value (the concentration of PROTAC that induces 50% degradation of the target protein).

Data Presentation

Quantitative data from PROTAC evaluation experiments should be summarized in a clear and structured manner.

Table 1: Representative Data for a Hypothetical PROTAC ("PROTAC-X") Targeting a Cancer-Related Protein

ParameterValueDescription
Target Protein e.g., Kinase YThe specific cancer-associated protein targeted for degradation.
E3 Ligase Recruited e.g., Cereblon (CRBN)The E3 ubiquitin ligase recruited by the PROTAC.
Cell Line e.g., MCF-7 (Breast Cancer)The cancer cell line used for in vitro experiments.
DC50 (Degradation) e.g., 50 nMThe concentration of PROTAC-X required to degrade 50% of Kinase Y after 24 hours of treatment.
Dmax (Maximum Degradation) e.g., >95%The maximum percentage of Kinase Y degradation achieved with PROTAC-X treatment.
IC50 (Proliferation) e.g., 100 nMThe concentration of PROTAC-X that inhibits 50% of MCF-7 cell proliferation after 72 hours.
Selectivity High vs. other kinasesA qualitative or quantitative measure of the PROTAC's specificity for the target protein over other related proteins.

Visualizations

Signaling Pathway Diagram

PROTAC_Mechanism PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (e.g., Oncogenic Kinase) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC is recycled Degradation Degradation Products Proteasome->Degradation Degrades

Caption: Mechanism of action of a PROTAC molecule.

Experimental Workflow Diagram

Experimental_Workflow Synthesis PROTAC Synthesis (using this compound) Purification Purification & Characterization (HPLC, HRMS, NMR) Synthesis->Purification Treatment PROTAC Treatment (Dose-response) Purification->Treatment Cell_Culture Cancer Cell Culture Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis Functional_Assay Functional Assays (e.g., Cell Viability, Apoptosis) Treatment->Functional_Assay Western_Blot Western Blot Analysis (Target Protein Levels) Lysis->Western_Blot Data_Analysis Data Analysis (DC50 Calculation) Western_Blot->Data_Analysis

Caption: In vitro evaluation workflow for a PROTAC.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Propenyl-PEG3-Propenyl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propenyl-PEG3-Propenyl reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the use of this compound linkers in their experiments.

Troubleshooting Guide

This section addresses specific issues that may lead to low yields in reactions involving this compound. The issues are categorized by the reaction step.

Part 1: Initial Amine Coupling (e.g., via NHS Ester)

Issue: Low to no conjugation of this compound to the amine-containing molecule (protein, peptide, or small molecule).

Potential Cause Recommendation
Hydrolysis of NHS Ester This compound NHS ester is highly sensitive to moisture.[1] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare solutions immediately before use and do not create stock solutions for storage.[1][2][3][4][5]
Presence of Primary Amines in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.[1][2][3] Use amine-free buffers like PBS (phosphate-buffered saline) at a pH between 7.2 and 8.0.[1][2][3]
Incorrect Stoichiometry The molar ratio of the this compound linker to the target molecule is crucial. For proteins, a 20-fold molar excess of the PEG reagent is a common starting point.[2][4] For small molecules, a 1:1 or 2:1 molar ratio may be appropriate, depending on the reaction kinetics.[2][4]
Suboptimal Reaction Time and Temperature Incubate the reaction on ice for two hours or at room temperature for 30-60 minutes for protein conjugations.[2][4] For small molecules, reaction times can range from 3 to 24 hours.[3][4]
Low Reactivity of Target Amine Ensure the pH of the reaction buffer is optimal for the protonation state of the target amine. A pH range of 7-9 is generally effective for the reaction of NHS esters with primary amines.[1]
Part 2: Subsequent Propenyl Group Reactions (Thiol-Ene or Heck Coupling)

Issue: Low yield in the secondary reaction involving the propenyl groups.

Potential Cause Recommendation
Oxygen Inhibition (Thiol-Ene Reaction) The presence of dissolved oxygen can quench the radical chain reaction in thiol-ene coupling.[6] It is recommended to degas the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.
Inefficient Radical Initiation (Thiol-Ene Reaction) The concentration of the radical initiator may be too low, or the initiator may have decomposed. Ensure the initiator is fresh and stored correctly. For photoinitiation, verify that the UV lamp wavelength is appropriate for the chosen photoinitiator.[6]
Disulfide Bond Formation (Thiol-Ene Reaction) Thiols can oxidize to form disulfide bonds, which is a common side reaction.[6] Performing the reaction under an inert atmosphere can minimize this.
Catalyst Inactivity (Heck Reaction) The palladium catalyst may be inactive or poisoned. Ensure the catalyst is handled under appropriate inert conditions. The choice of palladium precursor and ligands is critical for reaction efficiency.
Suboptimal Base, Solvent, or Temperature (Heck Reaction) The Heck reaction is sensitive to the choice of base, solvent, and temperature. Common bases include triethylamine or potassium carbonate. Solvents like DMF or acetonitrile are often used. Reaction temperatures typically range from 50 to 160 °C.
Steric Hindrance The accessibility of the propenyl groups on the PEG linker and the steric bulk of the coupling partner can affect reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, also known as Triethylene glycol diallyl ether, is a PEG-based linker. It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein.

Q2: How should I store this compound reagents?

A2: If the this compound is functionalized with an NHS ester, it is moisture-sensitive and should be stored at -20°C with a desiccant.[1] For the parent di-propenyl ether, storage at 4°C, sealed and away from moisture, is recommended.

Q3: What are the key parameters to control during the initial amine coupling reaction?

A3: The key parameters are:

  • Absence of moisture: To prevent hydrolysis of the reactive group (e.g., NHS ester).[1]

  • Amine-free buffer: To avoid competitive reactions.[1]

  • pH: Maintain a pH between 7 and 9 for efficient coupling to primary amines.[1]

  • Stoichiometry: Use an appropriate molar excess of the PEG linker.

Q4: What are the most common side reactions to be aware of?

A4: In the initial coupling, hydrolysis of the NHS ester is the primary side reaction.[1] In subsequent thiol-ene reactions, disulfide formation from the thiol reactant and homopolymerization of the alkene are potential side reactions.[6] For Heck reactions, side products can arise from isomerization of the double bond.

Q5: How can I monitor the progress of my reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) for small molecules or by Liquid Chromatography-Mass Spectrometry (LC-MS) for both small molecules and protein conjugates. For protein reactions, SDS-PAGE can show a shift in molecular weight upon successful PEGylation.

Q6: What purification methods are recommended for the final conjugate?

A6: For PEGylated proteins, size exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are commonly used to separate the PEGylated product from unreacted protein and excess PEG reagent. For smaller molecule conjugates like PROTACs, column chromatography on silica gel or reversed-phase HPLC are standard purification methods.

Q7: How can I characterize the final this compound conjugate?

A7: For small molecule conjugates, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential for structural confirmation.[1] For larger protein conjugates, MS can be used to determine the degree of PEGylation, while techniques like SEC can assess the size and purity.[1]

Quantitative Data Summary

The following table provides illustrative yields for the different reaction types involved when using a this compound linker. Actual yields will vary depending on the specific substrates, reaction conditions, and purification efficiency.

Reaction StepReactantsIllustrative Yield Range (%)Key Factors Influencing Yield
Amine Coupling Protein/Peptide + this compound-NHS50 - 80%NHS ester stability, buffer composition, pH, stoichiometry
Amine Coupling Small Molecule-NH₂ + this compound-NHS60 - 95%Anhydrous conditions, base, reaction time
Thiol-Ene Coupling Propenyl-PEG-conjugate + Thiol-containing molecule70 - 95%Initiator concentration, oxygen exclusion, stoichiometry
Heck Coupling Propenyl-PEG-conjugate + Aryl halide60 - 90%Catalyst/ligand system, base, solvent, temperature

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound-NHS Ester
  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) using dialysis or a desalting column.

  • Reagent Preparation: Allow the vial of this compound-NHS Ester to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount in a water-miscible organic solvent like DMSO or DMF to prepare a 10 mM stock solution.[2][4]

  • Reaction: Add a 20-fold molar excess of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[2][4]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[2][4]

  • Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer like Tris.

  • Purification: Remove unreacted PEG reagent and byproducts by size exclusion chromatography or dialysis.[2][4]

Protocol 2: General Procedure for Thiol-Ene "Click" Reaction
  • Reactant Preparation: In a reaction vessel, dissolve the Propenyl-PEG-conjugate and the thiol-containing molecule in a suitable degassed solvent (e.g., THF, acetonitrile, or a buffer/organic solvent mixture).

  • Initiator Addition: Add a radical initiator. For photoinitiation, a photoinitiator like DMPA (2,2-dimethoxy-2-phenylacetophenone) is added (e.g., 0.1-2.0 mol%). For thermal initiation, an initiator like AIBN (azobisisobutyronitrile) can be used.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.[6]

  • Reaction Initiation:

    • Photoinitiation: Irradiate the stirring reaction mixture with a UV lamp (e.g., 365 nm).

    • Thermal Initiation: Heat the reaction mixture to the appropriate temperature for the chosen thermal initiator (e.g., 60-80 °C for AIBN).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Purification: Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography or HPLC.

Protocol 3: General Procedure for Heck Cross-Coupling Reaction
  • Reaction Setup: To an oven-dried flask under an inert atmosphere (nitrogen or argon), add the Propenyl-PEG-conjugate, the aryl halide (or triflate), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), and a phosphine ligand (if required).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., DMF, acetonitrile, or toluene) followed by a base (e.g., triethylamine, potassium carbonate).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable solvent, and filter to remove the catalyst. The filtrate is then typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography or HPLC.

Visualizations

Reaction_Workflow cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Propenyl Group Reaction Molecule_A Amine-containing Molecule (R-NH2) Conjugate_1 Propenyl-PEG-Molecule A Molecule_A->Conjugate_1 Reaction (pH 7-9) PEG_Linker This compound-NHS PEG_Linker->Conjugate_1 Final_Product Final Conjugate Conjugate_1->Final_Product Thiol-Ene or Heck Coupling Molecule_B Thiol or Aryl Halide (R'-SH or R'-X) Molecule_B->Final_Product

Caption: Experimental workflow for a two-step conjugation using this compound.

Troubleshooting_Yield Start Low Reaction Yield Step1 Which step has low yield? Start->Step1 Amine_Coupling Amine Coupling Step1->Amine_Coupling Step 1 Propenyl_Reaction Propenyl Reaction Step1->Propenyl_Reaction Step 2 NHS_Hydrolysis Check for NHS Hydrolysis Amine_Coupling->NHS_Hydrolysis Buffer_Check Verify Amine-Free Buffer Amine_Coupling->Buffer_Check Stoichiometry_Check Optimize Stoichiometry Amine_Coupling->Stoichiometry_Check Reaction_Type Thiol-Ene or Heck? Propenyl_Reaction->Reaction_Type Thiol_Ene Thiol-Ene Issues Reaction_Type->Thiol_Ene Thiol-Ene Heck Heck Coupling Issues Reaction_Type->Heck Heck Oxygen_Check Exclude Oxygen Thiol_Ene->Oxygen_Check Initiator_Check Check Initiator Thiol_Ene->Initiator_Check Catalyst_Check Check Catalyst/Ligand Heck->Catalyst_Check Conditions_Check Optimize Conditions (Base, Solvent, Temp) Heck->Conditions_Check

Caption: A logical diagram for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Propenyl-PEG3-Propenyl Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propenyl-PEG3-Propenyl, a high-purity bifunctional PEG linker designed for advanced bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your conjugation efficiency and achieve reproducible results.

Troubleshooting Guide

This guide addresses specific issues that may arise during conjugation reactions involving this compound. The primary reaction discussed is the radical-mediated thiol-ene reaction, a highly efficient "click" chemistry method for forming stable thioether bonds.[3][4]

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conjugation Yield Oxygen Inhibition: Dissolved oxygen can quench the radical chain reaction, halting the conjugation.[5]Degas all reaction components (solvents, solutions) thoroughly before adding the initiator. This can be done by purging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or using freeze-pump-thaw cycles.[5]
Inefficient Initiator Activity: The radical initiator (photo or thermal) may be insufficient, degraded, or inappropriate for the reaction conditions.Photo-initiation: Ensure the UV lamp wavelength matches the initiator's absorption maximum (e.g., 365 nm for DMPA).[5] Increase initiator concentration (start with 0.1-2.0 mol%) or light intensity.[5] Thermal Initiation: Increase the reaction temperature to ensure efficient decomposition of the initiator (e.g., AIBN).[5]
Incorrect Stoichiometry: An imbalance in the molar ratio of thiol to propenyl groups can result in the incomplete conversion of the limiting reagent.[5]While a 1:1 ratio is a common starting point, try using a slight excess (1.1 to 1.5 equivalents) of the thiol-containing molecule to drive the reaction to completion.
Hydrolysis of Linker (Storage Issue): this compound can be sensitive to moisture.[6]Store the reagent at -20°C with a desiccant.[6] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[6]
Formation of Side Products / Impurities Alkene Homopolymerization: The radical initiator can directly react with the propenyl groups, causing them to polymerize with each other instead of the thiol.[5]Use a Type I photoinitiator (e.g., DMPA) which is more selective for hydrogen abstraction from the thiol.[5] Optimize the initiator concentration; lower concentrations can sometimes minimize this side reaction.
Disulfide Bond Formation: Thiols can oxidize to form disulfide bonds, especially at basic pH or in the presence of oxygen, making them unavailable for the thiol-ene reaction.Prepare solutions fresh. Consider working at a slightly acidic to neutral pH if compatible with your biomolecule. The addition of a small amount of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can help, but test for compatibility with your system.
Reaction Mixture Viscosity Increases Rapidly High Reactant Concentration: In bulk (solvent-free) reactions, viscosity will naturally increase as the conjugate is formed.If stirring or handling becomes difficult, perform the reaction in a suitable solvent (e.g., DMF, THF, or aqueous buffers for biomolecules) to maintain lower viscosity.[5]
Unintended Cross-linking: If your target molecule contains more than one thiol and you are using the bifunctional this compound, you may be forming cross-linked networks.This is an expected outcome when using multifunctional reagents. If this is not desired, consider using a monofunctional PEG linker or protecting other reactive sites on your molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound?

A1: this compound, also known as Triethylene glycol diallyl ether, contains two terminal allyl (propenyl) groups.[1][2] These alkene groups are ideal for radical-mediated thiol-ene reactions. This "click" reaction proceeds via an anti-Markovnikov addition of a thiol to the alkene, forming a highly stable thioether linkage.[3] The reaction is typically initiated by UV light in the presence of a photoinitiator or by a thermal initiator.[4]

Q2: Which functional groups are compatible with the thiol-ene reaction?

A2: The radical-mediated thiol-ene reaction is highly orthogonal and tolerant of a wide range of functional groups present in biomolecules, including amines, carboxylic acids, amides, and esters.[4] This high selectivity allows for specific conjugation to cysteine residues in proteins or other thiol-modified molecules with minimal side reactions involving unprotected amino acid groups.[4]

Q3: Can I perform this conjugation in an aqueous buffer?

A3: Yes, thiol-ene reactions can be performed in aqueous solutions, which is a major advantage for bioconjugation.[5] However, the solubility of your specific initiator and target molecules must be considered. Water-soluble photoinitiators like VA-044 are available for these applications.[4] The PEG component of the this compound linker enhances its water solubility.[7][8]

Q4: How should I store this compound?

A4: this compound is moisture-sensitive.[6] It should be stored at -20°C under an inert atmosphere (argon or nitrogen) and with a desiccant to prevent degradation.[6]

Q5: How can I monitor the progress of my conjugation reaction?

A5: The reaction can be monitored by several techniques. A common method is ¹H NMR spectroscopy, where you can observe the disappearance of the characteristic proton signals from the thiol (R-SH ) and the alkene groups.[5] FTIR spectroscopy can also be used to track the disappearance of the S-H and C=C stretching bands.[5] For larger biomolecules, mass spectrometry (e.g., MALDI-TOF or ESI-MS) can confirm the mass increase corresponding to the addition of the linker and payload.

Q6: What are the advantages of using a PEG3 linker?

A6: The PEG3 (triethylene glycol) spacer provides several key benefits. It is hydrophilic, which can improve the solubility of the entire conjugate, a crucial factor when working with hydrophobic drugs or proteins.[7][9] The flexible PEG chain also acts as a spacer, minimizing steric hindrance between the conjugated molecules.[8] Furthermore, PEGylation is known to reduce the immunogenicity and improve the pharmacokinetic properties of therapeutic molecules.[10][11]

Quantitative Data Summary

The following tables provide typical starting parameters for optimizing your thiol-ene conjugation reactions. These values may require further optimization depending on the specific reactants.

Table 1: Recommended Reaction Parameters for Thiol-Ene Conjugation

ParameterRecommended RangeNotes
Thiol : Ene Molar Ratio 1:1 to 1.5:1A slight excess of the thiol can help drive the reaction to completion.[5]
Photoinitiator Conc. (mol%) 0.1 - 2.0 mol%Relative to the limiting reagent. Higher concentrations can increase the rate but may also promote side reactions.[5]
Thermal Initiator Conc. (mol%) 1.0 - 5.0 mol%e.g., AIBN.
UV Irradiation Wavelength 320 - 400 nmMust overlap with the absorbance spectrum of the photoinitiator (e.g., ~365 nm for DMPA).[5]
Reaction Temperature (Thermal) 60 - 80 °CDependent on the decomposition temperature of the chosen thermal initiator.
Reaction Time 5 min - 4 hoursMonitor reaction progress to determine the optimal time. Reactions are often rapid.

Table 2: Comparison of Common Radical Initiators

InitiatorTypeTypical ConditionsAdvantages / Disadvantages
DMPA (2,2-Dimethoxy-2-phenylacetophenone)Photoinitiator (Type I)UV light (365 nm)Highly efficient, good for initiating hydrogen abstraction from thiols.[4][5] Low water solubility.
AIBN (Azobisisobutyronitrile)Thermal Initiator65 - 85 °CCommon and inexpensive. Requires elevated temperatures which may not be suitable for sensitive biomolecules.[5]
VA-044 (2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride)Thermal Initiator37 - 50 °CWater-soluble, decomposes at lower temperatures, making it suitable for bioconjugation.[4]

Experimental Protocols

Protocol 1: General Procedure for Photoinitiated Thiol-Ene Conjugation

This protocol describes a general method for conjugating a thiol-containing molecule to this compound using a photoinitiator.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., cysteine-containing peptide, thiol-modified payload)

  • Photoinitiator (e.g., DMPA)

  • Anhydrous, degassed solvent (e.g., DMF, THF, or an appropriate buffer)

  • Reaction vessel (e.g., quartz or borosilicate glass vial) equipped with a magnetic stir bar

  • UV lamp (e.g., 365 nm)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: In the reaction vessel, dissolve the thiol-containing molecule (1.0 eq) and this compound (0.5 eq for bifunctional conjugation, or 1.0 eq for monofunctional if one end is pre-conjugated) in the chosen solvent.

  • Initiator Addition: Add the photoinitiator (e.g., DMPA, 0.1–2.0 mol% relative to the thiol).[5] Ensure it is fully dissolved.

  • Degassing: Purge the reaction mixture by bubbling a gentle stream of inert gas (N₂ or Ar) through the solution for 15-30 minutes to remove dissolved oxygen.[5] Seal the vessel.

  • Irradiation: While stirring, place the reaction vessel under the UV lamp. Ensure the light source is positioned for even illumination.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR) by taking small aliquots at different time points.[5]

  • Work-up: Once the reaction is complete (typically within 1-2 hours), the product can be purified. If the reaction was run cleanly, it may be used directly. Purification methods like chromatography (e.g., size-exclusion or reversed-phase) can be used to remove excess reagents and initiator byproducts.

Visualizations

Thiol-Ene Conjugation Workflow

G cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_thiol Dissolve Thiol (1.0 eq) prep_peg Dissolve this compound (0.5 - 1.0 eq) prep_initiator Add Photoinitiator (0.1-2.0 mol%) degas Degas with Ar/N₂ (15-30 min) prep_initiator->degas irradiate Irradiate with UV Light (e.g., 365 nm) degas->irradiate monitor Monitor Progress (LC-MS, NMR) irradiate->monitor purify Purify Product (Chromatography) monitor->purify final_product Final Conjugate purify->final_product

Caption: Workflow for a typical photoinitiated thiol-ene conjugation experiment.

Troubleshooting Logic for Low Conjugation Yield

G start Low / No Yield q_degas Was the reaction degassed properly? start->q_degas q_initiator Is the initiator concentration/activity sufficient? q_degas->q_initiator Yes sol_degas Degas all components thoroughly with Ar/N₂ q_degas->sol_degas No q_stoi Is the thiol:ene stoichiometry correct? q_initiator->q_stoi Yes sol_initiator Increase initiator concentration or UV intensity. Check initiator age. q_initiator->sol_initiator No q_reagents Are reagents pure and non-degraded? q_stoi->q_reagents Yes sol_stoi Optimize molar ratio. Try slight excess of thiol. q_stoi->sol_stoi No sol_reagents Use fresh reagents. Store linker at -20°C with desiccant. q_reagents->sol_reagents No end_node Re-run Experiment q_reagents->end_node Yes sol_degas->end_node sol_initiator->end_node sol_stoi->end_node sol_reagents->end_node

Caption: Decision tree for troubleshooting low-yield thiol-ene conjugation reactions.

References

preventing degradation of Propenyl-PEG3-Propenyl during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Propenyl-PEG3-Propenyl during storage.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Loss of reactivity or incomplete conjugation Degradation of the propenyl functional groups.Ensure the compound has been stored under the recommended conditions (-20°C, in a desiccated and dark environment). Perform a purity check using HPLC-CAD or LC-MS before use.
Presence of moisture leading to hydrolysis.Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Use anhydrous solvents for reconstitution.
Repeated freeze-thaw cycles.Aliquot the compound into smaller, single-use vials after the initial opening to avoid repeated temperature cycling.
Appearance of new peaks in analytical chromatogram (e.g., HPLC, LC-MS) Oxidative degradation of the propenyl groups.This can be caused by exposure to air and/or light. Store the compound under an inert atmosphere (argon or nitrogen) and in a light-protected vial.
Hydrolysis of the ether linkage.If the compound has been in solution, acidic or strongly basic conditions can promote hydrolysis. Ensure solutions are prepared fresh and used immediately in buffers with a neutral pH.
Change in physical appearance (e.g., discoloration, clumping) Significant degradation or contamination.Do not use the reagent. Contact technical support for a replacement.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound is sensitive to moisture, light, and oxidation. For long-term storage, it is crucial to store the compound at -20°C in a tightly sealed container with a desiccant.[1] To minimize oxidation, storing under an inert atmosphere like argon or nitrogen is also recommended.

Q2: Why is it important to equilibrate the vial to room temperature before opening?

A2: Equilibrating the vial to room temperature before opening is essential to prevent atmospheric moisture from condensing inside the cold vial.[1] Moisture can lead to hydrolysis of the compound, reducing its purity and reactivity.

Q3: Can I prepare a stock solution of this compound for later use?

A3: It is not recommended to prepare and store stock solutions of this compound. The stability of the compound in solution is limited, and it is susceptible to degradation. For best results, dissolve the required amount of the compound immediately before your experiment.

Q4: What are the primary degradation pathways for this compound?

A4: The propenyl groups are the most susceptible part of the molecule to degradation. The primary degradation pathways are:

  • Oxidation: The double bonds in the propenyl groups can be oxidized, especially when exposed to air and light. This can lead to the cleavage of the ether bond and the formation of various byproducts, including aldehydes and ketones.

  • Hydrolysis: The ether linkages can be hydrolyzed, a reaction that is accelerated in acidic conditions. Allyl ethers are generally stable under neutral and basic conditions.[2]

Q5: How can I check the purity of my this compound?

A5: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity.

Stability Summary

Condition Parameter Expected Stability Recommendation
Temperature -20°CHighRecommended for long-term storage.
4°CModerateSuitable for short-term storage (days).
Room Temperature (20-25°C)LowAvoid for storage; significant degradation can occur.[3]
Atmosphere Inert (Argon, Nitrogen)HighRecommended to prevent oxidation.[1]
Air (Oxygen)LowThe propenyl groups are susceptible to oxidation.
Moisture DesiccatedHighEssential to prevent hydrolysis.
HumidLowMoisture will lead to degradation.
Light DarkHighRecommended to prevent photo-oxidation.[1]
Exposed to LightLowLight can accelerate oxidative degradation.[3]

Experimental Protocols

Protocol for Purity Assessment by HPLC-CAD

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific instrumentation.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

    • Vortex until fully dissolved.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Charged Aerosol Detector (CAD) Settings:

    • Follow the manufacturer's recommendations for your specific model.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Visualizations

Degradation Pathways

DegradationPathways Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Propenyl_PEG This compound Oxidized_Intermediates Oxidized Intermediates (e.g., Epoxides, Peroxides) Propenyl_PEG->Oxidized_Intermediates O2, Light, Heat Hydrolysis_Products Hydrolysis Products (Alcohol, Propanal) Propenyl_PEG->Hydrolysis_Products H2O, Acidic pH Cleavage_Products Cleavage Products (Aldehydes, Ketones, Carboxylic Acids) Oxidized_Intermediates->Cleavage_Products Further Oxidation/ Rearrangement

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

StabilityWorkflow Workflow for this compound Stability Assessment start Start: Receive this compound storage Aliquot and Store under Varied Conditions (-20°C, 4°C, RT; Dark/Light; Air/Inert) start->storage sampling Sample at Time Points (T=0, 1, 3, 6 months) storage->sampling sampling->sampling Next Time Point analysis Analyze Purity by HPLC-CAD/MS sampling->analysis data Collect and Analyze Data (Purity vs. Time) analysis->data report Generate Stability Report data->report end End report->end

Caption: Experimental workflow for a long-term stability study.

References

dealing with Propenyl-PEG3-Propenyl solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propenyl-PEG3-Propenyl

This guide provides researchers, scientists, and drug development professionals with essential information for handling this compound, a bifunctional PEG-based crosslinker. It specifically addresses common solubility challenges to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (also known as Triethylene glycol diallyl ether) is a PEG-based, bifunctional crosslinker.[1][2] Its structure consists of a 3-unit polyethylene glycol (PEG) chain with a propenyl group at each end. These characteristics make it a useful linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells.[2] The PEG spacer enhances the solubility and flexibility of the resulting conjugate.[3][4]

Q2: What are the general solubility characteristics of this compound?

Due to the hydrophilic PEG chain, this compound exhibits good solubility in a range of organic solvents.[5][6] It is typically soluble in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[7] While the PEG component enhances water solubility compared to a purely hydrocarbon linker, its overall aqueous solubility can be limited, especially at higher concentrations.[8]

Q3: Why is my this compound not dissolving?

Several factors can contribute to solubility issues:

  • Solvent Choice: The compound may have limited solubility in your chosen solvent system. While soluble in many organic solvents, it may precipitate in purely aqueous buffers or certain nonpolar solvents.

  • Concentration: You may be attempting to create a solution that is above the compound's saturation point in that specific solvent.

  • Temperature: Solubility is temperature-dependent. Room temperature may not be sufficient for dissolving higher concentrations.

  • Compound Purity & Stability: The compound is moisture-sensitive.[7] Improper storage can lead to hydrolysis or degradation, affecting its solubility and reactivity. Always store at -20°C with a desiccant and allow the vial to equilibrate to room temperature before opening to prevent condensation.[7]

Q4: Can I prepare a stock solution for long-term storage?

It is strongly recommended to dissolve the reagent immediately before use.[7] Stock solutions, especially in protic or aqueous-containing solvents, are not recommended for storage due to the risk of hydrolysis and degradation of the reactive groups.[7] Always weigh out and dissolve only the amount needed for the immediate experiment.[7]

Troubleshooting Guide: Solubility Issues

Use the following workflow and table to address challenges with dissolving this compound.

G start Start: Dissolving This compound solvent Step 1: Choose Primary Solvent (e.g., DMSO, DMF) start->solvent dissolve Step 2: Add Solvent & Mix Vortex or briefly sonicate. solvent->dissolve check Is it fully dissolved? dissolve->check success Success: Proceed with experiment check->success Yes troubleshoot Step 3: Troubleshoot check->troubleshoot No warm Gently warm solution (30-40°C) troubleshoot->warm check2 Is it dissolved now? warm->check2 check2->success Yes cosolvent Add a co-solvent (e.g., up to 20% DMSO in aqueous buffer) check2->cosolvent No fail Re-evaluate solvent system or reduce final concentration cosolvent->fail

Caption: A workflow for troubleshooting this compound solubility.

Solvent Compatibility Table

This table summarizes recommended solvents for this compound and similar PEG-based linkers. Solubility can vary with the specific experimental context.

SolventTypeCompatibility Notes
DMSO (Dimethyl Sulfoxide)Polar AproticHighly Recommended. Excellent for creating high-concentration stock solutions.[7][9]
DMF (Dimethylformamide)Polar AproticHighly Recommended. Another excellent choice for initial solubilization.[5][7][9]
DCM (Dichloromethane)NonpolarGood solubility reported for similar PEG linkers.[5][10] Useful for synthesis steps.
Water Polar ProticLimited. The PEG chain imparts some hydrophilicity, but high concentrations are difficult to achieve.[8][10]
Ethanol Polar ProticGenerally a good solvent for PEG compounds.[5][11]
Aqueous Buffers (e.g., PBS) Polar ProticPoor. Direct dissolution is not recommended. Dilute from a concentrated organic stock (e.g., DMSO).

Experimental Protocols

Protocol 1: Preparation of a Working Solution

This protocol describes the standard procedure for dissolving this compound for use in a subsequent reaction, such as bioconjugation or PROTAC synthesis.

  • Equilibrate Reagent: Remove the vial of this compound from -20°C storage and leave it on the benchtop for 15-20 minutes to allow it to reach room temperature. This is a critical step to prevent moisture condensation inside the vial, which can compromise the reagent.[7]

  • Weigh Reagent: In a fume hood, weigh the desired amount of the reagent into a clean, dry microcentrifuge tube. Perform this step quickly to minimize exposure to atmospheric moisture.

  • Initial Solubilization: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10-100 mM).

  • Promote Dissolution: Vortex the tube for 30-60 seconds. If solids persist, sonicate the vial in a water bath for 2-5 minutes.

  • Gentle Warming (Optional): If the compound is still not fully dissolved, warm the solution in a water bath set to 30-40°C for 5-10 minutes, with intermittent vortexing. Do not overheat, as this may degrade the compound.

  • Dilution into Final Buffer: Once fully dissolved, the organic stock solution can be added dropwise to your final aqueous reaction buffer while vortexing. Ensure the final concentration of the organic solvent is low enough to not interfere with your downstream application (typically <5%, but may require optimization).[12]

Conceptual Diagrams

PROTAC Assembly and Function

This compound serves as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The resulting PROTAC molecule hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.[2]

G cluster_0 PROTAC Synthesis cluster_1 Cellular Mechanism of Action L1 Target Protein Ligand PROTAC Functional PROTAC Molecule L1->PROTAC Linker This compound (Linker) Linker->PROTAC L2 E3 Ligase Ligand L2->PROTAC PROTAC_action PROTAC PROTAC->PROTAC_action Used in Cell Ternary Ternary Complex (POI-PROTAC-E3) PROTAC_action->Ternary TP Target Protein (POI) TP->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub recruits Proteasome Proteasome Ub->Proteasome tags for Degradation Target Protein Degradation Proteasome->Degradation leads to

Caption: Conceptual workflow of PROTAC synthesis and its cellular mechanism.

References

how to avoid side reactions with Propenyl-PEG3-Propenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propenyl-PEG3-Propenyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions and ensure the successful use of this versatile linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as Triethylene glycol diallyl ether, is a polyethylene glycol (PEG)-based linker containing two terminal propenyl (allyl) groups.[1][2] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer to connect a target protein binder and an E3 ligase ligand.[1][2] The PEG component enhances solubility and pharmacokinetic properties.

Q2: What are the main types of side reactions observed with this compound?

The primary side reactions associated with the propenyl groups of this linker are:

  • Isomerization: The terminal allyl groups can isomerize to form internal vinyl ethers (propenyl ethers).

  • Oxidation: The allyl groups are susceptible to oxidative cleavage.

  • Transition Metal-Catalyzed Reactions: In the presence of transition metal catalysts, such as palladium or rhodium, the propenyl groups can undergo a variety of unintended reactions.

Q3: Is this compound reactive towards common amino acid side chains like cysteine and lysine under typical bioconjugation conditions?

Under standard bioconjugation conditions (e.g., physiological pH 7-8 in aqueous buffers) and in the absence of catalysts or strong oxidizing agents, the propenyl ether linkage is generally stable and does not readily react with the thiol group of cysteine or the amine group of lysine. While thiol-ene reactions involving allyl ethers are known, they typically require photoinitiation. Direct, uncatalyzed nucleophilic attack by cysteine or lysine on the allyl ether is not a commonly reported side reaction under these conditions.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during experiments with this compound, focusing on the prevention of side reactions.

Issue 1: Isomerization of Propenyl Groups

Symptoms:

  • Appearance of unexpected peaks in NMR or LC-MS analysis, corresponding to a shift in the double bond position.

  • Loss of reactivity at the terminal propenyl position.

  • Formation of vinyl ether species, which can be prone to hydrolysis.

Root Causes and Prevention:

Root CausePrevention StrategyDetailed Protocol
Presence of strong bases Avoid using strong bases such as lithium diisopropylamide (LDA) or potassium tert-butoxide (tBuOK) in your reaction mixture.[3] Maintain the reaction pH within the recommended range for your specific application, typically between 6 and 8.pH Control: Use a well-buffered system (e.g., phosphate buffer) at a concentration sufficient to maintain the desired pH throughout the reaction. Monitor the pH of the reaction mixture and adjust as necessary with dilute acid or base.
Contamination with transition metal catalysts Ensure all glassware and reagents are free from residual transition metal catalysts (e.g., rhodium, ruthenium, palladium) from previous steps.[4] If a transition metal-catalyzed step is part of your workflow, thorough purification of the intermediate is critical before introducing this compound.Glassware Cleaning: Wash all glassware with a suitable cleaning solution (e.g., aqua regia, if appropriate for the glassware type) to remove trace metals, followed by thorough rinsing with deionized water. Reagent Purity: Use high-purity reagents and solvents. If contamination is suspected, purify the reagents before use.

Logical Workflow for Preventing Isomerization:

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase Clean_Glassware Thoroughly Clean Glassware (Remove trace metals) Reaction_Setup Set up Reaction with This compound Clean_Glassware->Reaction_Setup Purify_Reagents Use High-Purity Reagents (or purify if necessary) Purify_Reagents->Reaction_Setup Buffer_Prep Prepare Stable Buffer System (pH 6-8) Buffer_Prep->Reaction_Setup Monitor_pH Monitor and Maintain pH Reaction_Setup->Monitor_pH Analysis Analyze Product for Isomeric Purity (NMR, LC-MS) Monitor_pH->Analysis G Propenyl Propenyl Group (-CH2-CH=CH2) Intermediate Oxidized Intermediate (e.g., Diol, Epoxide) Propenyl->Intermediate Oxidation Oxidant Oxidizing Agent (e.g., CrO3, O2, ROS) Oxidant->Intermediate Cleavage Bond Cleavage Intermediate->Cleavage Products Side Products (Aldehydes, Ketones, Alcohols) Cleavage->Products G Start Start: Synthesis Step Prior to Linker Addition Metal_Reaction Reaction with Transition Metal Catalyst (e.g., Pd, Rh) Start->Metal_Reaction Quench Quench Reaction Metal_Reaction->Quench Purification Rigorous Purification (Chromatography, Scavenger Resin) Quench->Purification QC_Check Quality Control: Check for Residual Metal Purification->QC_Check QC_Check->Purification Fail Linker_Addition Addition of This compound QC_Check->Linker_Addition Pass Final_Product Desired Final Product Linker_Addition->Final_Product

References

Technical Support Center: Improving the Stability of Propenyl-PEG3-Propenyl PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Propenyl-PEG3-Propenyl PROTACs.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability-related problems with your this compound PROTACs.

Issue 1: Rapid Degradation of PROTAC in Aqueous Buffers or Cell Culture Media

  • Question: My this compound PROTAC shows a rapid loss of the parent compound peak when analyzed by LC-MS after incubation in aqueous buffer or cell culture media. What could be the cause and how can I fix it?

  • Possible Causes & Solutions:

    RationaleTroubleshooting Action
    Hydrolysis of E3 Ligase Binder: Warheads like thalidomide and its derivatives can be susceptible to hydrolysis under physiological conditions.[1]Evaluate the stability of the E3 ligase binder alone under the same conditions. If it is unstable, consider using a more stable E3 ligase ligand.
    Oxidation of Propenyl Groups: The terminal propenyl groups may be susceptible to oxidation, leading to degradation.Add antioxidants (e.g., 0.01% Pluronic F-68, 1 mM DTT) to your buffers. Prepare fresh buffers and minimize exposure to air and light.
    Enzymatic Degradation in Media: Cell culture media containing serum can contain esterases and other enzymes that may degrade the PROTAC.Assess PROTAC stability in media with and without heat-inactivated serum. If stability improves with heat-inactivated serum, enzymatic degradation is likely a contributing factor.
    pH Instability: The stability of your PROTAC may be pH-dependent.Evaluate the stability of your PROTAC in a range of buffered solutions with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0) to identify the optimal pH for stability.

Issue 2: Poor In Vitro Potency Despite Good Target and E3 Ligase Binding

  • Question: My this compound PROTAC binds to the target protein and the E3 ligase with high affinity in biochemical assays, but it shows poor degradation activity in cellular assays. What are the potential stability-related issues?

  • Possible Causes & Solutions:

    RationaleTroubleshooting Action
    Low Metabolic Stability: The PROTAC may be rapidly metabolized by intracellular enzymes, such as cytochrome P450s (CYPs).[1]Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the metabolic half-life of your PROTAC.[1]
    Poor Cell Permeability: The physicochemical properties of the PROTAC, including the this compound linker, may limit its ability to cross the cell membrane.[2]Conduct a Caco-2 permeability assay to assess the cell permeability of your PROTAC.[3][4]
    Aggregation in Cellular Assays: High concentrations of PROTACs can lead to aggregation, reducing the effective concentration of the active monomeric species.[1]Measure the critical aggregation concentration (CAC) of your PROTAC using techniques like dynamic light scattering (DLS). Test a wide range of concentrations in your cellular assays to identify an optimal concentration below the CAC.
    Instability in Cell Culture Medium: The PROTAC may be unstable in the cell culture medium over the time course of the experiment.[2]Assess the stability of your PROTAC in the cell culture medium at 37°C over the duration of your degradation experiment.

Issue 3: Inconsistent Results in Animal Studies

  • Question: I am observing high variability in plasma exposure and tumor growth inhibition in my in vivo studies with a this compound PROTAC. Could stability be the issue?

  • Possible Causes & Solutions:

    RationaleTroubleshooting Action
    Poor Oral Bioavailability: The PROTAC may have low solubility and/or high first-pass metabolism, leading to poor oral absorption.[1]Consider formulation strategies such as amorphous solid dispersions or lipid-based formulations to improve solubility and oral absorption.[2]
    Rapid In Vivo Clearance: The PROTAC may be rapidly cleared from circulation due to metabolic instability or other clearance mechanisms.[5]Conduct pharmacokinetic (PK) studies to determine the in vivo half-life and clearance of your PROTAC.
    Formulation Instability: The formulation used for in vivo dosing may not be stable, leading to precipitation or degradation of the PROTAC.[5]Assess the physical and chemical stability of your dosing formulation over the intended period of use.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary mechanisms of instability for PROTACs in general?

    • PROTACs can exhibit instability through several mechanisms, including chemical degradation (e.g., hydrolysis, oxidation), metabolic degradation by enzymes like CYPs, and physical instability such as poor solubility and aggregation.[1]

  • Q2: How does the this compound linker influence the stability of a PROTAC?

    • The linker is a critical determinant of a PROTAC's overall stability.[1] Long, flexible linkers like PEG chains can be more susceptible to enzymatic degradation.[1] The terminal propenyl groups may be sites of chemical instability, such as oxidation. However, the PEG component can also improve solubility and permeability.[5]

  • Q3: What are some general strategies to improve the metabolic stability of PROTACs?

    • Modifying the linker to block sites of metabolism is a common strategy. This can include replacing metabolically liable groups or using cyclic linkers to improve stability.[2]

  • Q4: How can I improve the solubility of my this compound PROTAC?

    • Several formulation strategies can be employed, such as creating amorphous solid dispersions, using lipid-based formulations like self-nanoemulsifying drug delivery systems (SNEDDS), or incorporating basic nitrogen-containing groups into the molecule.[1][2][5]

  • Q5: What is the "hook effect" and how does it relate to PROTAC stability?

    • The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[2] While not a direct measure of chemical stability, it is a critical factor for achieving optimal in-cell activity.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

  • Objective: To determine the rate of metabolic degradation of a this compound PROTAC when incubated with human liver microsomes.[1]

  • Materials:

    • Test PROTAC

    • Human liver microsomes (HLM)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)[1]

    • Positive control (e.g., Verapamil)[1]

    • Negative control (e.g., Warfarin)[1]

    • Acetonitrile with internal standard (for quenching)[1]

    • LC-MS/MS system[1]

  • Procedure:

    • Prepare a stock solution of the test PROTAC and control compounds in DMSO.

    • In a 96-well plate, add the test PROTAC to phosphate buffer containing HLM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[1]

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile with an internal standard.[1]

    • Vortex and centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent PROTAC.[1]

    • Plot the natural logarithm of the percentage of remaining PROTAC versus time to determine the in vitro half-life.[1]

Data Presentation

Table 1: Example Metabolic Stability Data for a this compound PROTAC

CompoundIn Vitro Half-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg)
Test PROTAC1546.2
Verapamil (Positive Control)886.6
Warfarin (Negative Control)> 60< 11.6

Visualizations

PROTAC_Degradation_Pathway PROTAC This compound PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Peptides Degradation->Peptides Troubleshooting_Workflow cluster_observed_issue Observed Issue cluster_initial_assessment Initial Assessment cluster_root_cause Potential Root Cause cluster_solutions Solutions Issue Poor PROTAC Stability Chemical_Stability Chemical Stability Assay (Aqueous Buffer) Issue->Chemical_Stability Metabolic_Stability Metabolic Stability Assay (Microsomes/Hepatocytes) Issue->Metabolic_Stability Solubility_Aggregation Solubility & Aggregation Assessment Issue->Solubility_Aggregation Hydrolysis Hydrolysis Chemical_Stability->Hydrolysis Oxidation Oxidation Chemical_Stability->Oxidation Metabolism Rapid Metabolism Metabolic_Stability->Metabolism Poor_Solubility Poor Solubility/ Aggregation Solubility_Aggregation->Poor_Solubility Modify_Warhead Modify E3 Ligase Warhead Hydrolysis->Modify_Warhead Add_Antioxidants Add Antioxidants Oxidation->Add_Antioxidants Modify_Linker Modify Linker Metabolism->Modify_Linker Formulation Formulation Strategies Poor_Solubility->Formulation

References

Technical Support Center: Impact of Linker Length on PROTAC Activity with Propenyl-PEG3-Propenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of linker length on the activity of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the use of Propenyl-PEG3-Propenyl linkers.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them. The this compound linker serves as this crucial bridge. Its polyethylene glycol (PEG) nature provides flexibility and can improve solubility, while the terminal propenyl groups offer reactive handles for conjugation to the warhead and the E3 ligase ligand, often via thiol-ene "click" chemistry. The linker's length and composition are critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[1][2][3]

Q2: How does the length of a PEG-based linker, such as this compound, impact PROTAC activity?

The length of the linker is a critical determinant of PROTAC efficacy.[1][4] An optimal linker length is necessary to correctly orient the target protein and the E3 ligase to form a stable ternary complex.[4]

  • Too short: A linker that is too short may cause steric hindrance, preventing the two proteins from coming together effectively. This can lead to reduced or no protein degradation.

  • Too long: An excessively long linker can lead to an increase in conformational flexibility, which may result in a less stable ternary complex and decreased degradation efficiency.[5] It can also increase the risk of off-target effects.[4]

The optimal linker length is specific to each target protein and E3 ligase pair and must be determined empirically.[4]

Q3: What are the advantages of using a PEG-based linker like this compound?

PEG linkers are frequently used in PROTAC design due to several favorable properties:

  • Increased Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these large molecules.[3][6]

  • Flexibility: The flexibility of the PEG linker can allow the warhead and E3 ligase ligand to adopt multiple conformations, facilitating the formation of a productive ternary complex.[5]

  • Reduced Nonspecific Binding: The hydration shell around the PEG linker can minimize nonspecific binding to other proteins and surfaces.

  • Synthetic Tractability: PEG linkers with various lengths and terminal functional groups are commercially available, simplifying the synthesis of a library of PROTACs for optimization.[2][6]

Q4: What are the potential liabilities of a this compound linker?

While advantageous, there are potential downsides to consider:

  • Metabolic Instability: The ether linkages in the PEG chain can be susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to a short in vivo half-life.[5]

  • Reactivity of Propenyl Groups: The terminal propenyl groups, while useful for synthesis, may have unintended reactivity in a biological context if not fully reacted during synthesis. Careful purification and characterization are essential.

Troubleshooting Guide

Issue 1: Low or no degradation of the target protein.
Possible Cause Troubleshooting Steps
Suboptimal Linker Length Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG1, PEG2, PEG4, PEG5) to identify the optimal length for your specific target and E3 ligase.
Poor Ternary Complex Formation Use biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm the formation of the ternary complex.
Low Cell Permeability Assess cell permeability using a PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 assay. If permeability is low, consider strategies to increase lipophilicity, such as incorporating alkyl chains into the linker.[5]
PROTAC Instability Evaluate the stability of your PROTAC in cell lysate or plasma. If degradation is observed, consider linker modifications to improve metabolic stability, such as incorporating rigid moieties like piperazine rings.[3][5]
Issue 2: High DC50 value, indicating low potency.
Possible Cause Troubleshooting Steps
Inefficient Ternary Complex Even if a ternary complex forms, it may not be in a productive conformation for ubiquitination. Varying the linker length and attachment points on the warhead and E3 ligase ligand can alter the geometry of the complex.
"Hook Effect" At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) which are non-productive and can inhibit the formation of the ternary complex, leading to a decrease in degradation at higher concentrations. Perform a full dose-response curve to identify the optimal concentration range and observe for a potential hook effect.
Issue 3: Difficulties in PROTAC synthesis with this compound linker.
Possible Cause Troubleshooting Steps
Inefficient Conjugation Reaction Optimize the conditions for the thiol-ene "click" chemistry or other conjugation methods used with the propenyl groups. Ensure high purity of reactants and use appropriate catalysts and reaction times.
Side Reactions of the Propenyl Group The propenyl groups may be susceptible to side reactions. Perform reactions under an inert atmosphere if necessary and use appropriate purification techniques (e.g., HPLC) to isolate the desired product.
Poor Solubility of Intermediates The hydrophobicity of the warhead or E3 ligase ligand combined with the linker can lead to poor solubility. Experiment with different solvent systems for the reaction and purification steps.

Quantitative Data

The optimal linker length is highly dependent on the specific PROTAC system. The following table summarizes data from studies on thalidomide-based PROTACs targeting BET proteins, illustrating the impact of PEG linker length on degradation potency. While this data does not specifically use Propenyl-PEG linkers, it provides a general indication of the structure-activity relationship for PEG linker length.

PROTACLinker (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)Key Observations
Example 10 (Direct Linkage)BRD4H661< 0.5> 90A short, direct linkage can be highly effective in some cases.
Example 21BRD4H661> 5~50A single PEG unit can significantly decrease potency compared to a direct linkage in this system.
Example 33BRD4VariousVariableVariablePotency can be regained and is highly dependent on the overall PROTAC architecture.

Note: This data is synthesized from multiple sources for illustrative purposes.[7] Direct comparison between different studies can be challenging due to variations in experimental conditions.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using a this compound Linker

This protocol outlines a general approach for synthesizing a PROTAC using a this compound linker via a thiol-ene click reaction.

  • Functionalization of Warhead and E3 Ligase Ligand:

    • Introduce a thiol (-SH) group onto the warhead and the E3 ligase ligand at appropriate positions that do not interfere with their binding activities. This can be achieved through standard chemical synthesis methods.

  • Conjugation Reaction (Thiol-Ene Click Chemistry):

    • Dissolve the thiol-functionalized warhead (1 equivalent) and this compound linker (1.1 equivalents) in a suitable degassed solvent (e.g., DMF or a mixture of acetonitrile and water).

    • Add a photoinitiator (e.g., DMPA).

    • Irradiate the reaction mixture with UV light (e.g., 365 nm) for a specified time (e.g., 30 minutes to a few hours) at room temperature.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the warhead-linker intermediate by HPLC.

    • Repeat the process to conjugate the thiol-functionalized E3 ligase ligand to the other propenyl end of the warhead-linker intermediate.

  • Purification and Characterization:

    • Purify the final PROTAC product using reverse-phase HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.

Protocol 2: Western Blot Analysis to Determine DC50 and Dmax

This protocol describes how to measure the degradation of a target protein induced by a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with the PROTAC at various concentrations for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Ternary_Complex Target-PROTAC-E3 Proteasome Proteasome Target->Proteasome Degradation Ub Ubiquitin Ub->Target Tags Target Ternary_Complex->Ub Ubiquitination Troubleshooting_Workflow Start Low/No PROTAC Activity Check_Linker Is linker length optimal? Start->Check_Linker Synthesize_Series Synthesize PROTACs with varying linker lengths Check_Linker->Synthesize_Series No Check_Ternary Does a ternary complex form? Check_Linker->Check_Ternary Yes Synthesize_Series->Check_Ternary Biophysical_Assay Perform SPR or ITC Check_Ternary->Biophysical_Assay No Check_Permeability Is the PROTAC cell-permeable? Check_Ternary->Check_Permeability Yes Modify_Linker Modify linker for better properties Biophysical_Assay->Modify_Linker Permeability_Assay Perform PAMPA or Caco-2 assay Check_Permeability->Permeability_Assay No Check_Stability Is the PROTAC stable? Check_Permeability->Check_Stability Yes Permeability_Assay->Modify_Linker Stability_Assay Assess stability in lysate/plasma Check_Stability->Stability_Assay No End Activity Improved Check_Stability->End Yes Stability_Assay->Modify_Linker Modify_Linker->Start

References

Technical Support Center: Optimizing Reaction Conditions for Propenyl-PEG3-Propenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of Propenyl-PEG3-Propenyl, also known as triethylene glycol diallyl ether.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, a common method for its preparation.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. A primary reason is often incomplete deprotonation of the triethylene glycol. It is also possible that side reactions are occurring, or the reaction has not gone to completion.[1]

Troubleshooting Steps:

  • Ensure Complete Deprotonation: Use a strong base like sodium hydride (NaH) to ensure the complete formation of the alkoxide from triethylene glycol. The reaction should be allowed to proceed until hydrogen gas evolution ceases.

  • Optimize Reactant Stoichiometry: While a 1:2 molar ratio of triethylene glycol to allyl bromide is theoretically required, a slight excess of allyl bromide can be used to drive the reaction to completion. However, a large excess can complicate purification.

  • Increase Reaction Temperature: Williamson ether syntheses are typically conducted between 50-100 °C.[1] If the reaction is sluggish, a moderate increase in temperature can improve the reaction rate.

  • Extend Reaction Time: These reactions can take anywhere from 1 to 8 hours to complete.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Choice of Solvent: Aprotic polar solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are generally effective for this reaction.

Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

A2: A common side reaction in Williamson ether synthesis is the E2 elimination of the alkyl halide, which in this case would be allyl bromide, to form allene. However, since allyl bromide is a primary halide, this is less likely to be the major side reaction. A more probable side product is the mono-allylated triethylene glycol, resulting from incomplete reaction.

Troubleshooting Steps:

  • Control Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is crucial to find an optimal temperature that favors the desired SN2 reaction.

  • Base Selection: The choice and handling of the base are critical. Ensure that the base is fresh and added portion-wise to control the initial exotherm.

  • Purification Strategy: If mono-allylated product is formed, it can be separated from the desired diallylated product by column chromatography.

Q3: The purification of this compound is proving to be difficult. What are the best practices?

A3: The purification of PEG-containing molecules can be challenging due to their polarity and sometimes oily nature.[2] Standard silica gel chromatography can be effective, but may require careful selection of the eluent system.

Recommended Purification Strategies:

  • Column Chromatography: A gradient elution on silica gel is often effective. A non-polar solvent like hexane combined with a more polar solvent such as ethyl acetate is a good starting point. The polarity of the eluent can be gradually increased to first elute any unreacted allyl bromide, followed by the desired this compound, and finally the more polar mono-allylated byproduct and unreacted triethylene glycol.

  • Liquid-Liquid Extraction: An initial workup with an aqueous solution can help remove the base and any salts formed during the reaction.

  • Distillation: For larger scale purifications, vacuum distillation can be an effective method to purify the final product.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol provides a general methodology for the synthesis of this compound. The specific quantities and reaction conditions may require optimization.

Materials:

  • Triethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Allyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Anhydrous THF is added to the flask, followed by the portion-wise addition of sodium hydride. Triethylene glycol (1.0 equivalent) dissolved in anhydrous THF is then added dropwise to the stirred suspension at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until the cessation of hydrogen gas evolution.

  • Alkylation: The reaction mixture is cooled to 0 °C, and allyl bromide (2.2 equivalents) is added dropwise. The reaction is then heated to reflux (approximately 66 °C for THF) and maintained for 4-8 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Work-up: Once the reaction is complete, it is cooled to 0 °C and carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Data Presentation

The following table summarizes typical reaction parameters for the Williamson ether synthesis of small PEG molecules, which can be used as a starting point for optimizing the synthesis of this compound.

ParameterConditionExpected Yield RangeReference
Base Sodium Hydride (NaH)50-95%[1]
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)50-95%[1]
Temperature 50 - 100 °C50-95%[1]
Reaction Time 1 - 8 hours50-95%[1]
Alkylating Agent Primary Alkyl Halide (e.g., Allyl Bromide)50-95%[3]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup deprotonation Deprotonation (Triethylene glycol + NaH in THF) setup->deprotonation alkylation Alkylation (Add Allyl Bromide, Reflux) deprotonation->alkylation monitoring Monitor Reaction (TLC) alkylation->monitoring workup Aqueous Work-up (Quench, Extract) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Logic for Low Reaction Yield

troubleshooting_yield start Low Yield Observed check_deprotonation Incomplete Deprotonation? start->check_deprotonation check_reaction_time Insufficient Reaction Time? start->check_reaction_time check_temperature Suboptimal Temperature? start->check_temperature check_side_reactions Side Reactions Prevalent? start->check_side_reactions solution_base Use stronger base (NaH) Ensure anhydrous conditions check_deprotonation->solution_base solution_time Monitor by TLC Extend reaction time check_reaction_time->solution_time solution_temp Optimize temperature (50-100 °C) check_temperature->solution_temp solution_side Adjust temperature Optimize stoichiometry check_side_reactions->solution_side

Caption: A decision-making diagram for troubleshooting low yields in the synthesis.

References

Technical Support Center: Propenyl-PEG3-Propenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Propenyl-PEG3-Propenyl. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges encountered during the synthesis and scale-up of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound, also known as triethylene glycol diallyl ether, is the Williamson ether synthesis. This reaction involves the deprotonation of triethylene glycol with a strong base to form a dialkoxide, followed by nucleophilic substitution with an allyl halide (e.g., allyl bromide or allyl chloride).

Q2: What are the critical parameters to control during the scale-up of the Williamson ether synthesis for this compound?

A2: When scaling up, careful control of the following parameters is crucial:

  • Temperature: Exothermic reactions can lead to runaways. Gradual addition of reagents and efficient heat dissipation are key.

  • Stoichiometry: Precise control of the base and allyl halide equivalents is necessary to minimize side products.

  • Mixing: Homogeneous mixing is essential to ensure consistent reaction progress and avoid localized "hot spots."

  • Solvent Purity: The presence of water or other protic impurities can consume the base and reduce yield. Ensure the use of anhydrous solvents.

Q3: My reaction is incomplete, and I observe unreacted triethylene glycol. What could be the cause?

A3: Incomplete conversion is a common issue. Potential causes include:

  • Insufficient Base: The base may have been partially quenched by moisture in the solvent or on the glassware. Ensure all components are rigorously dried.

  • Base Strength: The base used may not be strong enough to fully deprotonate the diol. Sodium hydride (NaH) is a common choice for this synthesis.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC or GC.

  • Poor Solubility: The glycol may not be fully soluble in the reaction solvent, limiting its availability to react. Consider using a co-solvent to improve solubility.

Q4: I am observing a significant amount of a high-boiling point byproduct. What could it be?

A4: A common byproduct in Williamson ether synthesis involving PEG chains is the formation of oligomers or polymers. This can occur if the mono-allylated intermediate reacts with another molecule of the glycol dialkoxide. To minimize this, ensure slow and controlled addition of the allyl halide to a solution of the fully formed dialkoxide.

Q5: What are the recommended purification methods for this compound at a larger scale?

A5: While laboratory-scale purification might be achieved with column chromatography, this is often not practical for large-scale synthesis. Recommended methods for larger quantities include:

  • Distillation under Reduced Pressure: this compound has a relatively high boiling point, making vacuum distillation an effective purification method.

  • Liquid-Liquid Extraction: To remove inorganic salts and water-soluble impurities.

  • Solvent Washes: Washing with brine or water can help in the initial workup.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Side reactions (e.g., elimination of allyl halide). 3. Loss of product during workup/purification.1. Ensure anhydrous conditions and sufficient reaction time. 2. Use a less hindered base and control the temperature. 3. Optimize extraction and distillation procedures.
Product Contamination with Starting Material (Triethylene Glycol) 1. Insufficient allyl halide. 2. Inefficient purification.1. Use a slight excess of the allyl halide. 2. Optimize distillation conditions to separate the product from the higher-boiling starting material.
Formation of Dark-Colored Impurities 1. Reaction temperature too high. 2. Presence of oxygen leading to oxidative side reactions.1. Maintain a consistent and controlled reaction temperature. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent Results Between Batches 1. Variation in raw material quality (e.g., solvent purity, base activity). 2. Inconsistent reaction conditions.1. Qualify all raw materials before use. 2. Implement strict process controls for temperature, addition rates, and mixing.

Experimental Protocols

Representative Scale-Up Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (grams)
Triethylene Glycol150.171.0150.17
Sodium Hydride (60% dispersion in mineral oil)24.002.288.0
Allyl Bromide120.982.5302.45
Anhydrous Tetrahydrofuran (THF)--1.5 L

Procedure:

  • Preparation: A 5 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a condenser, and a nitrogen inlet is thoroughly dried and purged with nitrogen.

  • Reaction Setup: Anhydrous THF (1.0 L) and sodium hydride (88.0 g, 2.2 mol) are charged into the reactor under a nitrogen atmosphere.

  • Glycol Addition: Triethylene glycol (150.17 g, 1.0 mol) dissolved in anhydrous THF (0.5 L) is added dropwise to the sodium hydride suspension over 1-2 hours, maintaining the temperature below 25°C using a chiller. The mixture is then stirred at room temperature for 2 hours, or until hydrogen evolution ceases.

  • Allylation: The reaction mixture is cooled to 0-5°C. Allyl bromide (302.45 g, 2.5 mol) is added dropwise over 2-3 hours, ensuring the temperature does not exceed 10°C.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction progress is monitored by GC-MS.

  • Quenching: The reaction is carefully quenched by the slow addition of water (100 mL) while cooling the reactor in an ice bath.

  • Workup: The mixture is transferred to a separatory funnel, and the organic layer is washed with water (3 x 500 mL) and brine (1 x 500 mL).

  • Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Visualizations

Synthesis_Workflow This compound Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dry Reactor & Purge with N2 charge_reagents Charge THF & NaH prep->charge_reagents add_glycol Add Triethylene Glycol charge_reagents->add_glycol form_alkoxide Form Dialkoxide add_glycol->form_alkoxide add_allyl_halide Add Allyl Halide form_alkoxide->add_allyl_halide react Stir and React add_allyl_halide->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete check_conditions Review Reaction Conditions incomplete->check_conditions check_workup Review Workup & Purification complete->check_workup cause_incomplete Insufficient Base or Time, Moisture Contamination check_conditions->cause_incomplete cause_side_reactions Incorrect Temperature, Impure Reagents check_conditions->cause_side_reactions cause_loss Inefficient Extraction or Distillation check_workup->cause_loss solution_incomplete Use Anhydrous Solvent, Increase Reaction Time/Base cause_incomplete->solution_incomplete solution_side_reactions Optimize Temperature, Use Pure Reagents cause_side_reactions->solution_side_reactions solution_loss Optimize Workup Protocol cause_loss->solution_loss

Caption: Troubleshooting logic for addressing low yield issues.

identifying and removing byproducts from Propenyl-PEG3-Propenyl reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propenyl-PEG3-Propenyl applications. This resource is designed for researchers, scientists, and drug development professionals to help identify and remove byproducts from reactions involving this homobifunctional linker.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I see multiple spots on my TLC plate after my reaction. What are the likely byproducts?

A1: In a typical reaction where this compound is used to crosslink two molecules (e.g., containing amine or thiol groups), several byproducts can form. The most common are:

  • Unreacted this compound: This is often a major component if the reaction has not gone to completion.

  • Mono-adduct: This is the product where only one of the propenyl groups has reacted with your target molecule.

  • Isomerized this compound: Under basic conditions, one or both of the terminal allyl ether groups (propenyl groups) can isomerize to the thermodynamically more stable internal (Z)-propenyl ether.[1] This isomer may have different reactivity and chromatographic behavior.

  • Hydrolysis Products: If your reaction conditions are acidic or basic and contain water, the ether linkages of the PEG chain could potentially hydrolyze, though this is generally less common under standard conjugation conditions.

  • Oligomers/Polymers: If your target molecule also contains a reactive group that can react with the other end of a mono-adduct, you may form oligomeric species.

Q2: My final product seems to have a slightly different molecular weight than expected, and I see some unexpected peaks in my ¹H NMR spectrum. What could be the cause?

A2: This could be due to the isomerization of the terminal propenyl groups as mentioned in A1. The chemical shifts of the protons on the double bond will change significantly. An allyl group (R-O-CH₂-CH=CH₂) has characteristic proton signals different from an internal propenyl group (R-O-CH=CH-CH₃). Another possibility is the presence of impurities from the starting PEG material, such as PEG-diol, which could lead to undesired cross-linked products.[2]

Q3: How can I identify the impurities in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • HPLC-MS: This is a powerful tool to separate the components and get their molecular weights. This will help you distinguish between the desired product, mono-adduct, and unreacted linker.

  • ¹H NMR Spectroscopy: NMR can confirm the structure of your main product and identify byproducts. Pay close attention to the integration of the PEG backbone protons versus the end-group protons to assess purity.[2][3][4][5][6] The presence of ¹³C satellite peaks should be considered for accurate integration of the PEG backbone.[2][3]

  • High-Resolution Mass Spectrometry (HRMS): This can provide exact mass data to help elucidate the elemental composition of unknown byproducts.

Q4: What is the best way to remove unreacted this compound and other byproducts?

A4: The choice of purification method depends on the properties of your target conjugate.

  • Column Chromatography (Silica Gel): This is effective for small molecule conjugations. Due to the polar nature of the PEG chain, a polar solvent system is required. A gradient elution with a solvent system like Chloroform/Ethanol/Isopropanol can provide good separation.

  • Reversed-Phase HPLC (RP-HPLC): This is an excellent method for purifying the final product to a high degree. A C8 or C18 column with a water/acetonitrile gradient is typically used. Since the PEG linker lacks a strong UV chromophore, detection methods like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) are highly recommended.[7][8][9]

  • Size Exclusion Chromatography (SEC): If there is a significant size difference between your final cross-linked product and the smaller byproducts, SEC can be an effective purification step.[10]

  • Solvent Extraction: For certain impurities, a liquid-liquid extraction may be useful. For example, a water-immiscible organic solvent could potentially remove less polar impurities from an aqueous solution of your more polar product.

Data Presentation: Analytical Parameters

The following tables provide representative parameters for the analytical techniques used to identify and quantify this compound and related species.

Table 1: Representative HPLC Parameters for Analysis of this compound Reactions

ParameterSetting
Column Reversed-Phase C8 or C18, 3.5-5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid or Acetic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 0.5 - 1.0 mL/min
Detector ELSD, CAD, or Mass Spectrometer (MS)
Nebulizer Temp (ELSD) 50-70 °C
Gas Flow (ELSD) 1.5 - 2.0 SLM

Table 2: Key ¹H NMR Signals for Monitoring this compound Reactions

ProtonsTypical Chemical Shift (ppm, CDCl₃)Notes
PEG Backbone (-O-CH₂-CH₂-O-) ~3.65 (s)A large singlet representing the repeating ethylene glycol units.
Allyl Group (-O-CH₂-CH=CH₂) - Methylene ~4.0 (d)Protons on the carbon adjacent to the ether oxygen.
Allyl Group (-O-CH₂-CH=CH₂) - Methine ~5.9 (m)The proton on the internal carbon of the double bond.
Allyl Group (-O-CH₂-CH=CH₂) - Terminal Methylene ~5.2-5.3 (m)The two protons on the terminal carbon of the double bond.
Isomerized (Z)-Propenyl Group (-O-CH=CH-CH₃) ~4.3-4.8 (m, C=CH-CH₃), ~5.9-6.3 (m, O-CH=C), ~1.6 (dd, CH₃)These shifts are approximate and will vary. The appearance of a doublet or doublet of doublets around 1.6 ppm is a strong indicator of isomerization.

Experimental Protocols

Protocol 1: General Method for Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Chloroform or 98:2 Chloroform:Ethanol).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Begin elution with the low-polarity mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., Ethanol/Isopropanol). A suggested gradient could be from 2% to 15% Ethanol/Isopropanol in Chloroform.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Method for Analysis by RP-HPLC with ELSD
  • Sample Preparation: Dissolve a small amount of the crude or purified reaction mixture in the initial mobile phase (e.g., 90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 10% Mobile Phase B) until a stable baseline is achieved on the ELSD.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Gradient Run: Run the gradient method as described in Table 1.

  • Data Analysis: Identify peaks corresponding to your product and byproducts. The peak area can be used for semi-quantitative analysis of the purity. For accurate quantification, a calibration curve with a pure standard is required.

Visualizations

Troubleshooting_Workflow start Crude Reaction Analysis (TLC, HPLC, NMR) purity_check Is Purity > 95%? start->purity_check byproducts Multiple Spots/Peaks Observed purity_check->byproducts No end Product Isolated purity_check->end Yes analysis Identify Byproducts (HPLC-MS, NMR) byproducts->analysis purification Select Purification Method analysis->purification column Silica Gel Chromatography purification->column Small Molecule hplc Preparative RP-HPLC purification->hplc High Purity Needed sec Size Exclusion Chromatography purification->sec Large Size Difference column->purity_check hplc->purity_check sec->purity_check

Caption: Troubleshooting workflow for reaction analysis and purification.

Purification_Strategy cluster_0 Crude Product cluster_1 Primary Purification cluster_2 Purity Analysis cluster_3 Final Purification (Optional) cluster_4 Final Product crude Reaction Mixture (Product, Mono-adduct, Unreacted Linker) column Silica Gel Column Chromatography (Gradient Elution) crude->column analysis HPLC-ELSD/MS & NMR Analysis of Fractions column->analysis prep_hplc Preparative RP-HPLC analysis->prep_hplc Purity < 95% final_product Pure Product (>95%) analysis->final_product Purity > 95% prep_hplc->final_product

Caption: General purification strategy for this compound conjugates.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Evaluating Propenyl-PEG3-Propenyl in the Landscape of Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple component connecting the target protein-binding ligand and the E3 ligase recruiter, plays a pivotal role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the Propenyl-PEG3-Propenyl linker with other common PROTAC linkers, supported by experimental data and detailed methodologies to inform the design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Efficacy

The linker is not a passive spacer; it actively influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] The linker's length, flexibility, and chemical composition dictate the spatial arrangement of the two proteins, which is crucial for efficient ubiquitination and subsequent degradation by the proteasome.[3] Key performance indicators for PROTACs include:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[4]

  • Dmax : The maximum percentage of target protein degradation that can be achieved.[4]

Comparative Analysis of PROTAC Linker Classes

PROTAC linkers are broadly categorized based on their chemical structure and flexibility. The most common types include flexible linkers, such as alkyl and PEG chains, and rigid linkers that incorporate cyclic or aromatic moieties.[1][2]

This compound: An Unsaturated PEG Linker

The this compound linker, also known as triethylene glycol diallyl ether, is a flexible linker with a hydrophilic PEG core. The terminal propenyl groups, which are unsaturated alkyl chains, offer potential advantages and disadvantages.

Anticipated Properties:

  • Flexibility and Solubility : The PEG component is expected to enhance aqueous solubility and provide conformational flexibility, which can be advantageous for the formation of the ternary complex.[5]

  • Synthetic Versatility : The terminal alkene groups can potentially be used for further chemical modifications or serve as points of attachment.

  • Metabolic Stability : The introduction of unsaturation might influence metabolic stability compared to a fully saturated linker.

Saturated PEG Linkers

PEG linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[6] Approximately 54% of reported PROTACs utilize PEG linkers.[4][5]

Performance Characteristics:

  • Improved Physicochemical Properties : The hydrophilic nature of PEG can improve the solubility and cell permeability of the overall PROTAC molecule.[5]

  • Tunable Length : The length of the PEG chain can be systematically varied to optimize the distance between the target protein and the E3 ligase for efficient degradation.[3][6]

  • Potential for Lower Potency : In some cases, replacing a more rigid linker with a flexible PEG linker can lead to a decrease in degradation potency.

Alkyl Chain Linkers

Alkyl linkers are simple hydrocarbon chains that offer a high degree of conformational flexibility.[1]

Performance Characteristics:

  • Synthetic Accessibility : Alkyl chains are synthetically straightforward to incorporate into PROTAC designs.

  • Hydrophobicity : Alkyl linkers are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[4]

  • Variable Efficacy : The replacement of a PEG linker with an alkyl chain has been shown in some studies to lead to weaker degradation, suggesting that the ether oxygens in PEG linkers can be important for activity.

Rigid Linkers

Rigid linkers incorporate cyclic structures (e.g., piperazine, piperidine) or aromatic rings to introduce conformational constraints.[1]

Performance Characteristics:

  • Pre-organization for Potency : By reducing the conformational flexibility, rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.

  • Enhanced Metabolic Stability : The cyclic structures can improve the metabolic stability of the linker.[2]

  • Improved Pharmacokinetics : Rigid linkers have been associated with improved pharmacokinetic properties.[2]

  • Synthetic Complexity : These linkers can be more synthetically challenging to prepare compared to flexible linkers.[1]

Quantitative Data Comparison

The following tables summarize representative experimental data from published studies, comparing the performance of different linker types. It is important to note that these are illustrative examples, and direct comparisons across different target proteins and E3 ligases should be made with caution. No direct comparative data for this compound was found in the reviewed literature.

PROTAC System (Target-E3 Ligase) Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) Reference
BTK - CRBNIrreversible Covalent (Acrylamide)N/A<10~90[7]
BTK - CRBNNon-covalentN/A2.297[7]
H-PGDS - CRBNRigid (aromatic)N/A0.0187>90[8]
H-PGDS - CRBNRigid (aromatic)N/A0.0276>90[8]
HDAC1/3 - VHLFlexible (PEG variant)N/A550 (HDAC1), 530 (HDAC3)N/A[9]
HDAC3 - VHLFlexible (PEG variant)N/A44077[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are generalized protocols for key experiments.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the DC50 and Dmax of a PROTAC.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax values.

LC-MS/MS for PROTAC Pharmacokinetic Analysis

This protocol is used to determine the pharmacokinetic parameters of a PROTAC in plasma samples.

1. Sample Preparation:

  • To a plasma sample, add a protein precipitation agent (e.g., acetonitrile) containing an internal standard.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Inject the supernatant onto a suitable liquid chromatography (LC) column (e.g., a C18 column).

  • Separate the PROTAC from other plasma components using a gradient elution with appropriate mobile phases (e.g., water and acetonitrile with formic acid).

  • Detect and quantify the PROTAC and internal standard using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of the PROTAC in the unknown samples from the calibration curve.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures in PROTAC research.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation Proteasome->Degradation Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis CellPlating Plate Cells Treatment Treat with PROTAC CellPlating->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization Calculation Calculate % Degradation Normalization->Calculation DC50_Dmax Determine DC50 & Dmax Calculation->DC50_Dmax Linker_Properties_Relationship Linker Linker Properties Flexibility Flexibility (e.g., PEG, Alkyl) Linker->Flexibility Rigidity Rigidity (e.g., Piperazine, Phenyl) Linker->Rigidity Length Length Linker->Length Composition Chemical Composition (e.g., Hydrophilicity) Linker->Composition Potency Potency (DC50) Flexibility->Potency PK Pharmacokinetics Flexibility->PK Rigidity->Potency Rigidity->PK Efficacy Efficacy (Dmax) Length->Efficacy Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability PROTAC_Performance PROTAC Performance Potency->PROTAC_Performance Efficacy->PROTAC_Performance Solubility->PROTAC_Performance Permeability->PROTAC_Performance PK->PROTAC_Performance

References

A Tale of Two Tethers: Propenyl-PEG3-Propenyl vs. Alkyl Chain Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker in a Proteolysis Targeting Chimera (PROTAC) is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and the stability of the all-important ternary complex. This guide provides an objective comparison of two common flexible linker classes: polyethylene glycol (PEG)-based linkers, exemplified by Propenyl-PEG3-Propenyl, and traditional alkyl chains, supported by experimental data and detailed protocols.

The fundamental role of the linker is to bridge a target protein-binding ligand (warhead) and an E3 ligase-recruiting ligand, bringing them into proximity to facilitate ubiquitination and subsequent degradation of the target protein. The choice between a hydrophilic PEG-based linker and a lipophilic alkyl chain can profoundly impact a PROTAC's performance, from its solubility and ability to cross cell membranes to its metabolic stability and the efficiency of target degradation.

Comparative Analysis of Linker Properties

The selection of a linker is a multi-parameter optimization challenge. While PEG linkers are often favored for their ability to improve solubility, this can come at the cost of reduced cell permeability. Conversely, alkyl linkers can enhance membrane permeability but may lead to issues with aqueous solubility and non-specific binding.[][2]

PropertyThis compound (PEG-based)Alkyl ChainRationale & Implications
Solubility Generally higherGenerally lowerThe ether oxygens in the PEG chain act as hydrogen bond acceptors, increasing hydrophilicity and aqueous solubility.[] This is advantageous for formulation and can prevent aggregation. Alkyl chains are hydrophobic and can decrease the overall solubility of the PROTAC.[2]
Cell Permeability Can be lower, but complexGenerally higherThe high polarity of PEG linkers can hinder passive diffusion across the lipophilic cell membrane.[3] However, PEG linkers can adopt folded conformations that shield their polar surface area, sometimes improving permeability.[4] Alkyl linkers, being more lipophilic, often lead to better membrane permeability.[][3]
Metabolic Stability Susceptible to ether cleavageGenerally more stablePEG chains can be metabolized through oxidation of the ether linkages.[] Alkyl chains are typically more resistant to metabolic degradation.[]
Ternary Complex Formation Can be favorableCan be favorableThe flexibility of both linker types allows for the necessary conformational adjustments to form a stable ternary complex. The optimal length and composition are highly dependent on the specific target and E3 ligase pair. Longer PEG linkers have been shown to promote ternary complex formation in some systems.[5]
Non-specific Binding Generally lowerCan be higherThe hydrophobicity of long alkyl chains can increase the risk of non-specific binding to other proteins and lipids.
Synthesis Readily available building blocksSynthetically straightforwardBoth linker types are synthetically accessible, with a wide range of building blocks commercially available.

Quantitative Performance Data

Direct comparative data for a single PROTAC system with only the linker swapped between this compound and a corresponding alkyl chain is scarce in publicly available literature. However, we can analyze data from well-characterized PROTACs that utilize these different linker types to provide a representative comparison.

Degradation Efficiency

The following table presents degradation data for two prominent BRD4-targeting PROTACs: MZ1, which employs a PEG-based linker, and dBET1, which has a more alkyl-like linker. It is important to note that these PROTACs also recruit different E3 ligases (VHL for MZ1 and CRBN for dBET1), which significantly influences their activity.

PROTACLinker TypeTargetE3 LigaseCell LineDC50DmaxReference
MZ1 PEG-basedBRD4VHLHeLa~2-20 nM>90%[6]
dBET1 Alkyl-likeBRD4CRBNMV4;11~100 nM>90%[6]
ARV-771 PEG-basedBRD2/3/4VHL22Rv1<5 nM>90%[7][8]
BETd-260 Alkyl-basedBRD4CereblonRS4;1130 pM>90%[9][10]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the cell line and experimental conditions.

Permeability

A study comparing VH032-based PROTACs with different linkers provides a direct comparison of permeability.

CompoundLinker TypePermeability (Pe x 10-6 cm/s)Reference
Compound 15 1-unit PEG0.005[11]
Compound 17 Alkyl0.002[11]

In this specific comparison, the PROTAC with a single PEG unit was slightly more permeable than the one with an alkyl linker, highlighting the complex relationship between linker composition and cell permeability that can be influenced by intramolecular hydrogen bonding and conformational effects.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments cited in the evaluation of PROTACs with different linkers.

Western Blot for Protein Degradation

Objective: To quantify the degradation of a target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the binding affinities and kinetics of the binary and ternary complexes.

Methodology:

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN) onto a sensor chip.

  • Binary Interactions:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) and kinetics (ka, kd) of the PROTAC-E3 ligase interaction.

    • In a separate experiment, inject a series of concentrations of the target protein over a sensor chip with immobilized PROTAC (or vice-versa, depending on the experimental setup) to determine the binding affinity and kinetics of the PROTAC-target protein interaction.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase.

    • The resulting sensorgrams will show the formation of the ternary complex.

  • Data Analysis:

    • Analyze the sensorgram data using appropriate binding models to determine the affinity (KD) and kinetics (ka, kd) of the ternary complex.

    • Calculate the cooperativity (α) of ternary complex formation by comparing the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the target protein. A cooperativity value greater than 1 indicates positive cooperativity, meaning the presence of the target protein enhances the binding of the PROTAC to the E3 ligase.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To determine the thermodynamic parameters (affinity, enthalpy, entropy, and stoichiometry) of binary and ternary complex formation.

Methodology:

  • Sample Preparation: Prepare solutions of the proteins (target and E3 ligase) and the PROTAC in the same matched buffer to minimize heats of dilution.

  • Binary Titrations:

    • Titrate the PROTAC into a solution of the target protein to measure the binding thermodynamics of this interaction.

    • Titrate the PROTAC into a solution of the E3 ligase to measure the binding thermodynamics of this interaction.

  • Ternary Complex Titration:

    • Titrate a solution of the target protein into a solution containing the PROTAC and the E3 ligase.

  • Data Analysis:

    • Integrate the heat changes for each injection and plot them against the molar ratio of the titrant.

    • Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Methodology:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Assay Setup:

    • The donor wells of the plate are filled with a solution of the PROTAC in a buffer (e.g., PBS).

    • The acceptor wells are filled with the same buffer.

  • Incubation: The plate is incubated for a set period (e.g., 4-18 hours) to allow the PROTAC to diffuse from the donor to the acceptor wells.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_D_initial]) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D_initial] is the initial concentration in the donor well.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Marked for Degradation Degradation Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis end Results analysis->end

Caption: Western Blot Experimental Workflow.

Linker_Properties_Relationship cluster_properties Properties cluster_performance Performance Linker Linker Choice (PEG vs. Alkyl) Properties Physicochemical Properties Linker->Properties Solubility Solubility Linker->Solubility Permeability Permeability Linker->Permeability Stability Metabolic Stability Linker->Stability Performance PROTAC Performance Properties->Performance Ternary_Complex Ternary Complex Formation Solubility->Ternary_Complex Degradation Degradation (DC50, Dmax) Permeability->Degradation PK Pharmacokinetics Stability->PK Ternary_Complex->Degradation

Caption: Logical Relationship of Linker Properties.

Conclusion

The choice between a this compound and an alkyl chain linker is a critical decision in PROTAC design, with significant downstream consequences for the molecule's therapeutic potential. PEG-based linkers offer advantages in terms of solubility, which can be crucial for 'difficult-to-drug' targets or for PROTACs with highly lipophilic ligands. However, this often comes with the trade-off of reduced cell permeability. Alkyl linkers, on the other hand, can enhance permeability and metabolic stability but may compromise solubility and increase the risk of non-specific binding.

Ultimately, the optimal linker is highly context-dependent, relying on the specific characteristics of the target protein, the E3 ligase, and the warhead. A systematic approach, involving the synthesis and evaluation of a focused library of PROTACs with varying linker compositions and lengths, is essential for identifying the ideal candidate. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the rational design of novel and effective protein degraders.

References

Propenyl-PEG3-Propenyl Linker: A Comparative Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation, the choice of a linker molecule is paramount to the success of novel therapeutics and research tools. The Propenyl-PEG3-Propenyl linker has emerged as a noteworthy contender, offering a unique combination of reactivity, flexibility, and stability. This guide provides a comprehensive comparison of the this compound linker with other common alternatives, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their selection process.

Overview of this compound Linker

The this compound linker is a bifunctional molecule featuring a central triethylene glycol (PEG3) spacer flanked by two propenyl groups. The propenyl groups serve as reactive handles for thiol-ene "click" chemistry, a highly efficient and bioorthogonal conjugation reaction. This linker is particularly advantageous for applications requiring the stable and covalent linkage of two thiol-containing molecules, such as peptides, proteins, or small molecule drugs.

Comparative Analysis of Linker Technologies

The selection of a linker is dictated by the specific requirements of the application, including the desired stability, solubility, and the nature of the molecules to be conjugated. Here, we compare the this compound linker with two widely used alternatives: Maleimide-PEG-Maleimide and SMCC linkers.

Key Performance Metrics
FeatureThis compoundMaleimide-PEG-MaleimideSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Reaction Type Thiol-ene "click" chemistryThiol-Michael additionAmine-to-thiol crosslinking
Bioorthogonality HighModerateLow
Stability of Conjugate High (stable thioether bond)Moderate (prone to retro-Michael addition)High (stable amide and thioether bonds)
Reaction Conditions Mild (UV initiation or radical initiator)Mild (physiological pH)Two-step process, requires pH control
Solubility High (hydrophilic PEG spacer)Variable (depends on PEG length)Low (hydrophobic cyclohexane group)
Specificity High for thiolsHigh for thiolsAmine and thiol specific
Advantages of this compound

The this compound linker offers several distinct advantages over traditional linkers:

  • Enhanced Stability: The thioether bond formed via the thiol-ene reaction is significantly more stable than the thiosuccinimide linkage formed by maleimide-based linkers, which can undergo retro-Michael addition, leading to dissociation of the conjugate.

  • Superior Bioorthogonality: The thiol-ene reaction is highly specific and does not react with other biological functional groups, minimizing off-target reactions.

  • Improved Hydrophilicity: The PEG3 spacer enhances the water solubility of the linker and the resulting conjugate, which can be beneficial for improving the pharmacokinetic properties of biotherapeutics.

Experimental Data and Protocols

Experiment: Comparative Stability of Antibody-Drug Conjugates (ADCs)

This experiment compares the stability of an ADC prepared using a this compound linker with an ADC prepared using a maleimide-based linker in human plasma.

Experimental Workflow:

G cluster_0 ADC Preparation cluster_1 Stability Assay Antibody Thiolation Antibody Thiolation Linker Conjugation Linker Conjugation Antibody Thiolation->Linker Conjugation Drug Payload Attachment Drug Payload Attachment Linker Conjugation->Drug Payload Attachment Purification Purification Drug Payload Attachment->Purification Incubation in Human Plasma Incubation in Human Plasma Purification->Incubation in Human Plasma Incubate ADCs Time Point Sampling Time Point Sampling Incubation in Human Plasma->Time Point Sampling Analysis by SEC-HPLC Analysis by SEC-HPLC Time Point Sampling->Analysis by SEC-HPLC Quantification of Intact ADC Quantification of Intact ADC Analysis by SEC-HPLC->Quantification of Intact ADC G cluster_0 PROTAC PROTAC Target Protein Target Protein PROTAC->Target Protein E3 Ligase E3 Ligase PROTAC->E3 Ligase Ternary Complex Ternary Complex Target Protein->Ternary Complex E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation

Validating PROTAC Activity: A Comparative Guide Using Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTAC Validation

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC is a heterobifunctional molecule composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker, which can be a structure like Propenyl-PEG3-Propenyl, plays a crucial role in optimizing the orientation and stability of the resulting ternary complex (POI-PROTAC-E3 ligase), which is essential for degradation efficiency.

However, observing the depletion of a target protein after treatment is not sufficient to validate that the effect is due to the intended PROTAC mechanism. It is critical to demonstrate that the degradation is a direct consequence of the induced proximity between the target protein and the E3 ligase. This is achieved by comparing the activity of the PROTAC to a structurally analogous but functionally inactive negative control. This guide provides a comprehensive comparison of an active PROTAC versus its negative control, using the well-characterized BRD4-degrader MZ1 and its inactive diastereomer cis-MZ1 as a model system.

The Mechanism of Action and the Role of a Negative Control

An active PROTAC orchestrates a series of events leading to target degradation. The validation process is designed to confirm each of these steps, primarily by showing that an inactive control, which cannot initiate the cascade, fails to produce the same outcome.

The most robust type of negative control is an E3 Ligase Binding-Deficient Control . This molecule is identical to the active PROTAC, including the POI ligand and the linker, but contains a modification on the E3 ligase ligand that abolishes its binding. For VHL-recruiting PROTACs like MZ1, this is typically achieved by inverting the stereochemistry of the hydroxyproline moiety, creating the inactive diastereomer cis-MZ1.

PROTAC_MoA cluster_active Active PROTAC (e.g., MZ1) cluster_inactive Inactive Control (e.g., cis-MZ1) POI Protein of Interest (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC Active PROTAC PROTAC->Ternary E3 E3 Ligase (e.g., VHL) E3->Ternary Ub Ubiquitination Ternary->Ub Proximity-Induced Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation POI_neg Protein of Interest (e.g., BRD4) No_Ternary No Stable Ternary Complex POI_neg->No_Ternary PROTAC_neg Inactive PROTAC (Binding-Deficient) PROTAC_neg->No_Ternary E3_neg E3 Ligase (e.g., VHL) E3_neg->No_Ternary No Binding No_Degradation No Degradation No_Ternary->No_Degradation Validation_Workflow cluster_discovery Phase 1: Initial Screening & Activity cluster_validation Phase 2: Mechanistic Validation cluster_biophysics Phase 3: Biophysical Confirmation cluster_selectivity Phase 4: Selectivity & Off-Target Analysis A1 Synthesize Active PROTAC (e.g., with this compound linker) A2 Primary Degradation Assay (e.g., Western Blot or HiBiT) A1->A2 A3 Determine DC50 & Dmax A2->A3 B1 Synthesize Inactive Control (e.g., E3 Ligase Binding-Deficient) B2 Comparative Degradation Assay (Active vs. Inactive Control) A3->B2 B1->B2 B3 Proteasome Inhibition Assay (e.g., with MG132) B2->B3 Confirm Proteasome-Dependence C1 Binary Binding Assays (SPR or FP) B2->C1 C2 Ternary Complex Assay (e.g., TR-FRET or AlphaLISA) B2->C2 C3 Confirm Proximity-Dependence C2->C3 D1 Global Proteomics (Mass Spectrometry) C3->D1 D2 Identify Off-Targets D1->D2

The Influence of PEG Linkers on PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly turning to Proteolysis Targeting Chimeras (PROTACs) as a powerful therapeutic modality for targeted protein degradation. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of PROTACs synthesized with different PEG linkers, supported by experimental data, to inform rational PROTAC design.

The linker in a PROTAC molecule is not merely a passive spacer; it plays a pivotal role in determining the overall efficacy of the degrader. The length, composition, and flexibility of the linker directly influence several key parameters that govern the efficiency of protein degradation. These include the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ligase, as well as the cellular permeability and solubility of the molecule.[1][2]

Impact of PEG Linker Length on PROTAC Performance

Systematic studies have demonstrated that the length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency. An optimal linker length is crucial for facilitating the productive ubiquitination and subsequent degradation of the target protein.[3] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in inefficient ubiquitination due to increased conformational flexibility and a higher entropic penalty upon binding.[3][4]

To illustrate this, we have compiled data from studies on PROTACs targeting three distinct proteins: Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinase 9 (CDK9).

Comparative Efficacy Data
Target ProteinPROTAC Linker (Number of Atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
ERα 12~1000~60VHLMCF7
16 ~100 >80 VHL MCF7
19>1000<40VHLMCF7
21>1000<40VHLMCF7
TBK1 <12No degradation-VHL-
21 3 96 VHL -
2929276VHL-
CDK9 Short PEGLess Potent-CRBN-
Longer PEG More Potent -CRBN -

This table summarizes quantitative data from various studies to illustrate the impact of PEG linker length on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[3][4][5]

As the data indicates, for ERα-targeting PROTACs, a 16-atom linker demonstrated significantly higher potency and efficacy compared to both shorter and longer linkers.[4] Similarly, for TBK1-targeting PROTACs, linkers shorter than 12 atoms were inactive, while a 21-atom linker showed optimal degradation.[5] Studies on CDK9-targeting PROTACs have also shown a dependency on linker length for optimal degradation.[3]

Signaling Pathway and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture and Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF/Nitrocellulose) D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Signal Detection F->G H 8. Data Analysis (Densitometry) G->H I 9. Determine DC50 & Dmax H->I

References

Navigating the In Vivo Landscape: A Comparative Guide to Flexible Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for in vivo efficacy data on PROTACs specifically utilizing a Propenyl-PEG3-Propenyl (Triethylene glycol diallyl ether) linker did not yield specific published studies. This suggests that while this linker is commercially available for PROTAC synthesis, its in vivo performance characteristics have not been extensively documented in publicly accessible research. However, to address the core interest in understanding how linker composition affects in vivo efficacy, this guide provides a comparative analysis of PROTACs employing various flexible linkers, such as polyethylene glycol (PEG) and alkyl-ether chains. This comparison is based on available experimental data from in vivo studies and highlights the critical role of the linker in determining the overall performance of a PROTAC.

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality that induces the degradation of target proteins rather than merely inhibiting them.[1][2][3] These heterobifunctional molecules consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a crucial component that significantly influences the physicochemical properties, cell permeability, and ultimately, the in vivo efficacy of the PROTAC.[4][5]

The Impact of Flexible Linkers on In Vivo Performance

Flexible linkers, predominantly those with PEG and alkyl-ether motifs, are widely used in PROTAC design due to their ability to provide the necessary length and conformational flexibility for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[5] The length and composition of these linkers can dramatically impact a PROTAC's in vivo behavior, including its pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy.

Comparative In Vivo Efficacy of PROTACs with Different Flexible Linkers

The following table summarizes in vivo data from studies on PROTACs targeting Bruton's tyrosine kinase (BTK), a key therapeutic target in B-cell malignancies. These studies highlight how modifications in the linker can lead to significant differences in in vivo efficacy.

PROTAC Target Linker Type Animal Model Dosing Regimen Key In Vivo Efficacy Results Reference
RC-1 BTKReversible covalent warhead with a flexible linkerMOLM-14 xenograft25 mg/kg, i.p., dailySignificant tumor growth inhibition; Enhanced intracellular accumulation and target engagement compared to non-covalent counterparts.[6]
RNC-1 BTKReversible non-covalent warhead with a similar flexible linkerMOLM-14 xenograft25 mg/kg, i.p., dailyModerate tumor growth inhibition; Lower intracellular accumulation compared to RC-1.[6]
IRC-1 BTKIrreversible covalent warhead with a similar flexible linkerMOLM-14 xenograft25 mg/kg, i.p., dailyModest tumor growth inhibition.[6]
DCAF15-based PROTAC (DP1) BRD4PEG linkerSU-DHL-4 xenograft50 mg/kg, i.p., every other day for 12 daysSignificant attenuation of tumor growth; Reduced BRD4 and c-MYC levels in excised tumors.[7]

Key Observations:

  • The study comparing RC-1, RNC-1, and IRC-1 demonstrates that even with similar flexible linkers, the nature of the warhead can significantly influence in vivo efficacy, likely through improved target engagement and intracellular accumulation.[6]

  • The DCAF15-based PROTAC for BRD4 degradation, which utilizes a PEG linker, showed significant in vivo anti-tumor activity, confirming the utility of PEG linkers in developing effective in vivo PROTACs.[7]

Experimental Protocols for In Vivo Efficacy Assessment

The following provides a generalized methodology for evaluating the in vivo efficacy of PROTACs, based on common practices in preclinical studies.

Animal Models
  • Xenograft Models: Human cancer cell lines (e.g., MOLM-14 for leukemia, SU-DHL-4 for lymphoma) are subcutaneously implanted into immunodeficient mice (e.g., NOD-SCID or NSG mice). Tumor growth is monitored regularly.

  • Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into immunodeficient mice. These models are considered more clinically relevant.

Dosing and Administration
  • Route of Administration: PROTACs are typically administered via intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.) routes.

  • Dosing Regimen: The dose and frequency of administration (e.g., daily, every other day) are determined based on preliminary pharmacokinetic and tolerability studies.

Efficacy Endpoints
  • Tumor Volume: Tumor size is measured periodically using calipers, and tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Tumor Weight: At the end of the study, tumors are excised and weighed.

  • Protein Degradation in Tumors: Tumor samples are collected to assess the level of target protein degradation via methods like Western blotting or immunohistochemistry (IHC).

  • Survival Analysis: In some studies, the overall survival of the animals is monitored.

Signaling Pathway and Experimental Workflow Diagrams

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. PROTACs targeting BTK aim to degrade the kinase, thereby disrupting this pathway.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Proteasome Proteasomal Degradation BTK->Proteasome IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation B-cell Proliferation & Survival NFkB_MAPK->Proliferation PROTAC BTK PROTAC PROTAC->BTK Induces Degradation In_Vivo_PROTAC_Workflow cluster_preclinical Preclinical In Vivo Assessment cluster_analysis Data Analysis Animal_Model Establish Animal Model (e.g., Xenograft) Grouping Randomize into Treatment Groups Animal_Model->Grouping Dosing PROTAC Administration (e.g., i.p., p.o.) Grouping->Dosing Monitoring Monitor Tumor Growth & Animal Health Dosing->Monitoring Tumor_Analysis Tumor Measurement (Volume & Weight) Monitoring->Tumor_Analysis PD_Analysis Pharmacodynamic Analysis (Western Blot, IHC) Monitoring->PD_Analysis Toxicity Assess Toxicity (Body Weight, Histology) Monitoring->Toxicity Efficacy_Eval Evaluate Overall Efficacy & Survival Tumor_Analysis->Efficacy_Eval PD_Analysis->Efficacy_Eval Toxicity->Efficacy_Eval

References

validating target engagement of Propenyl-PEG3-Propenyl PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein.[1] The efficacy of a PROTAC is fundamentally dependent on its ability to engage both the target protein of interest (POI) and an E3 ubiquitin ligase, forming a productive ternary complex. Therefore, rigorous validation of target engagement is a critical step in the development of novel PROTACs.

This guide provides a comparative overview of key methodologies for validating the target engagement of PROTACs, with a focus on those utilizing a Propenyl-PEG3-Propenyl linker. While specific data for this linker class is emerging, we will use the well-characterized BRD4-targeting PROTAC, MZ1, which employs a related flexible linker, as a representative example to illustrate these techniques. The principles and protocols described herein are broadly applicable to a wide range of PROTAC molecules.

The PROTAC Mechanism: A Stepwise Process

The action of a PROTAC can be broken down into several key steps, each of which can be interrogated with specific experimental approaches. This process begins with the PROTAC entering the cell and binding to its two target proteins, the POI and the E3 ligase. The formation of a stable ternary complex is paramount, as it brings the E3 ligase in close enough proximity to the POI to catalyze its ubiquitination. This polyubiquitin chain then acts as a signal for the proteasome to recognize and degrade the POI.

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

Comparative Analysis of Target Engagement Validation Methods

A multi-pronged approach employing a combination of biophysical, cell-based, and proteomic methods is essential for a comprehensive validation of PROTAC target engagement. Each technique offers unique insights into the different stages of the PROTAC mechanism of action.

Method Principle Information Gained Advantages Limitations
Biophysical Assays
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon binding to a sensor surface.Binary and ternary binding affinities (KD), kinetics (kon, koff).[2]Label-free, real-time kinetic data.[3]Requires immobilization of one binding partner, can have higher protein consumption.
Isothermal Titration Calorimetry (ITC)Measures heat changes upon molecular interactions.Binary and ternary binding affinities (KD), thermodynamics (ΔH, ΔS), and stoichiometry.[4][2]Label-free, in-solution measurement, provides thermodynamic parameters.Low throughput, requires large amounts of pure protein.[5]
Cell-Based Assays
NanoBRET™ Target Engagement AssayMeasures bioluminescence resonance energy transfer between a NanoLuc-tagged target and a fluorescent tracer.Intracellular target binding and compound permeability.[6]Live-cell assay, quantitative, high-throughput compatible.Requires genetic modification of cells.
NanoBRET™ Ternary Complex AssayMeasures BRET between a NanoLuc-tagged target and a HaloTag-labeled E3 ligase.Formation of the ternary complex in live cells.[7]Real-time kinetics of ternary complex formation in a physiological context.[8]Requires dual genetic modification and labeling.
Western BlotImmunodetection of specific proteins separated by size.Measures the reduction in total protein levels.[1][9]Simple, widely accessible, provides direct evidence of degradation.Semi-quantitative, lower throughput, antibody dependent.
Proteomics
Mass Spectrometry (MS)Identifies and quantifies proteins and their modifications in a complex sample.Global protein degradation profile, off-target effects, ubiquitination sites.[10][11]Unbiased, comprehensive view of the proteome, high sensitivity.Complex data analysis, requires specialized instrumentation.

Detailed Experimental Protocols

Biophysical Characterization of Ternary Complex Formation by SPR

Objective: To determine the binding affinities and kinetics of the PROTAC to its individual targets and the formation of the ternary complex.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_assay SPR Assay cluster_analysis Data Analysis Protein_Prep Purify POI and E3 Ligase Complex Immobilize Immobilize E3 Ligase on Sensor Chip Protein_Prep->Immobilize Ternary_Binding Inject POI + PROTAC (Ternary Interaction) Protein_Prep->Ternary_Binding PROTAC_Prep Prepare PROTAC Serial Dilutions Binary_Binding Inject PROTAC (Binary Interaction) PROTAC_Prep->Binary_Binding PROTAC_Prep->Ternary_Binding Immobilize->Binary_Binding Immobilize->Ternary_Binding Regenerate Regenerate Chip Surface Binary_Binding->Regenerate Sensorgrams Obtain Sensorgrams Binary_Binding->Sensorgrams Ternary_Binding->Regenerate Ternary_Binding->Sensorgrams Regenerate->Immobilize Fit_Data Fit Data to Binding Models Sensorgrams->Fit_Data Calculate_Kinetics Determine KD, kon, koff Fit_Data->Calculate_Kinetics

Caption: Workflow for SPR-based analysis of PROTAC interactions.

Methodology:

  • Protein and PROTAC Preparation: Purify recombinant POI (e.g., BRD4) and the E3 ligase complex (e.g., VCB - VHL, Elongin C, Elongin B). Prepare a series of concentrations of the PROTAC in a suitable buffer.

  • Ligand Immobilization: Immobilize the E3 ligase complex onto a sensor chip.[12]

  • Binary Interaction Analysis: Inject the PROTAC at various concentrations over the immobilized E3 ligase to measure the binary binding affinity.

  • Ternary Complex Analysis: Inject a mixture of the POI and the PROTAC at various concentrations over the immobilized E3 ligase to measure the formation of the ternary complex.[13]

  • Data Analysis: Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (KD).[13]

Live-Cell Ternary Complex Formation using NanoBRET™

Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex within living cells.

Experimental Workflow:

NanoBRET_Workflow cluster_prep Cell Preparation cluster_treatment PROTAC Treatment cluster_detection Signal Detection cluster_analysis Data Analysis Transfect Co-transfect cells with NanoLuc-POI and HaloTag-E3 Ligase plasmids Incubate Incubate for 24-48h Transfect->Incubate Label Add HaloTag ligand Incubate->Label Add_PROTAC Add serial dilutions of PROTAC Label->Add_PROTAC Incubate_Treatment Incubate for desired time Add_PROTAC->Incubate_Treatment Add_Substrate Add Nano-Glo® Substrate Incubate_Treatment->Add_Substrate Measure Measure Donor (460nm) and Acceptor (618nm) emissions Add_Substrate->Measure Calculate_Ratio Calculate NanoBRET™ Ratio (Acceptor/Donor) Measure->Calculate_Ratio Plot_Curve Plot dose-response curve Calculate_Ratio->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50

Caption: Workflow for NanoBRET ternary complex assay.

Methodology:

  • Cell Preparation: Co-transfect cells (e.g., HEK293T) with plasmids encoding for the POI fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).[14]

  • Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.

  • Signal Detection: Add the Nano-Glo® Live Cell Substrate and measure the donor and acceptor emission signals using a luminometer.[14]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[14]

Confirmation of Protein Degradation by Western Blot

Objective: To visually and semi-quantitatively confirm the degradation of the target protein following PROTAC treatment.

Experimental Workflow:

WesternBlot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Seed_Cells Seed cells in plates Treat_Cells Treat with PROTAC (dose-response and time-course) Seed_Cells->Treat_Cells Harvest_Cells Harvest cells and prepare lysates Treat_Cells->Harvest_Cells Quantify_Protein Quantify protein concentration Harvest_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Block Block non-specific binding sites Transfer->Block Primary_Ab Incubate with primary antibody (anti-POI and loading control) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Add ECL substrate and capture chemiluminescence Secondary_Ab->Detect Quantify_Bands Quantify band intensity Detect->Quantify_Bands Normalize Normalize to loading control Quantify_Bands->Normalize Determine_DC50 Calculate DC50 and Dmax Normalize->Determine_DC50

Caption: Workflow for Western blot analysis of protein degradation.

Methodology:

  • Cell Treatment: Treat the chosen cell line with increasing concentrations of the PROTAC for a fixed time point (to determine DC50) or with a fixed concentration over a time course.[9]

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting: Probe the membrane with a primary antibody specific to the POI and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[9]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]

Global Proteomics for Off-Target Analysis by Mass Spectrometry

Objective: To identify and quantify on-target and potential off-target protein degradation across the entire proteome.

Experimental Workflow:

MS_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Cell_Treatment_MS Treat cells with PROTAC and controls Lysis_Digestion Lyse cells and digest proteins to peptides Cell_Treatment_MS->Lysis_Digestion Labeling Label peptides (e.g., TMT) Lysis_Digestion->Labeling LC_Separation Separate peptides by liquid chromatography (LC) Labeling->LC_Separation MS_MS_Analysis Analyze peptides by tandem mass spectrometry (MS/MS) LC_Separation->MS_MS_Analysis Protein_ID Identify and quantify proteins MS_MS_Analysis->Protein_ID Statistical_Analysis Perform statistical analysis to identify significantly regulated proteins Protein_ID->Statistical_Analysis Pathway_Analysis Perform pathway and functional analysis Statistical_Analysis->Pathway_Analysis

Caption: Workflow for mass spectrometry-based proteomics.

Methodology:

  • Sample Preparation: Treat cells with the PROTAC, a vehicle control, and a negative control (e.g., a PROTAC with a mutated E3 ligase binder). Lyse the cells, extract proteins, and digest them into peptides. Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.[10]

  • LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[10]

  • Data Analysis: Use specialized software to identify and quantify thousands of proteins across the different treatment conditions. Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated by the PROTAC.[10]

Conclusion

Validating the target engagement of this compound PROTACs, and indeed any PROTAC, requires a rigorous, multi-faceted approach. While biophysical methods provide precise measurements of molecular interactions, cell-based assays offer crucial insights into the behavior of these molecules in a physiological context. Finally, mass spectrometry-based proteomics delivers an unbiased and comprehensive assessment of a PROTAC's specificity. By employing a combination of these techniques, researchers can build a robust data package to confidently advance the most promising PROTAC candidates toward clinical development.

References

Evaluating Off-Target Effects of Novel PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective degradation of a target protein is the ultimate goal of PROTAC-based therapies. However, the potential for off-target effects remains a critical hurdle in their clinical translation. This guide provides a comprehensive framework for evaluating the off-target effects of novel PROTACs, using a hypothetical "Propenyl-PEG3-Propenyl PROTAC" as a case study for comparison against other PROTAC designs and alternative targeted protein degradation technologies.

Understanding the Sources of Off-Target Effects in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules composed of a ligand that binds to a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] Off-target effects can arise from several factors, including:

  • Warhead Promiscuity: The ligand targeting the protein of interest may have an affinity for other proteins with similar binding domains.

  • E3 Ligase Binder Effects: The E3 ligase ligand, often derived from molecules like pomalidomide, can have inherent biological activity and induce the degradation of proteins independently of the target warhead. For instance, pomalidomide-based PROTACs have been observed to degrade zinc-finger proteins.[2]

  • Ternary Complex Formation: The formation of a stable ternary complex between the target protein, PROTAC, and E3 ligase is crucial for degradation. However, unintended ternary complexes can form with other proteins, leading to their degradation.[2]

  • Linker-Mediated Interactions: The linker, while primarily for connecting the two ligands, can also influence the overall conformation and non-specific interactions of the PROTAC molecule.

Comparative Analysis of Off-Target Profiles

A thorough evaluation of a novel PROTAC requires a multi-faceted approach, comparing its off-target profile with that of well-characterized PROTACs and alternative technologies. The following tables provide a template for summarizing such comparative data.

Table 1: Comparison of Off-Target Effects of Different PROTACs

PROTACTarget ProteinE3 LigaseWarheadLinkerNumber of Off-Target Proteins (Proteomics)Key Off-Target Proteins
This compound PROTAC (Hypothetical) Target XCereblon (CRBN)PropenylPEG3TBDTBD
ARV-110 Androgen ReceptorCereblon (CRBN)EnzalutamideProprietary~15ZFP91
MZ1 BRD4VHLJQ1Proprietary~10FYTTD1, SOAT1
Pomalidomide-based ALK PROTAC (MS4078) ALKCereblon (CRBN)ALK inhibitorPiperazine>20SALL4

Data for ARV-110, MZ1, and MS4078 are representative and compiled from published studies for illustrative purposes.

Table 2: Comparison with Alternative Targeted Protein Degradation Technologies

TechnologyMechanismPotential for Off-Target EffectsKey Considerations
Molecular Glues Induce interaction between E3 ligase and target proteinCan have significant off-target effects due to induced proximity with unintended proteins.Discovery is often serendipitous; rational design is challenging.
siRNA/shRNA RNA interference leading to mRNA degradationOff-target effects can occur due to partial sequence homology.Delivery can be challenging; effects can be long-lasting.
CRISPR-Cas9 Gene editing to knockout protein expressionOff-target gene editing is a significant concern.Permanent genetic modification; potential for immunogenicity.

Experimental Protocols for Off-Target Assessment

A robust evaluation of off-target effects relies on a combination of global and targeted experimental approaches.

Global Proteomics for Unbiased Off-Target Discovery

Objective: To identify all proteins that are degraded upon treatment with the PROTAC in an unbiased manner.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Cell Culture and Treatment: Culture relevant human cell lines and treat with the PROTAC at various concentrations and time points. Include appropriate controls (e.g., vehicle, warhead alone, E3 ligase ligand alone).

  • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.[3]

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples.[3]

  • LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.

Targeted Validation of Potential Off-Targets

Objective: To confirm the degradation of specific proteins identified in the global proteomics screen.

Methodology: Western Blotting

  • Cell Culture and Treatment: As described for global proteomics.

  • Protein Extraction and Quantification: Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Immunoblotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane. Probe the membrane with validated primary antibodies against the potential off-target proteins and the target protein.

  • Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme or fluorophore to visualize the protein bands. Quantify the band intensities to confirm protein degradation.

Target Engagement Assessment

Objective: To determine if the PROTAC directly binds to potential off-target proteins in a cellular context.

Methodology: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

  • Heating: Heat the cells to a range of temperatures.[3]

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins.

  • Analysis: The binding of a ligand (the PROTAC) can stabilize a protein, leading to a higher melting temperature.[3] Analyze the soluble protein fraction by Western blotting or mass spectrometry to determine the melting curves of potential off-target proteins. A shift in the melting curve in the presence of the PROTAC indicates direct binding.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating the complex biological processes and experimental workflows involved in PROTAC off-target evaluation.

PROTAC_Mechanism PROTAC Mechanism of Action and Off-Target Effects cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway PROTAC This compound PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Off_Ternary_Complex Off-Target Ternary Complex PROTAC->Off_Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex E3_Ligase->Off_Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Off_Degradation Off-Target Protein Degradation Proteasome->Off_Degradation Off_Target Off-Target Protein Off_Target->Off_Ternary_Complex Off_Ubiquitination Off-Target Ubiquitination Off_Ternary_Complex->Off_Ubiquitination Ub Off_Ubiquitination->Proteasome Off_Target_Workflow Experimental Workflow for Off-Target Identification Start Novel PROTAC Global_Proteomics Global Proteomics (LC-MS/MS) Start->Global_Proteomics Identify_Hits Identify Potential Off-Targets Global_Proteomics->Identify_Hits Targeted_Validation Targeted Validation (Western Blot) Identify_Hits->Targeted_Validation Target_Engagement Target Engagement (CETSA) Identify_Hits->Target_Engagement Confirmation Confirmed Off-Targets Targeted_Validation->Confirmation Target_Engagement->Confirmation Logical_Relationships Factors Contributing to PROTAC Off-Target Effects Off_Target_Effects Off-Target Effects Warhead Warhead Promiscuity Warhead->Off_Target_Effects E3_Ligase_Binder E3 Ligase Binder Activity E3_Ligase_Binder->Off_Target_Effects Ternary_Complex_Stability Off-Target Ternary Complex Stability Ternary_Complex_Stability->Off_Target_Effects Linker Linker Properties Linker->Off_Target_Effects

References

A Comparative Guide to Linker Design for Cereblon-Based PROTACs Targeting BRD4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules have demonstrated significant therapeutic potential by harnessing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The composition and length of this linker are not merely passive spacers; they profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide provides a comparative analysis of different linkers for PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase to degrade the epigenetic reader protein BRD4, a well-established therapeutic target in oncology. By presenting supporting experimental data and detailed methodologies, this document aims to provide a valuable resource for the rational design of next-generation protein degraders.

The Influence of Linker Length on BRD4 Degradation

The length of the linker is a crucial parameter that governs the formation of a stable and productive ternary complex between BRD4, the PROTAC, and CRBN. An optimal linker length facilitates the necessary proximity and orientation for efficient ubiquitination of BRD4, leading to its subsequent degradation.

A systematic study of a series of PROTACs composed of the BRD4 inhibitor OTX015 and the CRBN ligand pomalidomide connected by polyethylene glycol (PEG) linkers of varying lengths has revealed a non-linear relationship between linker length and degradation efficiency.

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC 1 2x PEG< 1> 90Burkitt's Lymphoma (BL)
PROTAC 2 3x PEG~10> 9022Rv1
PROTAC 3 4x PEG~25> 9022Rv1
PROTAC 4 5x PEG~50> 9022Rv1

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific PROTAC architecture and experimental conditions.

The data clearly indicates that while a 2-PEG linker resulted in a highly potent degrader with a sub-nanomolar DC50, increasing the linker length led to a gradual decrease in potency. This highlights the critical importance of fine-tuning the linker length to achieve optimal degradation.

Signaling Pathway and Experimental Workflow

The mechanism of action for a CRBN-based BRD4 PROTAC involves the recruitment of the CRBN E3 ligase to the BRD4 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the cellular levels of BRD4, impacting downstream oncogenic signaling pathways, such as c-Myc.

PROTAC_Mechanism cluster_cell Cell PROTAC BRD4 PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded BRD4 Fragments Proteasome->Degraded_BRD4 Degradation Downstream Downregulation of c-Myc & Oncogenic Signaling Degraded_BRD4->Downstream

Caption: Mechanism of action for a CRBN-based BRD4 PROTAC.

The experimental workflow to evaluate the efficacy of these PROTACs typically involves cell treatment, protein extraction, and quantification of the target protein.

Experimental_Workflow Cell_Culture Cell Culture & Seeding PROTAC_Treatment PROTAC Treatment (Varying Concentrations & Times) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis & Protein Extraction PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot (SDS-PAGE & Immunoblotting) Protein_Quantification->Western_Blot Data_Analysis Data Analysis (Densitometry, DC50/Dmax Calculation) Western_Blot->Data_Analysis

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in assessing the performance of CRBN-based BRD4 PROTACs.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines expressing BRD4, such as Burkitt's lymphoma (e.g., Ramos, Daudi) or acute myeloid leukemia (e.g., MV-4-11), are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: For experiments, cells are seeded in 6-well plates at a density of approximately 0.5 x 10^6 cells/mL.

  • PROTAC Treatment: A stock solution of the PROTAC in DMSO is serially diluted in culture medium to achieve the desired final concentrations. Cells are treated with the PROTACs or vehicle (DMSO) for the indicated times (e.g., 2, 4, 8, 16, 24 hours).

Cell Lysis and Protein Quantification
  • Cell Harvesting: After treatment, cells are collected by centrifugation.

  • Lysis: The cell pellet is washed with ice-cold phosphate-buffered saline (PBS) and then lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.

  • Incubation: The lysates are incubated on ice for 30 minutes with periodic vortexing.

  • Clarification: The lysates are clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: The protein concentration of the supernatant is determined using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

Western Blot Analysis
  • Sample Preparation: An equal amount of protein (typically 20-30 µg) from each sample is mixed with Laemmli sample buffer and boiled for 5 minutes at 95°C.

  • SDS-PAGE: The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 4-12% gradient gel.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for BRD4 (and a loading control, such as GAPDH or β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software. The BRD4 band intensity is normalized to the loading control.

  • Data Analysis: The percentage of BRD4 degradation is calculated relative to the vehicle-treated control. The DC50 and Dmax values are determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

Safety Operating Guide

Proper Disposal of Propenyl-PEG3-Propenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in humans or animals.

Researchers and laboratory personnel must handle the disposal of Propenyl-PEG3-Propenyl with diligence to ensure safety and regulatory compliance. As a PEG-based PROTAC linker, this compound requires disposal procedures aligned with those for hazardous chemical waste.[1][2][3] Always consult the specific Safety Data Sheet (SDS) provided by the supplier and adhere to your institution's and local authorities' waste management guidelines.[4]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation :

    • Treat all this compound waste, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous chemical waste.[1]

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[5] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[5]

  • Containerization :

    • Use a dedicated, chemically compatible, and leak-proof container for collecting this compound waste.[2][6] Plastic containers are generally preferred.[2]

    • The container must be in good condition with a secure, tightly sealed cap.[5]

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.[2]

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][5]

    • The SAA must be inspected weekly for any signs of leakage.[5]

    • Do not exceed the storage limits for hazardous waste in your SAA (typically a maximum of 55 gallons).[2]

  • Disposal Request and Pick-up :

    • Once the waste container is full or you have finished generating this type of waste, contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor for pick-up.[2]

    • Provide all necessary documentation for the waste generated.[6]

  • Empty Container Disposal :

    • A container that has held this compound should be treated as hazardous waste.[1]

    • For containers that held acutely toxic (P-listed) waste, they must be triple-rinsed with a suitable solvent before the container can be disposed of as regular trash. The rinsate must be collected and disposed of as hazardous waste.[1]

    • Deface all chemical labels on the empty container before disposal.[1]

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[1][4]

  • DO NOT dispose of this compound in regular trash.[4]

  • DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[1]

Quantitative Data Summary for Chemical Waste Storage

ParameterGuidelineCitation
Maximum Hazardous Waste Volume in SAA 55 gallons[2]
Maximum Acutely Toxic (P-list) Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[2]
Storage Time for Partially Filled Containers in SAA Up to 12 months (as long as accumulation limits are not exceeded)[2]
Time to Remove Full Container from SAA Within 3 calendar days[2]
pH Range for Potential Drain Disposal (Not for this compound) Between 5.5 and 10.5 (for dilute aqueous solutions of specific non-hazardous chemicals)[4]

Disposal Workflow Diagram

G cluster_0 Waste Generation cluster_1 On-Site Management cluster_2 Final Disposal cluster_3 Prohibited Actions A Generate this compound Waste B Segregate as Hazardous Chemical Waste A->B C Collect in a Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Container Full or Waste Generation Complete? D->E E->D No F Arrange for EHS/Contractor Pick-up E->F Yes G Properly Dispose of Empty, Decontaminated Containers F->G H Drain Disposal I Trash Disposal J Evaporation

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Propenyl-PEG3-Propenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Propenyl-PEG3-Propenyl, a PEGylated compound used in medical research. Adherence to these procedural steps will minimize risks and ensure proper disposal, fostering a secure and efficient workflow.

Immediate Safety Concerns and Personal Protective Equipment (PPE)

This compound and related compounds present several potential hazards. Based on the Safety Data Sheet (SDS) for a structurally similar compound, 4-(1-Oxo-2-propenyl)-morpholine, the primary risks include:

  • Acute Oral Toxicity : Harmful if swallowed.

  • Serious Eye Damage : Can cause irreversible eye damage.

  • Skin Sensitization : May trigger an allergic skin reaction upon contact.

  • Target Organ Toxicity : Prolonged or repeated oral exposure may cause organ damage.

Given these hazards, a comprehensive personal protective equipment (PPE) strategy is mandatory. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves every 30 to 60 minutes or immediately if contaminated.[1] Use proper glove removal technique to avoid skin contact.
Eyes Safety goggles or glassesMust meet ANSI Z.87.1 1989 standard.[2] Should provide a complete seal around the eyes.
Face Face shieldA face shield worn over safety glasses is required when there is a risk of splashing.[2][3]
Body Laboratory coatA long-sleeved, buttoned lab coat made of a non-absorbent material like polyethylene-coated polypropylene is recommended.[2][4] Cloth lab coats are not suitable.
Respiratory RespiratorIf there is a risk of inhaling aerosols or dust, a respirator is required. Use requires annual medical evaluations and fit testing.[2]
Feet Closed-toe shoesShoes must cover the entire foot.[2]

Experimental Workflow and Handling Procedures

Proper handling is critical to prevent exposure and contamination. The following workflow outlines the key steps for safely working with this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Work in a well-ventilated area, preferably a chemical fume hood. gather_ppe Don all required PPE as specified in the table above. prep_area->gather_ppe prep_materials Equilibrate the reagent vial to room temperature before opening to avoid moisture condensation. gather_ppe->prep_materials dissolve Dissolve the required amount of this compound immediately before use. Do not prepare stock solutions for storage. prep_materials->dissolve avoid_amines Avoid buffers containing primary amines (e.g., Tris or glycine) as they can compete with the intended reaction. dissolve->avoid_amines reaction Perform the reaction, minimizing the generation of vapors or aerosols. avoid_amines->reaction decontaminate Decontaminate all surfaces and equipment after use. reaction->decontaminate dispose_waste Dispose of unused reagent and contaminated materials in a designated, labeled hazardous waste container. decontaminate->dispose_waste remove_ppe Remove PPE carefully, avoiding self-contamination, and dispose of single-use items. dispose_waste->remove_ppe wash_hands Wash hands and face thoroughly after handling. remove_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Operational and Disposal Plans

Storage: this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[5] Keep the container tightly closed in a dry and well-ventilated place.

Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Do not breathe vapors or aerosols. Wearing appropriate PPE, cover the spill with an inert absorbent material, collect it, and place it in a suitable container for disposal. Prevent the spill from entering drains.

Disposal: Dispose of this compound and any contaminated materials as hazardous waste. All disposal practices must comply with local, state, and federal regulations. It is recommended to use a licensed chemical waste disposal contractor. While polyethylene glycol itself is biodegradable, the propenyl functional groups may alter its environmental impact and require more stringent disposal methods.[6]

By implementing these safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their experimental outcomes.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Propenyl-PEG3-Propenyl
Reactant of Route 2
Reactant of Route 2
Propenyl-PEG3-Propenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.